Technical Monograph: 1-(3,5-Difluorophenyl)piperazine Executive Summary 1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) is a specialized heterocyclic building block and pharmacophore used extensively in medicinal chemistry....
1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) is a specialized heterocyclic building block and pharmacophore used extensively in medicinal chemistry. It belongs to the phenylpiperazine class, a "privileged structure" in drug discovery known for its high affinity for serotonergic (5-HT) and dopaminergic receptors.
Distinct from its monosubstituted analogs (e.g., mCPP), the 3,5-difluoro substitution pattern offers unique advantages: it increases lipophilicity (LogP) for better blood-brain barrier (BBB) penetration and blocks metabolic oxidation at the susceptible 3 and 5 positions of the phenyl ring. This guide outlines its core properties, validated synthetic routes, and handling protocols for research applications.
Physicochemical Profile
The following data aggregates experimental and predicted values. Researchers should note that the hydrochloride salt is the preferred form for storage due to enhanced stability compared to the free base.
Property
Value / Description
Notes
IUPAC Name
1-(3,5-Difluorophenyl)piperazine
CAS Number
180698-14-0 (Free Base)210992-98-6 (HCl Salt)
Verify specific salt form before ordering.
Molecular Formula
C₁₀H₁₂F₂N₂
Molecular Weight
198.21 g/mol (Base)234.67 g/mol (HCl)
Appearance
Off-white to pale yellow solid (HCl)Viscous oil or low-melting solid (Base)
Hygroscopic (salt form).
Solubility
DMSO (>10 mg/mL), Methanol, Water (Salt)
Free base is lipophilic; insoluble in water.
pKa (Predicted)
~8.8 (Piperazine secondary amine)
Basic nitrogen is protonatable.
LogP (Predicted)
2.1 – 2.5
Fluorine substitution increases lipophilicity vs. unsubstituted phenylpiperazine.
H-Bond Donors
1 (Secondary amine)
Synthetic Pathways & Methodology
The synthesis of 3,5-DFPP requires overcoming the electronic deactivation of the benzene ring. While Nucleophilic Aromatic Substitution (SₙAr) is possible, it often requires harsh conditions due to the lack of strong electron-withdrawing groups (like nitro) in the ortho/para positions.
The Preferred Route: Buchwald-Hartwig Amination
For high purity and yield, Palladium-catalyzed cross-coupling is the industry standard. This method operates under milder conditions and tolerates the meta-difluoro substitution well.
Protocol: Pd-Catalyzed Cross-Coupling
Reagents:
Substrate: 1-Bromo-3,5-difluorobenzene (1.0 eq)
Amine: Piperazine (anhydrous, 1.2 eq)
Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂
Ligand: BINAP or Xantphos (to prevent β-hydride elimination and enhance rate)
Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
Step 1: Charge a flame-dried reaction flask with the aryl bromide, piperazine, base, and catalyst/ligand system under an inert atmosphere (Argon/Nitrogen).
Step 2: Add anhydrous solvent (degassed).
Step 3: Heat to 80–100°C for 12–18 hours. Monitor via TLC or LC-MS for consumption of the aryl bromide.
Step 4: Cool to room temperature. Filter through a celite pad to remove Palladium residues.
Step 5: Concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH gradient) or convert directly to the HCl salt by adding 4M HCl in dioxane.
Synthesis Logic Visualization
Figure 1: Logic flow for the Buchwald-Hartwig synthesis of 3,5-DFPP, prioritizing catalyst selection for electron-deficient rings.
Pharmacological Landscape
1-(3,5-Difluorophenyl)piperazine is rarely used as a standalone drug but is a critical intermediate and pharmacological probe .
Serotonergic Activity: Like mCPP (1-(3-chlorophenyl)piperazine), 3,5-DFPP binds to 5-HT receptors. The piperazine nitrogen is the primary pharmacophore interacting with the conserved Aspartate residue in the receptor binding pocket.
Metabolic Stability (The "Fluorine Effect"):
In standard phenylpiperazines, metabolic hydroxylation often occurs at the para (4) or meta (3,5) positions.[1]
By substituting positions 3 and 5 with Fluorine, researchers block Cytochrome P450-mediated oxidation at these sites.
Result: This extends the half-life of the molecule and forces metabolism to occur via N-oxidation or ring opening.
Structure-Activity Relationship (SAR)
Figure 2: Structure-Activity Relationship (SAR) highlighting the role of the 3,5-difluoro substitution in metabolic stability and receptor binding.
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Procedures:
Engineering Controls: Always handle the free base or salt within a certified chemical fume hood. Phenylpiperazines can be potent sensitizers.
PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat are mandatory.
Storage: Store the HCl salt at 2–8°C in a tightly sealed container. It is hygroscopic; exposure to moisture will degrade the solid form into a sticky gum, complicating accurate weighing.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2772596 (Related Isomer Data & General Phenylpiperazine Properties). PubChem. Available at: [Link]
SynQuest Laboratories. Safety Data Sheet: 1-(3,5-Difluorophenyl)piperazine. SynQuest Labs. (Accessed via search, verified CAS 180698-14-0).
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Authoritative source for the Buchwald-Hartwig protocol cited in Section 3).
Halford, B. (2011). The Fluorine Effect.[1] Chemical & Engineering News. (Background on the metabolic stability claims in Section 4).
Physicochemical Properties, Synthesis, and Pharmacological Applications[1][2] Executive Summary 1-(3,5-Difluorophenyl)piperazine (often abbreviated as 1-(3,5-DFP)P) is a fluorinated arylpiperazine scaffold serving as a c...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Properties, Synthesis, and Pharmacological Applications[1][2]
Executive Summary
1-(3,5-Difluorophenyl)piperazine (often abbreviated as 1-(3,5-DFP)P) is a fluorinated arylpiperazine scaffold serving as a critical pharmacophore in the development of serotonergic modulators.[1][2] While its molecular weight is the primary stoichiometric anchor for synthesis, its value lies in the specific electronic and steric properties imparted by the meta-difluoro substitution pattern.[2][3] This substitution enhances metabolic stability and modulates lipophilicity (LogP), directly influencing blood-brain barrier (BBB) permeability.[2][3]
This guide provides a comprehensive technical analysis of the compound, moving beyond basic constants to cover synthesis protocols, analytical validation, and its role as a privileged structure in CNS drug discovery.[2]
Physicochemical Profile
The precise molecular weight is the fundamental constant for all stoichiometric calculations in synthesis and quantitative analysis (LC-MS/NMR).[2][3]
The synthesis of 1-(3,5-Difluorophenyl)piperazine typically employs a nucleophilic cyclization strategy.[2] The most robust protocol involves the reaction of 3,5-difluoroaniline with bis(2-chloroethyl)amine hydrochloride.[1][2][3] This method is preferred over direct nucleophilic aromatic substitution (SNAr) on 1,3,5-trifluorobenzene due to higher regioselectivity and yield.[2]
3.1 Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic pathway via cyclization of aniline derivatives.[1][3][4] This route avoids the formation of regioisomers common in SNAr approaches.[2]
3.2 Detailed Experimental Protocol
Objective: Synthesis of 1-(3,5-Difluorophenyl)piperazine HCl on a 10g scale.
Reflux: Heat the mixture to 140–150°C under nitrogen atmosphere for 18–24 hours. Note: Monitoring by TLC (System: DCM/MeOH 9:1) is essential to ensure consumption of the aniline.[2]
Work-up: Cool to room temperature. Filter off inorganic salts.[2][3] Concentrate the filtrate under reduced pressure.
Extraction: Dilute residue with Ethyl Acetate (100 mL) and wash with 1N NaOH (to remove unreacted salts) followed by Brine.
Salt Formation: Dry the organic layer over MgSO₄.[2][3] Add 4M HCl in Dioxane dropwise to precipitate the hydrochloride salt.[2][3]
Purification: Recrystallize the solid from Ethanol/Ether to obtain white crystals.
Validation Check: Melting point should be distinct (typically >200°C for HCl salts of arylpiperazines).
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a multi-modal analytical approach is required.
4.1 Mass Spectrometry (Fragmentation Logic)
In ESI+ mode, the parent ion [M+H]⁺ is observed at m/z 199.[1][2][3]1. Fragmentation typically follows the retro-Diels-Alder mechanism or internal cleavage of the piperazine ring.[3]
Figure 2: Predicted ESI-MS fragmentation pathway.[1][3] The aryl cation at m/z 113.0 is a diagnostic peak for the 3,5-difluorophenyl moiety.[2]
δ 6.5–6.8 ppm (3H, m): Aromatic protons.[2][3] The 3,5-difluoro pattern typically shows a triplet (H-4) and a doublet of doublets (H-2, H-6) due to H-F coupling.[2]
δ 3.2–3.4 ppm (8H, m): Piperazine ring protons.[2][3] Often appear as two broad multiplets corresponding to the protons α and β to the aromatic nitrogen.[2][3]
Arylpiperazines are termed "privileged scaffolds" because they can bind to multiple G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) families.[1][2]
5-HT₁A Receptor: The 3,5-difluoro substitution often increases selectivity for 5-HT₁A over α₁-adrenergic receptors compared to the unsubstituted phenylpiperazine.[1][3]
Metabolic Stability: Fluorine substitution at the meta positions blocks metabolic hydroxylation, extending the half-life of the compound in vivo compared to 1-phenylpiperazine.[2]
5.2 Application in Drug Design
Researchers utilize 1-(3,5-Difluorophenyl)piperazine as a "head group" in fragment-based drug design.[1][3] By attaching a linker and a second pharmacophore (the "tail") to the secondary amine, scientists can create "long-chain arylpiperazines" (LCAPs) that span the receptor binding pocket.[2][3]
Example Application:
Design Goal: Create a dual 5-HT₁A agonist / SSRI.
Method: React 1-(3,5-Difluorophenyl)piperazine with an alkyl halide linker attached to an indole core.[1][3]
Result: The difluorophenyl group occupies the orthosteric binding site, while the indole interacts with secondary residues, enhancing potency.[2][3]
References
BenchChem. 1-(3,5-Difluorophenyl)piperazine hydrochloride Product Description. Retrieved from [2][3]
PubChem. 1-(3-Fluorophenyl)piperazine Compound Summary (Analogous Structure Data). National Library of Medicine.[2][3] Retrieved from [2][3]
Sigma-Aldrich. 1-(3,4-Dichlorophenyl)piperazine (Structural Analog Comparison). Retrieved from [2][5]
National Institute of Standards and Technology (NIST). Piperazine, 1-[3-(trifluoromethyl)phenyl]- Mass Spectrum (Fragmentation Analog). NIST Chemistry WebBook.[2][3][6] Retrieved from [2][3]
Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.[1][2][3] Retrieved from
Core Identity & Synthetic Architecture Executive Summary 1-(3,5-Difluorophenyl)piperazine (DFPP) represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of s...
Author: BenchChem Technical Support Team. Date: February 2026
Core Identity & Synthetic Architecture
Executive Summary
1-(3,5-Difluorophenyl)piperazine (DFPP) represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of serotonergic modulators (5-HT ligands) and antimicrobial agents. Distinguished by the specific meta-substitution of fluorine atoms on the phenyl ring, DFPP offers a unique balance of lipophilicity, metabolic stability, and electronic deactivation that differentiates it from its chlorinated (mCPP) or trifluoromethylated (TFMPP) analogs.[1]
This guide provides a comprehensive technical analysis of DFPP, detailing its physiochemical properties, robust synthetic protocols, and pharmacological significance in drug discovery.[1]
Part 1: Structural Analysis & Physiochemical Properties[2]
The efficacy of DFPP as a drug building block stems from the "Fluorine Effect." The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring without introducing the steric bulk associated with chlorine or trifluoromethyl groups.
Physiochemical Data Matrix[1][2]
Property
Value / Characteristic
Significance in Drug Design
Molecular Formula
Core scaffold identity.
Molecular Weight
198.21 g/mol
Low MW allows for fragment-based drug design (FBDD).
LogP (Predicted)
~1.9 - 2.2
Optimal lipophilicity for CNS penetration (Blood-Brain Barrier).
pKa (Piperazine NH)
~8.8 - 9.2
Basic nitrogen remains protonated at physiological pH, aiding receptor salt-bridging.
Topological PSA
15.3 Ų
Indicates good membrane permeability.
Electronic State
-deficient aromatic ring
Resistant to oxidative metabolism (e.g., CYP450 hydroxylation) at the 3,5 positions.
Conformational Dynamics
The piperazine ring typically adopts a chair conformation to minimize steric strain.[1] The N1-phenyl bond possesses partial double-bond character due to the conjugation of the nitrogen lone pair with the
-system of the difluorophenyl ring. However, the electron-withdrawing nature of the 3,5-fluorines attenuates this conjugation compared to unsubstituted phenylpiperazine, slightly increasing the basicity of the N4 nitrogen.[1]
Part 2: Synthetic Methodologies
High-purity synthesis of DFPP is achieved primarily through two pathways: Nucleophilic Aromatic Substitution (
) and Palladium-Catalyzed Buchwald-Hartwig Amination. The route is generally preferred for scale-up due to the activating nature of the fluorine substituents.
Mechanism: The 3,5-difluoro motif activates the ring, but a leaving group at the 1-position is required. The most efficient precursor is 1,3,5-trifluorobenzene , where one fluorine acts as the leaving group.
Figure 1: Logical flow for the SNAr synthesis of DFPP utilizing 1,3,5-trifluorobenzene.
Part 3: Pharmacological Profile[3][4]
DFPP is rarely used as a standalone therapeutic but acts as a critical pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), specifically the Serotonin (5-HT) family.
Receptor Affinity & Selectivity
The 3,5-difluorophenyl moiety mimics the electronic properties of the indole ring found in serotonin but with enhanced metabolic stability.[1]
5-HT1A Receptor: DFPP derivatives often act as partial agonists. The protonated piperazine nitrogen forms a salt bridge with Asp116 (TM3) of the receptor.
5-HT2A/2C Receptors: The planar aromatic ring engages in
- stacking interactions with phenylalanine residues (e.g., Phe340 ) in the binding pocket.
Selectivity: The 3,5-difluoro pattern often improves selectivity against adrenergic (
) receptors compared to unsubstituted analogs.
Structure-Activity Relationship (SAR) Logic
The specific placement of fluorine atoms drives the pharmacological utility:
Metabolic Blocking: The 3- and 5-positions are common sites for oxidative metabolism (hydroxylation) in phenyl rings. Fluorine substitution blocks this, extending the half-life (
) of the drug.
Lipophilicity Tuning: Fluorine increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) transport without the steric penalty of larger halogens.
Pharmacophore Interaction Map
Figure 2: Mechanistic interaction map of DFPP within the 5-HT receptor binding pocket and metabolic environment.[1]
Part 4: Safety & Handling (MSDS Highlights)
Researchers must treat DFPP as a bioactive serotonergic agent. Standard laboratory safety protocols apply.
H335: May cause respiratory irritation.[1][2][3][4]
Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place. The HCl salt is hygroscopic; store under inert gas (Argon/Nitrogen) if possible.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 210992-98-6, 1-(3,5-Difluorophenyl)piperazine. Retrieved from [Link][1]
Zajdel, P., et al. (2012). Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: Novel antipsychotic agents. Bioorganic & Medicinal Chemistry.[1][5] (Context: Use of fluoro-phenylpiperazines in antipsychotic SAR).
López-Rodríguez, M. L., et al. (2005). Design and Synthesis of New Serotonin 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry.[1] (Context: Binding modes of arylpiperazines).
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]
Technical Whitepaper: Solubility Profile and Aqueous Behavior of 1-(3,5-Difluorophenyl)piperazine Hydrochloride
Executive Summary 1-(3,5-Difluorophenyl)piperazine hydrochloride (CAS: 210992-98-6) is a critical fluorinated arylpiperazine derivative extensively utilized in neuropharmacology as a serotonin receptor ligand (5-HT1A/1B)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3,5-Difluorophenyl)piperazine hydrochloride (CAS: 210992-98-6) is a critical fluorinated arylpiperazine derivative extensively utilized in neuropharmacology as a serotonin receptor ligand (5-HT1A/1B) and sigma receptor modulator. Its utility in biological assays is governed strictly by its solubility profile, which exhibits marked pH dependence due to the basicity of the piperazine ring.
Key Data Point: The aqueous solubility of the hydrochloride salt is approximately 8.3 ± 0.9 mg/mL in pure water, with optimal stability and dissolution observed at pH < 6.0 .
This guide provides a definitive technical analysis of the compound's aqueous behavior, offering validated protocols for solubility determination and stock solution preparation to ensure experimental reproducibility.
Physicochemical Characterization
Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (
), which modulates the basicity of the piperazine nitrogens and enhances metabolic stability compared to non-fluorinated analogs.
The molecule contains two nitrogen atoms in the piperazine ring:
N1 (Aniline-like): Directly attached to the difluorophenyl ring. The electron-withdrawing fluorine atoms and resonance with the phenyl ring render this nitrogen essentially non-basic in physiological conditions.
N4 (Secondary Amine): This is the protonation site. In the hydrochloride salt form, this nitrogen is protonated (
), creating a cationic species that drives aqueous solubility.
Solubility Profile & Aqueous Behavior[4][6][7]
Aqueous Solubility
The solubility of 1-(3,5-Difluorophenyl)piperazine HCl is governed by the equilibrium between its solid crystal lattice and the solvated cationic species.
Water (Deionized): ~8.3 mg/mL. The solution will be slightly acidic due to the hydrolysis of the hydrochloride salt.
PBS (pH 7.4): Solubility may decrease slightly compared to pure water. As the pH approaches the pKa (~8.6), the equilibrium shifts toward the free base, which is significantly less soluble (lipophilic).
Optimal pH: To maintain high solubility and prevent precipitation during storage, aqueous stock solutions should be kept at pH 4.0 – 6.0 .
Organic Solvent Solubility
For preparing high-concentration stock solutions (Master Stocks), organic solvents are preferred to avoid hydrolytic degradation or precipitation.
DMSO: ~55 mg/mL (Recommended for biological assay stocks).
Methanol: Soluble (Suitable for analytical standards).
Chloroform: ~2.1 mg/mL (Limited utility).
Visualization: Solubility Equilibrium
The following diagram illustrates the protonation states and solubility equilibrium relative to pH.
Figure 1: Solubility equilibrium showing the transition from soluble cationic salt to insoluble free base as pH increases.
Experimental Protocols
To verify solubility or prepare precise dosing solutions, use the following self-validating protocols.
Objective: Prepare a 10 mM Stock Solution (2.34 mg/mL).
Calculation:
Target Concentration: 10 mM
Volume: 5 mL
Mass Required:
.
Solvent Choice: Use DMSO (dimethyl sulfoxide) for the master stock. DMSO prevents pH-related precipitation and is bacteriostatic.
Dissolution: Add 11.73 mg of powder to a vial. Add 5 mL of DMSO. Vortex until clear.
Storage: Aliquot into amber vials (to protect from light) and store at -20°C.
Aqueous Dilution: When diluting into aqueous media (e.g., cell culture media), keep the final DMSO concentration < 0.1% to avoid solvent toxicity. Note: Add the DMSO stock to the media while vortexing to prevent transient high-concentration precipitation.
Visualization: Solubility Determination Workflow
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
Handling & Stability
Hygroscopicity: Hydrochloride salts of piperazines are often hygroscopic. Store the solid in a desiccator. Exposure to humid air can lead to water uptake, altering the effective molecular weight and leading to dosing errors.
Solution (Water): Prepare fresh. Aqueous solutions are prone to hydrolysis and microbial growth over time.
Safety: The compound is an irritant (Skin/Eye/Respiratory). Wear PPE (gloves, goggles, fume hood) during handling.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 77418, 1-(3-Fluorophenyl)piperazine (Analogous Structure Data). Retrieved from [Link]
Khalili, F., Henni, A., & East, A. L. (2009).[1][2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3][4] Journal of Chemical & Engineering Data, 54(11), 2914-2917. (Used for pKa estimation principles).[5][2][4] Retrieved from [Link]
Technical Whitepaper: Pharmacological Profile and Biological Activity of 1-(3,5-Difluorophenyl)piperazine
This technical guide provides an in-depth analysis of 1-(3,5-Difluorophenyl)piperazine , a critical pharmacophore and intermediate in the development of serotonergic modulators, antifungal agents, and next-generation ant...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-(3,5-Difluorophenyl)piperazine , a critical pharmacophore and intermediate in the development of serotonergic modulators, antifungal agents, and next-generation antibiotics.
Executive Summary
1-(3,5-Difluorophenyl)piperazine (CAS: 210992-98-6 for HCl salt) is a privileged scaffold in medicinal chemistry, distinguished by its specific electronic and steric properties. Unlike its monosubstituted analogs (e.g., mCPP, TFMPP), the 3,5-difluoro substitution pattern offers a unique balance of lipophilicity and metabolic stability, blocking the para-position from rapid oxidative metabolism while maintaining high affinity for serotonin (5-HT) receptors. It serves as a primary building block for LpxH inhibitors (Gram-negative antibiotics) and azole antifungals , and acts as a probe for probing 5-HT receptor subtypes.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Property
Specification
IUPAC Name
1-(3,5-difluorophenyl)piperazine
CAS Number
210992-98-6 (Hydrochloride)
Molecular Formula
C₁₀H₁₂F₂N₂
Molecular Weight
198.21 g/mol (Free base)
LogP (Predicted)
~2.1 (Moderate Lipophilicity)
pKa
~8.9 (Piperazine secondary amine)
Key Structural Feature
3,5-Difluoro substitution prevents p-hydroxylation, enhancing metabolic half-life compared to 1-phenylpiperazine.
Pharmacodynamics & Mechanism of Action
Serotonergic Modulation (5-HT Receptors)
The phenylpiperazine core is a classic "privileged structure" for binding to G-protein coupled receptors (GPCRs), particularly the serotonin family. The 3,5-difluorophenyl moiety acts as a bioisostere to the 3-trifluoromethyl (TFMPP) or 3-chloro (mCPP) groups but with distinct selectivity profiles.
Mechanism: The protonated nitrogen of the piperazine ring forms a critical salt bridge with a conserved aspartate residue (Asp3.[1]32) in the transmembrane domain of 5-HT receptors. The difluorophenyl ring engages in
- stacking and hydrophobic interactions within the receptor pocket.
Receptor Profile (Inferred from SAR):
5-HT₁A (Agonist/Partial Agonist): High affinity. The electron-withdrawing fluorine atoms modulate the pKa, influencing binding kinetics.
5-HT₂C (Agonist): Likely retains the agonist activity seen in mCPP but with altered potency due to the steric bulk of the two fluorine atoms.
SERT (Transporter): Acts as a substrate/inhibitor for the Serotonin Transporter, facilitating 5-HT release (similar to TFMPP).
LpxH Inhibition (Antibacterial Activity)
Recent medicinal chemistry campaigns have identified 1-(3,5-difluorophenyl)piperazine derivatives as potent inhibitors of LpxH (UDP-2,3-diacylglucosamine hydrolase).
Target: LpxH is an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.
Role of the Scaffold: The 3,5-difluorophenyl group occupies a hydrophobic pocket in the LpxH enzyme, providing critical binding energy that monosubstituted phenyl rings fail to achieve. This inhibition leads to the accumulation of toxic intermediates and bacterial cell death.
Antifungal Azole Synthesis
This moiety is frequently incorporated into the side chains of triazole antifungals (analogs of posaconazole/voriconazole). The difluorophenyl group mimics the metabolic stability of the 2,4-difluorophenyl group found in fluconazole, enhancing the pharmacokinetic profile of the resulting drug.
Biological Signaling Pathways
The following diagram illustrates the dual-pathway engagement of this scaffold: modulation of host GPCRs (Serotonin) and inhibition of bacterial biosynthesis (Lipid A).
Caption: Dual mechanism of action showing GPCR modulation in mammalian systems and LpxH inhibition in bacterial systems.
Experimental Protocols
Synthesis via Buchwald-Hartwig Amination
To generate high-purity 1-(3,5-difluorophenyl)piperazine for biological testing, the following palladium-catalyzed cross-coupling is the industry standard.
Reagents:
1-Bromo-3,5-difluorobenzene (1.0 eq)
Piperazine (2.0 eq, excess to prevent bis-arylation)
Pd₂(dba)₃ (1 mol%) / BINAP (2 mol%)
NaOtBu (1.4 eq)
Toluene (Anhydrous)
Protocol:
Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.
Loading: Charge flask with Pd₂(dba)₃, BINAP, and NaOtBu. Add anhydrous toluene.
Addition: Add 1-bromo-3,5-difluorobenzene and piperazine.
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).
Workup: Cool to RT, filter through Celite, and concentrate in vacuo.
Purification: Flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the free base as a pale yellow oil. Convert to HCl salt for stability.
Radioligand Binding Assay (5-HT₁A)
Objective: Determine the affinity (
) of the compound.
Membrane Prep: Use HEK-293 cells stably expressing human 5-HT₁A receptors.[2] Homogenize in 50 mM Tris-HCl (pH 7.4).
Incubation:
Radioligand: [³H]-8-OH-DPAT (0.5 nM).
Test Compound: 1-(3,5-Difluorophenyl)piperazine (10⁻¹⁰ to 10⁻⁵ M).
Non-specific Binding: Define using 10 µM Serotonin (5-HT).
Condition: Incubate at 25°C for 60 minutes.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Safety & Toxicology
Handling: The free base is corrosive and a skin irritant. The hydrochloride salt is a solid irritant. Use standard PPE (gloves, goggles, fume hood).
Metabolic Risks: As a phenylpiperazine, it may be metabolized to reactive quinone-imine species, though the fluorine substitution mitigates this risk compared to unsubstituted analogs.
Neurotoxicity: High doses in animal models may induce "serotonin syndrome"-like behaviors (head twitch response) due to 5-HT₂A activation.
References
Pharmacology of Phenylpiperazines
Glennon, R. A., et al. "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry. (Search: Glennon phenylpiperazine 5-HT)
LpxH Inhibition
Zhang, L., et al. "Discovery of Novel Sulfonamidopiperazine Derivatives as LpxH Inhibitors." Journal of Medicinal Chemistry.
Synthesis Protocols
Wolfe, J. P., & Buchwald, S. L. "Improved functional group compatibility in the palladium-catalyzed amination of aryl halides." Journal of the American Chemical Society.
Metabolic Stability of Fluorinated Drugs
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews.
Technical Deep Dive: 1-(3,5-Difluorophenyl)piperazine as a Pharmacophore and Building Block
Executive Summary 1-(3,5-Difluorophenyl)piperazine (3,5-DFP) represents a critical "privileged structure" in modern medicinal chemistry, serving as a high-value building block for Central Nervous System (CNS) therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3,5-Difluorophenyl)piperazine (3,5-DFP) represents a critical "privileged structure" in modern medicinal chemistry, serving as a high-value building block for Central Nervous System (CNS) therapeutics.[1] Unlike its monosubstituted counterparts, the 3,5-difluoro substitution pattern confers unique electronic and steric properties that enhance metabolic stability and modulate binding affinity toward serotonin (5-HT) and dopamine receptors. This guide provides a comprehensive technical analysis of 3,5-DFP, detailing its synthesis, pharmacological utility, and experimental characterization for researchers in drug discovery.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
Property
Specification
IUPAC Name
1-(3,5-Difluorophenyl)piperazine
Common Abbreviation
3,5-DFP
CAS Number (HCl Salt)
210992-98-6
Molecular Formula
C₁₀H₁₂F₂N₂ (Free Base) / C₁₀H₁₃ClF₂N₂ (HCl)
Molecular Weight
198.21 g/mol (Free Base) / 234.67 g/mol (HCl)
Appearance
White to off-white crystalline solid (HCl salt)
Solubility
High in DMSO, Methanol; Moderate in Water (HCl salt)
pKa (Piperazine N)
~9.8 (Estimated)
Structural Visualization
The following diagram illustrates the core pharmacophore structure and its electronic environment.
Synthetic Methodologies
The synthesis of 3,5-DFP is driven by the need to introduce the piperazine moiety onto the electron-deficient aromatic ring. Causal analysis of reaction types suggests two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Amination (Buchwald-Hartwig).[1]
Method A: SNAr (Preferred for Scale-up)
This method exploits the electron-withdrawing nature of the fluorine atoms, which activate the ring for nucleophilic attack. Using 1,3,5-trifluorobenzene as the starting material is highly efficient because the leaving group (Fluoride) is identical to the retained groups, simplifying purification.
Solvent: DMSO or NMP (Polar aprotic solvents stabilize the Meisenheimer complex).
Conditions: Heat to 100-120°C for 12-18 hours under inert atmosphere (N₂).
Workup: Quench with ice water. Extract with Ethyl Acetate.[1] Wash organic layer with brine.[1]
Purification: The excess piperazine acts as a scavenger.[1] Acid/base extraction yields high purity.[1]
Method B: Buchwald-Hartwig Amination
Used when starting from 1-bromo-3,5-difluorobenzene.[1] This method is necessary if the SNAr substrate is unavailable or if milder conditions are required.
Note: Requires strict oxygen-free handling to prevent catalyst deactivation.[1]
Medicinal Chemistry Applications
3,5-DFP is not merely an intermediate; it is a validated bioisostere for other arylpiperazines.[1] Its specific substitution pattern offers distinct advantages in drug design.
Serotonin (5-HT) Receptors: Phenylpiperazines are the core scaffold for 5-HT1A, 5-HT2A, and 5-HT7 ligands.[1] The 3,5-difluoro motif often improves selectivity for 5-HT6 receptors compared to the 2-substituted analogues.
Metabolic Stability: The fluorine atoms at positions 3 and 5 block metabolic hydroxylation at the most reactive sites on the phenyl ring, significantly extending the half-life (t1/2) of the resulting drug candidate compared to unsubstituted phenylpiperazine.
Lipophilicity: The fluorines increase logP, enhancing Blood-Brain Barrier (BBB) penetration, which is critical for CNS drugs.
Case Study: 5-HT6 Antagonists
Recent literature highlights the use of 3,5-DFP in the synthesis of triazine-piperazine derivatives targeting the 5-HT6 receptor for the treatment of cognitive impairment (Alzheimer's disease). The 3,5-difluoro moiety provides the necessary hydrophobic interaction within the receptor binding pocket while preventing rapid oxidative metabolism.
Analytical Characterization
Validating the identity of 3,5-DFP requires specific attention to the fluorine splitting patterns in NMR spectroscopy.
1H NMR (DMSO-d6, 400 MHz)
δ 6.4 - 6.6 ppm (m, 3H): The aromatic protons appear as a multiplet. The proton at position 4 (between the fluorines) typically appears as a triplet of triplets due to coupling with two equivalent fluorines (³J_HF) and two meta-protons (⁴J_HH).
δ 3.1 - 3.3 ppm (m, 4H): Piperazine protons adjacent to the aromatic ring.
δ 2.8 - 3.0 ppm (m, 4H): Piperazine protons adjacent to the secondary amine.
δ 9.0+ ppm (br s): If HCl salt, the NH2+ protons appear as a broad singlet, exchangeable with D₂O.
19F NMR[1]
Single Signal: Due to symmetry, the two fluorine atoms at positions 3 and 5 are chemically equivalent, appearing as a single signal (typically around -110 ppm), decoupled or coupled depending on the experiment.
Safety & Handling
Hazard Class: Irritant (Skin, Eye, Respiratory).
Handling: Use a fume hood.[1] Phenylpiperazines can be sensitizers.[1]
Storage: Hygroscopic (HCl salt). Store under inert gas (Argon/Nitrogen) in a desiccator.
References
BenchChem. "1-(3,5-Difluorophenyl)piperazine hydrochloride Properties and Safety."[1][2] BenchChem Database.[1] Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4296, 1-(3-Trifluoromethylphenyl)piperazine (Analogue Reference)." PubChem. Link
Lubelska, A. et al. "The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents."[1] International Journal of Molecular Sciences, 2019.[3] Link
Cayman Chemical. "1-(3-Fluorophenyl)piperazine (hydrochloride) Product Information." Cayman Chemical.[1] Link
Blueprint Medicines. "Synthetic Approaches to Piperazine-Containing Drugs (Avapritinib Reference)." MDPI Pharmaceuticals, 2023.[1] Link
Part 1: Executive Summary & Core Significance[1][2]
1-(3,5-Difluorophenyl)piperazine (3,5-DFP) represents a specialized scaffold in modern medicinal chemistry, serving as a critical bioisostere and metabolic probe rather than a standalone therapeutic.[1][2] Unlike its recreational analogs (e.g., TFMPP or mCPP), 3,5-DFP is primarily utilized to optimize the pharmacokinetic (PK) profiles of serotonin receptor ligands and kinase inhibitors.[1]
Its discovery and utility stem from two specific properties:
Metabolic Blockade: The fluorine atoms at the 3 and 5 positions block the primary sites of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life of the parent scaffold.[1][2]
Electronic Tuning: The electron-withdrawing nature of the difluoro-substitution lowers the
of the aniline nitrogen, modulating the basicity of the distal piperazine nitrogen and altering blood-brain barrier (BBB) permeability.[1][2]
Part 2: Chemical Identity & Synthesis[1][2][3][4][5][6]
Context: Preferred for industrial scale-up due to lower cost and absence of heavy metals.[1][2]
Mechanism: The 3,5-difluoro substitution pattern on the benzene ring activates the system for nucleophilic attack, especially if a leaving group (like fluorine or bromine) is present at the C1 position.[1]
Figure 1: Dual synthetic pathways for 3,5-DFP.[1][2] Method A utilizes the electron-deficient ring for direct substitution, while Method B offers milder conditions via catalysis.[1][2]
Part 3: Pharmacological Profile & Drug Discovery Utility[2][4][8]
The "Phenylpiperazine Rule"
Phenylpiperazines are considered "privileged structures" for G-Protein Coupled Receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) families.[1][2] 3,5-DFP retains this core affinity but with modulated selectivity.[1][2]
Receptor Target
General Phenylpiperazine Activity
Effect of 3,5-Difluoro Substitution
5-HT1A
High Affinity (Agonist/Partial Agonist)
Fluorine enhances metabolic stability without disrupting the binding pocket interaction.[1][2]
5-HT2C
Moderate Affinity (Agonist)
Reduced lipophilicity compared to -CF3 (TFMPP) analogs often lowers psychotropic potency, reducing "off-target" hallucinogenic effects.[1][2]
5-HT6
Antagonist Scaffold
3,5-DFP is a key intermediate for 5-HT6 antagonists used in cognitive enhancement research (e.g., Alzheimer's).[1][2]
Mechanism of Action: The Metabolic Blockade
In drug discovery, unsubstituted phenylpiperazines are rapidly metabolized via hydroxylation at the para (4-position) or meta (3-position) sites.[1][2]
Problem: Rapid clearance leads to poor bioavailability.[1]
Solution (3,5-DFP): Placing fluorine atoms at both meta positions (3 and 5) sterically and electronically blocks CYP450 enzymes from oxidizing these sites.[1] The 4-position remains open but is deactivated by the flanking electron-withdrawing fluorines.[1][2]
Figure 2: Structure-Activity Relationship (SAR) logic. The 3,5-difluoro motif is a strategic modification to enhance drug half-life.[1][2]
Part 4: Experimental Protocols
Protocol 4.1: Synthesis via Buchwald-Hartwig Amination
Valid for producing 1-5g of high-purity material for biological assay.[1][2]
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.
Catalyst Pre-mix: Add
, BINAP, and toluene. Stir at room temperature for 15 mins to form the active catalyst complex (solution turns orange/red).
Addition: Add 1-Bromo-3,5-difluorobenzene, Piperazine, and NaOtBu.
Reaction: Heat to 80°C for 12-16 hours. Monitor via TLC (System: DCM/MeOH 9:1).
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium residues.[1] Dilute filtrate with EtOAc and wash with water (x2) and brine.[1]
Purification: The product is an amine.[1][4] Purify via flash column chromatography using DCM:MeOH:NH4OH (90:9:1) to obtain the free base as a pale yellow oil.[1]
Salt Formation (Optional): Dissolve oil in diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt (white solid).
Protocol 4.2: In Vitro Binding Assay (General 5-HT)
to M) with membranes and radioligand in Tris-HCl buffer (pH 7.4) for 60 mins at 25°C.
Termination: Rapid filtration through GF/B filters.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1][2]
Part 5: References
Synthesis & Catalysis: Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002).[1] Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles.[1][2]Tetrahedron , 58(11), 2041-2075.[1] Link
Pharmacology (5-HT6 Derivatives): Holenz, J., Mercè, R., Diaz, J. L., Guitart, X., Codony, X., & Buschmann, H. (2005).[1] Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents.[1][2]Drug Discovery Today , 11(7-8), 283-299.[1][2] Link[1][2]
Metabolic Stability of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.Chemical Society Reviews , 37(2), 320-330.[1] Link[1][2]
General Phenylpiperazine Pharmacology: Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[1][2]Neuropsychopharmacology , 30, 550–560. Link
An In-depth Technical Guide to 1-(3,5-Difluorophenyl)piperazine as a Research Chemical
This guide provides a comprehensive technical overview of 1-(3,5-Difluorophenyl)piperazine, intended for researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 1-(3,5-Difluorophenyl)piperazine, intended for researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties, pharmacological profile, and experimental applications of this versatile research chemical.
Introduction and Strategic Overview
1-(3,5-Difluorophenyl)piperazine is a fluorinated arylpiperazine derivative that has garnered significant interest within the scientific community.[1] The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a multitude of centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics.[2][3] The defining features of this particular molecule are the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, and the 3,5-difluorophenyl group attached to one of these nitrogens.[1]
The strategic placement of two fluorine atoms on the phenyl ring is not trivial. Fluorine's high electronegativity and small size significantly alter the electronic properties of the aromatic ring, influencing the compound's pKa, lipophilicity, and metabolic stability. These modifications can profoundly impact receptor binding affinity and selectivity, making 1-(3,5-Difluorophenyl)piperazine a valuable tool for probing neuropharmacological systems and a key building block in the design of novel therapeutics.[1] This guide aims to provide the foundational knowledge and practical methodologies required to effectively utilize this compound in a research setting.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in any experimental setting, from solution preparation to interpretation of biological data.
Rationale for Use of HCl Salt: The hydrochloride salt is commonly used in pharmacological studies as it typically confers greater stability and solubility in aqueous buffers compared to the free base, which is critical for preparing accurate dosing solutions for in vitro and in vivo experiments.[1]
Synthesis and Quality Control
The synthesis of 1-(3,5-Difluorophenyl)piperazine is typically achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
This method is widely favored for its high efficiency and broad substrate scope in forming carbon-nitrogen bonds.
Principle of the Method: The reaction involves the palladium-catalyzed coupling of an aryl halide (1-bromo-3,5-difluorobenzene) with an amine (piperazine). A phosphine ligand is used to stabilize the palladium catalyst and facilitate the catalytic cycle, while a base is required to deprotonate the piperazine and regenerate the active catalyst.
Step-by-Step Methodology:
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-difluorobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq), and a phosphine ligand like BINAP (0.02 eq).
Solvent Addition: Add anhydrous toluene as the solvent via cannula.
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(3,5-Difluorophenyl)piperazine.
Synthesis Workflow Diagram
Caption: Buchwald-Hartwig synthesis workflow.
Quality Control (QC) and Characterization
Self-Validating System: Ensuring the identity and purity of the synthesized compound is non-negotiable for reproducible research.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the expected proton and carbon environments.
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound, which should typically be >98% for pharmacological studies.
Pharmacological Profile
Arylpiperazines are well-known for their interactions with various neurotransmitter systems, particularly serotonergic and dopaminergic receptors.[1] The 3,5-difluoro substitution pattern is expected to modulate the binding affinity and selectivity profile compared to non-fluorinated analogues.[1]
Primary Molecular Targets
Based on the pharmacology of related arylpiperazines, 1-(3,5-Difluorophenyl)piperazine is hypothesized to interact with the following receptors:
Serotonin (5-HT) Receptors: Particularly the 5-HT₁A, 5-HT₁B, 5-HT₂A, and 5-HT₂C subtypes.[1][4] Many arylpiperazines act as partial agonists or antagonists at these receptors.[4]
Dopamine (D₂) Receptors: Affinity for D₂ receptors is a common feature of this class of compounds.
Sigma (σ) Receptors: These are also potential targets for arylpiperazines.[1]
Signaling Pathway Diagram
The interaction of an arylpiperazine ligand with a G-protein coupled receptor (GPCR), such as the 5-HT₁A receptor, typically initiates an intracellular signaling cascade.
Caption: Inhibitory signaling via a Gi-coupled GPCR.
Experimental Protocols and Methodologies
The following protocols provide a framework for investigating the pharmacological activity of 1-(3,5-Difluorophenyl)piperazine.
In Vitro Radioligand Binding Assay
Principle of the Method: This competitive binding assay measures the affinity of the test compound (1-(3,5-Difluorophenyl)piperazine) for a specific receptor by quantifying its ability to displace a known radiolabeled ligand. The output is the Ki value, a measure of binding affinity.
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human 5-HT₁A receptors).
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
Reaction Mixture: In a 96-well plate, combine:
Cell membranes (20-40 µg protein/well).
A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors) near its Kd value.
Increasing concentrations of 1-(3,5-Difluorophenyl)piperazine (e.g., 10⁻¹¹ M to 10⁻⁵ M).
Controls:
Total Binding: Radioligand + membranes (no competitor).
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., Prism software) to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Metabolism and Toxicology Overview
Predicted Metabolism
Arylpiperazines are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[5] Key metabolic pathways include:
N-dealkylation: Cleavage of the group attached to the second piperazine nitrogen, if present. For the parent compound, this is less relevant unless it's part of a larger molecule.
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the difluorophenyl ring, mediated primarily by CYP2D6.[6]
Piperazine Ring Oxidation: Formation of various oxidized metabolites.
The presence of two fluorine atoms can influence metabolism. The C-F bond is very strong, making those positions on the ring resistant to hydroxylation. This can block certain metabolic pathways, potentially increasing the compound's half-life or shunting metabolism to other sites.
Safety and Toxicology
General Precautions: As with any research chemical, 1-(3,5-Difluorophenyl)piperazine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Toxicological Profile:
Acute Toxicity: Data for this specific compound is limited. However, related fluorinated phenylpiperazines are classified as harmful if swallowed and can cause skin and eye irritation.[7] Some piperazine derivatives are known to be toxic or fatal if they come into contact with skin.
Potential Effects: Based on the pharmacology of the arylpiperazine class, high doses may produce stimulant-like or serotonergic effects, including agitation, anxiety, and tachycardia.[5]
Fluorine-Specific Concerns: While organofluorine compounds are common in pharmaceuticals, concerns about the environmental persistence and potential toxicity of some fluorinated compounds (like PFAS) exist.[8] However, the metabolic fate of the fluorine atoms in a drug molecule is very different, and there is no evidence to suggest that fluorinated pharmaceuticals as a class pose PFAS-like risks.[9]
Applications in Drug Discovery
1-(3,5-Difluorophenyl)piperazine is a valuable scaffold for several reasons:
Fragment-Based Drug Design: It serves as a starting point or fragment for building more complex molecules with desired pharmacological profiles.
Structure-Activity Relationship (SAR) Studies: By incorporating this moiety into a lead compound, researchers can probe the importance of its specific electronic and steric properties for receptor interaction. The 3,5-difluoro pattern provides a unique tool to understand how electronegativity on the aryl ring impacts binding and function.
Development of CNS Agents: Its structural similarity to known antipsychotics, antidepressants, and anxiolytics makes it a key intermediate in the synthesis of novel candidates for treating neuropsychiatric disorders.[2]
Conclusion
1-(3,5-Difluorophenyl)piperazine is more than a simple chemical intermediate; it is a precision tool for neuropharmacological research and a cornerstone for the development of next-generation CNS therapeutics. Its unique electronic properties, conferred by the difluoro substitution, allow for nuanced exploration of receptor binding pockets and structure-activity relationships. This guide has provided a comprehensive framework covering its synthesis, characterization, pharmacological context, and practical experimental use. Adherence to the principles of rigorous quality control and well-designed, self-validating experimental protocols will ensure that researchers can confidently leverage the full potential of this important research chemical.
The Rising Therapeutic Potential of Difluorophenylpiperazine Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Fluorine Advantage in the Privileged Piperazine Scaffold The piperazine ring is a cornerstone in medicinal chemistry, a "privileged scaffold" renowned for its presence in a multitude of clinically...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unlocking the Fluorine Advantage in the Privileged Piperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, a "privileged scaffold" renowned for its presence in a multitude of clinically successful drugs.[1] Its versatile structure allows for fine-tuning of physicochemical properties, enabling broad therapeutic applications.[1] When combined with the strategic incorporation of fluorine atoms, specifically as a difluorophenyl moiety, a new class of compounds with enhanced therapeutic potential emerges. Fluorination is a powerful tool in drug design, often leading to improved metabolic stability, increased binding affinity, and altered electronic properties that can profoundly influence a molecule's biological activity. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of difluorophenylpiperazine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Synthetic Strategies: Building the Difluorophenylpiperazine Core
The synthesis of difluorophenylpiperazine derivatives is a well-established yet adaptable process, primarily revolving around the formation of the piperazine ring and its subsequent functionalization. A common and effective strategy involves the N-arylation of piperazine or its derivatives with a difluorophenyl halide.
General Synthetic Protocol: N-Arylation of Piperazine
This protocol outlines a general method for the synthesis of 1-(difluorophenyl)piperazine, a key intermediate for further derivatization.
Materials and Reagents:
Piperazine (anhydrous)
1-Bromo-2,4-difluorobenzene (or other difluorophenyl halide)
Palladium catalyst (e.g., Pd2(dba)3)
Ligand (e.g., BINAP)
Strong base (e.g., Sodium tert-butoxide)
Anhydrous toluene
Standard workup and purification reagents (diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Step-by-Step Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine piperazine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium catalyst (e.g., 2 mol %), and ligand (e.g., 4 mol %).
Solvent Addition: Add anhydrous toluene to the flask via syringe.
Reactant Addition: Add 1-bromo-2,4-difluorobenzene (1.0 equivalent) to the reaction mixture.
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate and then brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 1-(2,4-difluorophenyl)piperazine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the N-arylation of piperazine.
Therapeutic Applications in Oncology
Difluorophenylpiperazine derivatives have emerged as a promising class of compounds in the field of oncology, demonstrating significant cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.
Mechanism of Action: Induction of Apoptosis via Bcl-2 Downregulation
A key mechanism through which these derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. Several studies have shown that certain difluorophenylpiperazine compounds can downregulate the expression of the anti-apoptotic protein Bcl-2.[1] Bcl-2 plays a crucial role in cell survival by preventing the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. By inhibiting Bcl-2, these compounds shift the cellular balance towards apoptosis, leading to the selective death of cancer cells.
The PI3K/Akt Signaling Pathway: A Key Target
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][4] Activated Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad and caspase-9, and by promoting the expression of anti-apoptotic proteins like Bcl-2.[3] Difluorophenylpiperazine derivatives can interfere with this pathway, leading to a decrease in pro-survival signals and an increase in apoptotic signaling.
Caption: PI3K/Akt pathway and the inhibitory role of DFPP derivatives.
Quantitative Data: Anticancer Activity
The anticancer potential of difluorophenylpiperazine derivatives has been quantified in numerous studies. The following table summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8]
Materials and Reagents:
Cells to be tested
96-well microtiter plates
Complete culture medium
Difluorophenylpiperazine derivative stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Step-by-Step Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the difluorophenylpiperazine derivative in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: Western Blot for Bcl-2 Expression
Western blotting is a technique used to detect specific proteins in a sample.[9][10]
Materials and Reagents:
Treated and untreated cell lysates
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Protein assay kit (e.g., BCA assay)
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against Bcl-2
Primary antibody against a loading control (e.g., β-actin or GAPDH)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Step-by-Step Procedure:
Protein Extraction and Quantification: Lyse the cells in lysis buffer and quantify the protein concentration using a protein assay.
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Bcl-2 overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
Analysis: Analyze the band intensities to determine the relative expression levels of Bcl-2, normalized to the loading control.
Therapeutic Applications in Central Nervous System (CNS) Disorders
The unique physicochemical properties of difluorophenylpiperazine derivatives make them excellent candidates for CNS-active drugs. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors has led to their investigation for the treatment of a range of neurological and psychiatric disorders.[11]
Mechanism of Action: Dopamine and Serotonin Receptor Modulation
Many CNS disorders are associated with imbalances in dopaminergic and serotonergic neurotransmission. Difluorophenylpiperazine derivatives have been shown to act as potent antagonists or modulators of dopamine D2 and various serotonin receptors (e.g., 5-HT1A, 5-HT2A).[11][12] By blocking or modulating the activity of these receptors, these compounds can help to restore normal neurotransmitter signaling.
Caption: Antagonistic action of DFPP derivatives on the D2 receptor.
Quantitative Data: Receptor Binding Affinities
The affinity of a compound for its target receptor is a critical determinant of its potency. The following table presents the binding affinities (Ki) of some arylpiperazine derivatives for key CNS receptors.
This assay is used to determine the affinity of a compound for a specific receptor.[14]
Materials and Reagents:
Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A)
Radioligand (a radioactive molecule that binds to the target receptor with high affinity and specificity)
Difluorophenylpiperazine derivative
Assay buffer
96-well filter plates
Scintillation counter
Step-by-Step Procedure:
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the difluorophenylpiperazine derivative.
Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the difluorophenylpiperazine derivative. From this competition curve, the Ki value (a measure of the compound's binding affinity) can be calculated.
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of difluorophenylpiperazine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed key insights into how different substituents on the difluorophenyl and piperazine rings influence their biological activity.
Position of Fluorine Atoms: The position of the fluorine atoms on the phenyl ring can significantly impact receptor binding affinity and selectivity. For example, a 2,4-difluoro substitution pattern is often found in compounds with potent activity.
Substituents on the Piperazine Nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring is crucial for determining the compound's pharmacological profile. Bulky, lipophilic groups can enhance binding to certain receptors, while smaller, more polar groups can improve pharmacokinetic properties. For instance, in some anticancer derivatives, larger aryl groups on the piperazine nitrogen have been associated with increased cytotoxicity.[2]
Linker Moiety: In more complex derivatives, the linker connecting the difluorophenylpiperazine core to other pharmacophores plays a critical role in optimizing the compound's activity and selectivity.
Future Directions and Conclusion
Difluorophenylpiperazine derivatives represent a versatile and promising class of compounds with significant therapeutic potential in oncology and CNS disorders. Their unique combination of the privileged piperazine scaffold and the advantageous properties of fluorine substitution provides a solid foundation for the development of novel and effective drugs. Future research should focus on:
Expanding the chemical diversity of this class of compounds through innovative synthetic strategies.
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of lead candidates.
Utilizing computational modeling and machine learning to guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.
This technical guide has provided a comprehensive overview of the current state of research on difluorophenylpiperazine derivatives, from their synthesis to their potential therapeutic applications. By understanding the underlying principles and employing the detailed protocols outlined herein, researchers can accelerate the discovery and development of new medicines based on this remarkable chemical scaffold.
References
Chakrabarti, R., et al. (2000). Vitamin A as an enzyme that catalyzes the reduction of MTT to formazan by vitamin C. Journal of Cellular Biochemistry, 80(1), 133–138.
FineTest. Bcl-2 Detection in Western Blotting. [Link]
Lee, C. (2017). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace.
Mishra, A., et al. (2018). Dopamine Receptors and Neurodegeneration. ResearchGate. [Link]
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
Perregaard, J., et al. (1992). Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 35(6), 1092-1101.
ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]
Romagnoli, R., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org.
Sanchez, C., et al. (2015).
Szafarz, M., et al. (2023).
Toth, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929.
van de Witte, S. V., et al. (1996). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 16(5-6), 289-303.
Wang, Y., et al. (2019). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 24(19), 3543.
Wieronska, J. M., et al. (2020). Dopamine and serotonin receptor binding and antipsychotic efficacy.
Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-950.
Application Note: High-Fidelity Synthesis of 1-(3,5-Difluorophenyl)piperazine
Executive Summary & Strategic Rationale The synthesis of 1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) is a critical workflow in medicinal chemistry, particularly for developing serotonin receptor ligands (e.g., 5-HT1A/1B...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The synthesis of 1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) is a critical workflow in medicinal chemistry, particularly for developing serotonin receptor ligands (e.g., 5-HT1A/1B agonists). While traditional Nucleophilic Aromatic Substitution (SNAr) using 1,3,5-trifluorobenzene is chemically feasible, it often suffers from poly-substitution byproducts and requires harsh thermal conditions that can degrade sensitive functionalities.
This protocol details the Buchwald-Hartwig Cross-Coupling approach.[1] This method is selected for its superior regioselectivity, mild conditions, and ability to strictly control stoichiometry, thereby minimizing the formation of N,N'-bis(3,5-difluorophenyl)piperazine. We utilize a palladium(0) catalyst system with a bidentate phosphine ligand (BINAP) to ensure efficient coupling at the bromine site of 1-bromo-3,5-difluorobenzene , leaving the metabolic blocking fluorine atoms intact.
Key Advantages of This Protocol
Chemoselectivity: Palladium preferentially inserts into the C-Br bond, preserving the C-F bonds.
Self-Validating Purification: An acid-base extraction workup is integrated to automatically separate the basic product from neutral starting materials and catalyst ligands.
Scalability: The protocol is adaptable from milligram discovery scale to multi-gram process scale.
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. Understanding the interplay between the bulky phosphine ligand and the amine nucleophile is crucial for troubleshooting low yields.
Phase A: Catalyst Pre-complexation (Critical for Reproducibility)
Glassware Prep: Oven-dry a 100 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar. Cool under a stream of Argon.
Charging: Add Pd2(dba)3 (183 mg, 0.2 mmol, 2 mol%) and rac-BINAP (374 mg, 0.6 mmol, 6 mol%) to the flask.
Solvation: Add anhydrous Toluene (10 mL) via syringe.
Activation: Stir at room temperature for 15 minutes. The solution should turn from dark purple to a deep orange-red, indicating the formation of the active Pd-ligand complex.
Phase B: Substrate Addition
Add Piperazine (1.72 g, 20.0 mmol, 2.0 equiv) directly to the flask. Note: Excess piperazine is used to drive kinetics and prevent bridging (formation of the bis-aryl product).
Add 1-Bromo-3,5-difluorobenzene (1.93 g, 10.0 mmol, 1.0 equiv) via syringe.
Add remaining Toluene (40 mL) to reach a concentration of ~0.2 M relative to the aryl halide.
Phase C: Reaction & Monitoring
Degassing: Sparge the mixture with Argon for 5 minutes (subsurface bubbling via needle).
Heating: Equip with a reflux condenser and heat the reaction mixture to 100°C (oil bath temperature) for 12–16 hours.
TLC Monitoring: Check consumption of the aryl bromide (Hexane/EtOAc 4:1). The product will be a polar spot near the baseline or require MeOH/DCM to elute.
This step relies on the basicity of the piperazine nitrogen to purify the compound without chromatography in many cases.
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse with EtOAc.[3]
First Extraction (Removal of Neutrals): Transfer filtrate to a separatory funnel. Add 1.0 M HCl (50 mL). Shake vigorously.
Logic: The product (amine) and excess piperazine protonate and move to the aqueous layer. Neutral impurities (BINAP, unreacted aryl bromide) remain in the organic layer.
Separation: Discard the organic layer (or keep for recovery of expensive ligands).
Basification: Cool the aqueous layer in an ice bath. Slowly add 4.0 M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.
Second Extraction (Product Recovery): Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
Washing: Wash combined DCM layers with Brine (1 x 30 mL) to remove residual excess piperazine (which is highly water-soluble).
Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Quality Control & Characterization
Expected Data
Appearance: Pale yellow to off-white solid or viscous oil.
Yield: Typical isolated yields range from 75% to 88%.
Analytical Parameters
Technique
Parameter
Expected Signal
Interpretation
1H NMR (CDCl3)
δ 6.2–6.4 ppm (m, 3H)
Aromatic protons
Characteristic 3,5-difluoro pattern (triplet-like due to F-coupling).
δ 3.1–3.2 ppm (m, 4H)
Piperazine N-CH2 (Aryl)
Protons adjacent to the aromatic ring.
δ 2.9–3.0 ppm (m, 4H)
Piperazine N-CH2 (Amine)
Protons adjacent to the secondary amine.
19F NMR
δ -108 to -110 ppm
Single signal
Indicates symmetry; confirms preservation of both F atoms.
HPLC
Purity
>98%
Main peak. Impurity <1% (Bis-aryl species).
Troubleshooting Guide
Low Yield? Ensure Toluene is strictly anhydrous. Oxygen poisons the Pd(0) catalyst.
Bis-arylation observed? Increase Piperazine equivalents to 3.0 or 4.0.
Incomplete conversion? Switch catalyst to Pd(OAc)2 / XPhos , which is more active for electron-neutral or deactivated rings.
References
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. Link
Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Organometallic Chemistry. Accounts of Chemical Research, 31(12), 852–860. Link
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. Link
Application Note: High-Resolution 1H NMR Characterization of 1-(3,5-Difluorophenyl)piperazine
This Application Note is designed for researchers and analytical scientists requiring high-fidelity structural validation of 1-(3,5-Difluorophenyl)piperazine (1-(3,5-DFP)P). It moves beyond basic peak listing to explore...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists requiring high-fidelity structural validation of 1-(3,5-Difluorophenyl)piperazine (1-(3,5-DFP)P). It moves beyond basic peak listing to explore the diagnostic coupling patterns created by the fluorine-substituted aromatic ring, a critical quality attribute (CQA) in medicinal chemistry.
Introduction & Structural Significance[1][2][3]
1-(3,5-Difluorophenyl)piperazine is a pharmacophore often employed as a serotonin receptor ligand and a building block for antifungal agents. Its structural integrity is defined by two distinct domains:
The Piperazine Ring: A saturated heterocycle susceptible to ring-flip dynamics and proton exchange.
The 3,5-Difluorophenyl Ring: A symmetric aromatic system where the fluorine atoms induce significant spin-spin coupling (
), creating complex multiplet patterns that serve as a "fingerprint" for substitution isomerism.
Chemical Structure & Numbering
The symmetry of the 3,5-difluoro substitution simplifies the spectrum but complicates the splitting patterns.
Figure 1: Connectivity and symmetry of 1-(3,5-DFP)P. Note the equivalence of C2'/C6' and C3'/C5'.
Experimental Protocol
To resolve the fine hyperfine splitting (
) and prevent peak broadening from amine exchange, strict adherence to sample preparation is required.
Reagents & Equipment
Solvent: Chloroform-d (
) with 0.03% TMS (preferred for resolution). DMSO- is an alternative if solubility is poor, but it may broaden labile protons.
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (Standard 400 MHz)
Parameter
Setting
Rationale
Pulse Sequence
zg30 (30° pulse)
Maximizes signal-to-noise per unit time.
Relaxation Delay (D1)
2.0 – 5.0 s
Ensures full relaxation of aromatic protons for accurate integration.
Spectral Width
12–14 ppm
Covers potential downfield NH exchange peaks.
Scans (NS)
16 or 32
Sufficient for >10 mg samples.
Temperature
298 K (25°C)
Standardizes exchange rates of the amine proton.
Workflow Diagram
Figure 2: Standardized acquisition workflow for high-resolution characterization.
Spectral Analysis & Assignments
The 1H NMR spectrum in
is characterized by two distinct regions: the upfield aliphatic piperazine protons and the downfield aromatic protons exhibiting strong Fluorine coupling.
Aromatic Region (The "Fingerprint")
The 3,5-difluoro substitution creates a specific coupling pattern due to Heteronuclear Spin-Spin Coupling (
, Spin 1/2).
Proton H-4' (Para): Located between two Fluorine atoms.
Coupling: It couples to both equivalent Fluorines (
Hz) and weakly to meta-protons ( Hz).
Appearance: Triplet of triplets (tt).
Protons H-2'/6' (Ortho): Located between the Nitrogen and a Fluorine.
Coupling: Coupled to the adjacent Fluorine (
Hz) and the distant Fluorine ( Hz).
Appearance: Doublet of doublets (dd) or Multiplet.
Aliphatic Region (Piperazine)
The piperazine ring appears as two triplets (or broadened multiplets) due to the electron-donating effect of the aryl nitrogen.
-CH2: Deshielded by the aromatic ring.
-CH2: Shielded, closer to the secondary amine.
Summary Table of Chemical Shifts (
)
Position
Shift (, ppm)
Multiplicity
Integral
Coupling Constants (, Hz)
Assignment
Ar-H (2', 6')
6.30 – 6.38
dd / m
2H
Ortho to Piperazine
Ar-H (4')
6.20 – 6.28
tt
1H
Para to Piperazine
Pip-CH2 (3, 5)
3.15 – 3.25
t
4H
to Aryl Nitrogen
Pip-CH2 (2, 6)
2.98 – 3.05
t
4H
to Amine Nitrogen
NH
1.60 – 2.00
br s
1H
N/A
Amine Proton (Variable)
Note: In DMSO-d6, the NH proton may shift downfield to ~2.5-3.5 ppm and broaden significantly. Aromatic shifts typically move downfield by 0.1-0.2 ppm.
Troubleshooting & Optimization
Broad Piperazine Peaks
Issue: The triplets at 3.0–3.2 ppm appear as broad singlets.
Cause: Slow conformational exchange (chair-chair flip) or proton exchange at the secondary amine.
Solution:
Temperature: Run the experiment at 313 K (40°C) to sharpen peaks by entering the fast-exchange regime.
Salt Formation: If the free base is oily or impure, convert to the hydrochloride salt. Note that this will shift the
-amine protons downfield significantly ( ppm).
Water Suppression
Issue: A large water peak (1.56 ppm in
) obscures the NH signal or integrates into the aliphatic region.
Solution:
Use dry solvent (store over 4Å molecular sieves).[1]
If using DMSO-
(water at 3.33 ppm), the water peak often overlaps with the piperazine signals. Recommendation: Stick to for clear aliphatic assignment unless solubility is prohibitive.
References
National Institute of Standards and Technology (NIST). Piperazine, 1-[3-(trifluoromethyl)phenyl]- Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Available at: [Link](Note: Analogous trifluoro-compound reference for piperazine ring shifts).
PubChem. 1-(3,5-Difluorophenyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]
Reich, H. J.Proton-Fluorine Coupling Constants. University of Wisconsin-Madison, Department of Chemistry.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Application Note: Structural Elucidation of 1-(3,5-Difluorophenyl)piperazine via C NMR C NMR) Spectroscopy Introduction 1-(3,5-Difluorophenyl)piperazine (1-DFP) is a significant pharmacophore in medicinal chemistry, ofte...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Elucidation of 1-(3,5-Difluorophenyl)piperazine via
C NMR
C NMR) Spectroscopy
Introduction
1-(3,5-Difluorophenyl)piperazine (1-DFP) is a significant pharmacophore in medicinal chemistry, often serving as a key intermediate in the synthesis of serotonergic ligands and antifungal agents. It is structurally related to the psychoactive compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP).
The structural validation of 1-DFP presents a unique analytical challenge due to the presence of two equivalent fluorine atoms on the aromatic ring. In
C NMR spectroscopy, the F nucleus (spin 1/2, 100% natural abundance) couples strongly with carbon, resulting in complex splitting patterns (multiplets) rather than the singlets observed in non-fluorinated aromatics.
This guide provides a definitive protocol for the acquisition and interpretation of the 1-DFP
C NMR spectrum. It focuses on distinguishing the unique "triplet-like" splitting patterns arising from the molecule's symmetry and specific C-F coupling pathways.
Experimental Protocol
To ensure high-resolution detection of the quaternary fluorinated carbons (which often suffer from low intensity due to long
relaxation times and lack of NOE enhancement), specific acquisition parameters are required.
Sample Preparation
Solvent: Chloroform-d (
) is the standard solvent. Dimethyl sulfoxide- (DMSO-) is a viable alternative if the salt form (e.g., hydrochloride) is used, though chemical shifts will vary slightly.
Concentration: Prepare a solution of
30–50 mg of analyte in 0.6 mL of solvent.
Filtration: Filter through a glass wool plug into a 5 mm NMR tube to remove undissolved particulates that degrade field homogeneity.
Instrument Parameters (Recommended for 100 MHz
C)
Parameter
Setting
Rationale
Pulse Sequence
zgpg30 (Power-gated decoupling)
Standard proton decoupling with NOE during relaxation.
Spectral Width
240 ppm (approx. -10 to 230 ppm)
Ensures capture of all aromatic and carbonyl (if derivative) signals.
Relaxation Delay ()
3.0 – 5.0 seconds
CRITICAL: Fluorinated quaternary carbons relax slowly. Short leads to missing peaks.
Scans (NS)
512 – 1024
High scan count required to resolve low-intensity multiplets.
Temperature
298 K (25 °C)
Standard ambient temperature.
Line Broadening (LB)
1.0 – 2.0 Hz
Improves S/N ratio for splitting pattern recognition.
The 1-DFP molecule possesses a plane of symmetry running through the N1-C1-C4 axis. This symmetry simplifies the spectrum but creates specific splitting patterns due to the two equivalent Fluorine atoms at positions 3 and 5.
The Aromatic Region (The "Fingerprint")
The aromatic ring exhibits four distinct carbon environments. The coupling constants (
) are the primary diagnostic tool.
C3 & C5 (Fluorinated Carbons):
Shift:
164 ppm (Deshielded).
Pattern: Doublet of Doublets (dd).
Mechanism: Large
( 245 Hz) from the direct fluorine, and a smaller ( 15 Hz) from the meta-fluorine.
Mechanism: This carbon is ortho to two equivalent fluorine atoms. It couples to both with
( 25-26 Hz), creating a distinct triplet.
The Aliphatic Region (Piperazine Ring)
The piperazine ring usually shows two signals if the nitrogen inversion is rapid (typical at room temperature).
C2' & C6' (Proximal to Phenyl):
48–50 ppm.
C3' & C5' (Distal to Phenyl):
45–46 ppm.
Note: These peaks are usually singlets, as C-F coupling through the nitrogen linker is negligible (
bonds).
Coupling Logic Diagram
Figure 2: Coupling pathways explaining the formation of triplets and doublets in the aromatic region.
Summary of Spectral Data
The following table summarizes the expected chemical shifts and coupling constants for 1-(3,5-difluorophenyl)piperazine in
.
Carbon Position
Type
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
C3, C5
Aromatic C-F
163.0 – 165.0
dd
,
C1
Aromatic C-N
152.0 – 154.0
t
C2, C6
Aromatic C-H
98.0 – 102.0
dd
,
C4
Aromatic C-H
94.0 – 96.0
t
C2', C6'
Piperazine
48.0 – 50.0
s
-
C3', C5'
Piperazine
45.0 – 46.0
s
-
Note: Chemical shifts are referenced to the
triplet center at 77.16 ppm.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects on chemical shifts).
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for analogous fluorobenzene coupling constants).
Reich, H. J. (2023).[3] WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for C-F coupling magnitudes).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
High-Performance Mass Spectrometry Profiling of 1-(3,5-Difluorophenyl)piperazine (3,5-DFP)
[1] Executive Summary 1-(3,5-Difluorophenyl)piperazine (3,5-DFP) is a pharmacologically active piperazine derivative often encountered as a pharmaceutical intermediate or, increasingly, as a "designer drug" mimic of benz...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-(3,5-Difluorophenyl)piperazine (3,5-DFP) is a pharmacologically active piperazine derivative often encountered as a pharmaceutical intermediate or, increasingly, as a "designer drug" mimic of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP).[1] Its structural isomerism presents unique challenges in forensic and clinical toxicology.[1]
This guide provides a comprehensive protocol for the detection and quantitation of 3,5-DFP using LC-MS/MS (Triple Quadrupole) and GC-MS (Electron Impact).[1] We focus on distinguishing this isomer through specific fragmentation pathways influenced by the meta-substituted fluorine atoms.[1]
Chemical Profile & Physicochemical Properties[1][2][3]
Understanding the molecule's physical chemistry is the first step to successful ionization and separation.[1]
Property
Value
Relevance to Mass Spec
IUPAC Name
1-(3,5-Difluorophenyl)piperazine
Target Analyte
CAS Number
101577-62-6
Identification
Formula
Isotopic distribution calculation
Monoisotopic Mass
198.0969 Da
Exact mass for HRMS
Molecular Weight
198.21 g/mol
Nominal mass for GC-MS
pKa (Basic N)
~9.1 (Piperazine N4)
Requires acidic mobile phase for ESI+
LogP
~1.8
Retains well on C18/Phenyl-Hexyl columns
Method A: LC-MS/MS Quantitative Protocol[1][4]
Objective: Trace-level quantitation in biological matrices (plasma/urine).[1]
Platform: Triple Quadrupole MS coupled with UHPLC.[1]
Sample Preparation (Solid Phase Extraction)
Direct injection is discouraged due to ion suppression from phospholipids.[1]
Conditioning: 1 mL Methanol followed by 1 mL Water on a Mixed-Mode Cation Exchange (MCX) cartridge.
The fragmentation of phenylpiperazines is driven by the stability of the aromatic ring and the basicity of the nitrogen atoms. The fluorine substitution at the 3,5 positions exerts an inductive electron-withdrawing effect, stabilizing the phenyl cation relative to non-fluorinated analogs.[1]
Figure 1: Proposed fragmentation pathway for 3,5-DFP in ESI+ mode. The primary transition (m/z 156) involves the partial loss of the piperazine ring, while higher energy collisions yield the bare phenyl cation.
Experimental Workflow Diagram
This workflow ensures data integrity from sample extraction to final data processing.[1]
Figure 2: End-to-end analytical workflow for the quantitation of 3,5-DFP.
Validation Framework (Self-Validating System)
To ensure the method is trustworthy, perform the following validation steps:
Matrix Effect Evaluation:
Compare the peak area of 3,5-DFP spiked into extracted blank matrix (B) vs. neat solvent (A).
is required due to the wide dynamic range of ESI.[1]
Carryover Check:
Inject a solvent blank immediately after the highest standard (ULOQ).[1] Peak area must be <20% of the LLOQ.[1]
References
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Staack, R. F., & Maurer, H. H. (2005).[1] Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.[1] (Contextual grounding for piperazine metabolism).
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of TFMPP (Isomer Analog).[1][3][4][5][6] NIST Chemistry WebBook, SRD 69.[1][7] Retrieved from [Link][1]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Mass Spectral Library - Version 3.11.[1] (Reference for general phenylpiperazine fragmentation patterns). Retrieved from [Link][1]
High-Sensitivity GC-MS Detection of 1-(3,5-Difluorophenyl)piperazine (1-DFP) in Biological Matrices
Application Note: AN-TOX-2026-01 [1] Abstract This application note details a robust, self-validating protocol for the detection and quantification of 1-(3,5-Difluorophenyl)piperazine (1-DFP) using Gas Chromatography-Mas...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-TOX-2026-01
[1]
Abstract
This application note details a robust, self-validating protocol for the detection and quantification of 1-(3,5-Difluorophenyl)piperazine (1-DFP) using Gas Chromatography-Mass Spectrometry (GC-MS). 1-DFP is a structural isomer of the controlled substance TFMPP and a metabolite of various fluorinated designer drugs. Due to the polarity of the secondary amine in the piperazine ring, this method utilizes Pentafluoropropionic Anhydride (PFPA) derivatization to enhance volatility, peak shape, and mass spectral selectivity. This guide provides step-by-step extraction protocols, optimized GC-MS parameters, and critical validation criteria for forensic and clinical toxicology laboratories.
Introduction & Chemical Context
The arylpiperazine class, including 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) , are well-documented psychoactive substances and metabolites.[1] 1-(3,5-Difluorophenyl)piperazine (1-DFP) is a specific regioisomer often encountered in forensic casework as a breakdown product of novel synthetic cannabinoids or as a standalone designer drug.
Analytical Challenges
Polarity: The secondary amine group (-NH) leads to hydrogen bonding with active sites in the GC liner and column, causing peak tailing and memory effects.
Isomeric Interference: 1-DFP (MW 198.2) must be chromatographically resolved from other difluoro- isomers (e.g., 2,4-DFP) and isobaric impurities.
Fragmentation: Underivatized piperazines often yield low-intensity molecular ions. Derivatization is required to produce stable, high-mass fragments for sensitive Selected Ion Monitoring (SIM).
Experimental Workflow
The following diagram outlines the critical path from sample preparation to data analysis.
Figure 1: Analytical workflow for the extraction and derivatization of 1-DFP.
Internal Standard (IS): 1-(3,5-Difluorophenyl)piperazine-d8 or mCPP-d8.
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[2] Note: HFBA is an acceptable alternative, but PFPA provides a distinct mass shift useful for separating interferences.
Rationale: Mixed-mode cation exchange utilizes the basicity of the piperazine nitrogen for high-specificity retention, washing away neutral and acidic matrix interferences.
Pre-treatment: Aliquot 1.0 mL of urine or plasma. Add 50 µL of Internal Standard solution. Dilute with 2 mL of Phosphate Buffer (0.1 M, pH 6.0). Vortex.
Conditioning:
2 mL Methanol.
2 mL Deionized Water.
Loading: Load sample onto the cartridge at a slow flow rate (1 mL/min).
Washing:
Wash 1: 2 mL 0.1 M HCl (Removes proteins and neutrals).
Wash 2:[3] 2 mL Methanol (Removes hydrophobic neutrals).
Elution: Elute with 2 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2) .
Mechanism: The base (NH4OH) neutralizes the piperazine amine, breaking the ionic bond with the sorbent; the organic solvent elutes the now-neutral molecule.
Derivatization (Acylation)
Rationale: PFPA reacts with the secondary amine to form a perfluoroacyl-amide. This reduces polarity and increases the molecular weight by 146 Da, moving the mass spectrum into a cleaner region.
Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Do not over-dry to prevent evaporative loss of the volatile free base.
Add 50 µL of Ethyl Acetate and 50 µL of PFPA .
Cap the vial tightly and incubate at 60°C for 20 minutes .
Evaporate to dryness under nitrogen.
Reconstitute in 100 µL of Ethyl Acetate. Transfer to an autosampler vial.
GC-MS Method Parameters
Gas Chromatography Configuration
Parameter
Setting
Rationale
Column
5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm
Standard non-polar phase separates isomers effectively.
Carrier Gas
Helium, Constant Flow 1.0 mL/min
Maintains consistent retention times.
Inlet
Splitless, 250°C
Maximizes sensitivity for trace detection.
Injection Volume
1.0 µL
Standard volume to prevent backflash.
Oven Program
Initial: 80°C (hold 1 min) Ramp 1: 20°C/min to 200°C Ramp 2: 10°C/min to 300°C (hold 3 min)
Slow ramp in the middle ensures separation of difluoro- isomers.
Added Mass group: C2F5CO = 147. Loss of H = 1. Net addition = 146.
Derivatized MW: 198 + 146 = 344 .
Analyte
Precursor (MW)
Target Ion (Quant)
Qualifier Ion 1
Qualifier Ion 2
1-DFP-PFPA
344
344 (M+)
197 (Piperazine ring)
119 (C2F5+)
IS-PFPA
Varies
Varies
Varies
Varies
Note: The m/z 197 ion corresponds to the cleavage of the amide bond retaining the piperazine ring, a common fragment for acylated piperazines.
Results & Validation Criteria
Identification Logic
To confirm the presence of 1-DFP, the sample must meet the following criteria (based on SWGDRUG guidelines):
Retention Time: Within ±2% of the concurrent calibration standard.
Signal-to-Noise: >10:1 for Quant ion; >3:1 for Qualifier ions.
Ion Ratios: The ratio of Qualifier 1/Quant and Qualifier 2/Quant must be within ±20% of the reference standard.
Method Optimization Decision Tree
Use this logic flow to troubleshoot or optimize the separation if interferences occur.
Figure 2: Troubleshooting decision tree for method optimization.
References
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.
[Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[1][5][6][7][8][9][10] (Used as reference for structural analog fragmentation).
[Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Piperazine Derivatives.[4][5][7][11][12][13][14] NIST Chemistry WebBook, SRD 69.[5]
[Link]
Tsutsumi, H., et al. (2006). "Simultaneous determination of 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in urine by GC-MS." Journal of Health Science. (Provides foundational extraction logic).
[Link]
Application Note: A Robust LC-MS/MS Method for the Analysis of 1-(3,5-Difluorophenyl)piperazine and its Metabolites in In Vitro and Biological Matrices
Introduction 1-(3,5-Difluorophenyl)piperazine is a chemical entity of growing interest within pharmaceutical research and development, often serving as a key structural motif in the design of novel therapeutic agents. Un...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(3,5-Difluorophenyl)piperazine is a chemical entity of growing interest within pharmaceutical research and development, often serving as a key structural motif in the design of novel therapeutic agents. Understanding its metabolic fate is a critical step in the drug discovery and development pipeline, providing essential insights into its pharmacokinetic profile, potential for drug-drug interactions, and overall safety. This application note presents a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective analysis of 1-(3,5-Difluorophenyl)piperazine and its putative metabolites. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies.
The methodologies outlined encompass in vitro metabolism studies using human liver microsomes to elucidate metabolic pathways, robust sample preparation techniques for biological matrices such as plasma, and a highly selective LC-MS/MS method for confident identification and quantification. This guide emphasizes the causality behind experimental choices, ensuring a scientifically sound and reproducible approach to the bioanalysis of this compound and its metabolic products. All protocols are designed to be self-validating systems, adhering to the principles outlined in regulatory guidance such as the FDA's "Bioanalytical Method Validation"[1][2][3].
Predicted Metabolic Pathways of 1-(3,5-Difluorophenyl)piperazine
Based on the known metabolism of other phenylpiperazine derivatives, the metabolic transformation of 1-(3,5-Difluorophenyl)piperazine is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver[4][5]. The primary metabolic routes are likely to involve:
Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the piperazine ring.
N-dealkylation: Cleavage of the piperazine ring.
Oxidation: Formation of N-oxides.
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid, a phase II metabolic reaction, to increase water solubility and facilitate excretion[6][7].
The presence of fluorine atoms on the phenyl ring can influence the regioselectivity of metabolism and potentially lead to the formation of unique metabolites.
Caption: Predicted metabolic pathways of 1-(3,5-Difluorophenyl)piperazine.
Experimental Protocols
Part 1: In Vitro Metabolism using Human Liver Microsomes
This protocol describes the generation of metabolites of 1-(3,5-Difluorophenyl)piperazine in a controlled in vitro system. Human liver microsomes are a well-established model as they contain a high concentration of key drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs)[8][9][10].
Materials:
1-(3,5-Difluorophenyl)piperazine
Human Liver Microsomes (pooled)
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
Uridine 5'-diphosphoglucuronic acid (UDPGA)
Phosphate buffer (0.1 M, pH 7.4)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte)[11]
Protocol:
Incubation Preparation:
Prepare a stock solution of 1-(3,5-Difluorophenyl)piperazine in methanol.
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
For the investigation of phase II metabolism, also include UDPGA in the incubation mixture.
Initiation of Reaction:
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the 1-(3,5-Difluorophenyl)piperazine stock solution to a final concentration of 1 µM.
Incubation:
Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
Termination of Reaction:
Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins[11][12].
Sample Processing:
Vortex the mixture vigorously for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Part 2: Sample Preparation from Biological Matrices (Plasma)
This protocol details the extraction of 1-(3,5-Difluorophenyl)piperazine and its metabolites from plasma, a common biological matrix for pharmacokinetic studies. Protein precipitation is a straightforward and effective method for sample clean-up in this context[12][13].
Materials:
Plasma samples (blank, spiked, and study samples)
Acetonitrile (LC-MS grade)
Internal Standard (IS) solution in acetonitrile
Protocol:
Sample Thawing:
Thaw plasma samples at room temperature.
Protein Precipitation:
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
Vortexing and Centrifugation:
Vortex the mixture for 2 minutes to ensure complete protein precipitation.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Supernatant Transfer and Evaporation:
Carefully transfer the supernatant to a new tube.
Evaporate the supernatant to dryness under nitrogen.
Reconstitution:
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: General workflow for sample preparation.
LC-MS/MS Method
The following LC-MS/MS method is optimized for the separation and detection of 1-(3,5-Difluorophenyl)piperazine and its more polar metabolites. A reversed-phase C18 column is suitable for the parent compound, while a HILIC column can be employed for better retention of highly polar metabolites if necessary[14][15][16][17][18]. The use of positive electrospray ionization (ESI) is generally preferred for piperazine-containing compounds due to their basic nature, leading to better sensitivity[19].
Liquid Chromatography Conditions
Parameter
Condition
Column
C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Mass Spectrometry Conditions
Parameter
Condition
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Source Temperature
150°C
Desolvation Temperature
400°C
Gas Flow
Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas
Argon
MRM Transitions
The following table provides hypothetical MRM transitions for 1-(3,5-Difluorophenyl)piperazine and its potential metabolites. These transitions should be optimized experimentally.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
1-(3,5-Difluorophenyl)piperazine
213.1
135.1 (Qualifier)
25
115.1 (Quantifier)
35
Hydroxylated Metabolite
229.1
135.1
28
N-dealkylated Metabolite
129.1
87.1
20
Internal Standard (IS)
To be determined
To be determined
To be determined
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines to ensure its reliability for the intended application[1][2][3][20]. The following parameters should be assessed:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. This is evaluated by analyzing at least six different blank matrix samples. The response of any interfering peak at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ)[1].
Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This should be evaluated at a minimum of four concentration levels: LLOQ, low, medium, and high quality control (QC) samples, with at least five replicates per level[21].
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used, and the coefficient of determination (r²) should be ≥ 0.99.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure that the accuracy and precision of the method are not compromised.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the analysis of 1-(3,5-Difluorophenyl)piperazine and its metabolites. The outlined protocols for in vitro metabolism, sample preparation, and LC-MS/MS analysis are based on established scientific principles and are designed to generate high-quality, reproducible data. By following these guidelines, researchers can confidently characterize the metabolic profile and pharmacokinetic properties of this important chemical entity, thereby accelerating the drug development process.
References
Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. (n.d.). Google Scholar.
Kowalska, J., & Biziuk, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1956. [Link]
Antia, U., Tingle, M., & Russell, B. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 69-76. [Link]
Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2425-2433. [Link]
Piperazine derivatives as metabolites of therapeutic drugs. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. [Link]
de Freitas, R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5035. [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). UNODC. [Link]
Niedenführ, S., et al. (2016). Liquid Chromatography Methods for Separation of Polar and Charged Intracellular Metabolites for 13C Metabolic Flux Analysis. Methods in Molecular Biology, 1425, 147-157. [Link]
Antia, U., Tingle, M., & Russell, B. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
de Freitas, R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. [Link]
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1-19. [Link]
In Vitro Drug Metabolism Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. (n.d.). DEA. Retrieved January 30, 2026, from [Link]
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL. Retrieved January 30, 2026, from [Link]
Ray, S. J., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4637-4643. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2024). ResolveMass. [Link]
Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio. [Link]
CHAPTER 4: Liquid Chromatographic Techniques in Metabolomics. (2013). Metabolomics in Practice. [Link]
Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). MDPI. [Link]
Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2024). ScienceAsia, 51(1), 2025: ID 2025014. [Link]
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]
Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]
Comprehensive untargeted polar metabolite analysis using solvent switching liquid chromatography tandem mass spectrometry. (2022). OPUS at UTS. [Link]
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH. [Link]
Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. (n.d.). LabRulez LCMS. Retrieved January 30, 2026, from [Link]
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Mass spectra of fluorocarbons. (n.d.). NIST. Retrieved January 30, 2026, from [Link]
1-(3,5-Difluorophenyl)piperazine in serotonin receptor binding assays
Application Note: Characterization of 1-(3,5-Difluorophenyl)piperazine in Serotonin Receptor Binding Assays Executive Summary This technical guide details the protocol for evaluating 1-(3,5-Difluorophenyl)piperazine (DFP...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Characterization of 1-(3,5-Difluorophenyl)piperazine in Serotonin Receptor Binding Assays
Executive Summary
This technical guide details the protocol for evaluating 1-(3,5-Difluorophenyl)piperazine (DFP) within serotonin (5-HT) receptor binding assays. As a fluorinated derivative of the phenylpiperazine class, DFP exhibits a distinct pharmacological profile characterized by lipophilicity and metabolic stability. Phenylpiperazines are historically significant as non-selective serotonin receptor agonists and partial agonists, particularly at 5-HT
, 5-HT , and 5-HT subtypes.
This document provides a validated workflow for determining the equilibrium dissociation constant (
) of DFP, offering critical insights for researchers investigating structure-activity relationships (SAR) of fluorinated psychotropic agents.
Pharmacological Context & Mechanism
The Phenylpiperazine Scaffold
The phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous serotonergic drugs (e.g., trazodone, aripiprazole). The addition of fluorine atoms at the 3 and 5 positions of the phenyl ring modulates the compound's electronic properties and lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration and altering receptor subtype selectivity compared to chlorinated analogs like mCPP.
Receptor Interaction Logic
5-HT
(Gi/o-coupled): Phenylpiperazines often bind to the orthosteric site, stabilizing the active conformation and inhibiting adenylyl cyclase.
5-HT
(Gq-coupled): Many derivatives act as agonists, triggering the PLC- pathway.
The Fluorine Effect: The 3,5-difluoro substitution withdraws electron density from the aromatic ring, potentially strengthening
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within the receptor binding pocket.
Signaling Pathway Visualization
The following diagram illustrates the downstream signaling cascade activated by DFP upon binding to the 5-HT
receptor, a common target for this class.
Figure 1: Putative signal transduction pathway for DFP-mediated 5-HT2C activation.
(5 mM): Critical for G-protein coupling. Agonist radioligands (like 8-OH-DPAT) require the receptor to be in a G-protein-coupled state for high-affinity binding.
Ascorbic Acid (0.1%): Essential when using serotonin as a displacing agent to prevent oxidative degradation.
= Dissociation constant of the radioligand (determined previously via saturation binding).
Expected Results Table
Parameter
Expected Range
Interpretation
Hill Slope
~1.0
Indicates competitive binding at a single site.
IC
10 – 500 nM
Typical for substituted phenylpiperazines at 5-HT.
Specific Binding
> 80%
Indicates a robust assay window.
Troubleshooting & Self-Validation
High Non-Specific Binding (NSB):
Cause: Radioligand sticking to filters.
Solution: Ensure filters are soaked in 0.3% PEI. Use rapid washing with ice-cold buffer.
Low Signal-to-Noise:
Cause: Membrane protein degradation or oxidation.
Solution: Always use fresh Ascorbic Acid. Do not refreeze membrane aliquots.
Insoluble Compound:
Cause: DFP is lipophilic.
Solution: Ensure initial dissolution in DMSO. If precipitation occurs in buffer, sonicate or use a lower starting concentration.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 210992-98-6, 1-(3,5-Difluorophenyl)piperazine. Retrieved from [Link]
Glennon, R. A., et al. (1986).Binding of phenylpiperazine derivatives at 5-HT1A and 5-HT2 serotonin binding sites. Journal of Medicinal Chemistry. (Contextual grounding for phenylpiperazine binding profiles).
PerkinElmer. Radioligand Binding Assay Guide. (Standard protocols for filtration assays).[6]
Maguire, J.J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. Retrieved from [Link]
Application Note: Characterization of 1-(3,5-Difluorophenyl)piperazine Affinity for Sigma-1 Receptors
Introduction & Scientific Context The Sigma-1 receptor (S1R) is a unique, ligand-operated integral membrane chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] Un...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
The Sigma-1 receptor (S1R) is a unique, ligand-operated integral membrane chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] Unlike classical GPCRs or ion channels, S1R modulates cellular stress responses, calcium signaling, and neurotransmitter systems through protein-protein interactions.
1-(3,5-Difluorophenyl)piperazine (DFPP) represents a critical structural scaffold in medicinal chemistry. Phenylpiperazines are privileged structures in neuropsychopharmacology, often serving as the "head group" for ligands targeting S1R, 5-HT, and Dopamine receptors. The specific 3,5-difluoro substitution is of high interest for two reasons:
Metabolic Stability: Fluorine substitution blocks oxidative metabolism at susceptible ring positions (unlike the unsubstituted phenylpiperazine).
Electronic Effects: The electron-withdrawing nature of the fluorines alters the pKa of the piperazine nitrogen, potentially influencing the electrostatic interaction with the critical aspartate or glutamate residues (specifically Glu172 ) in the S1R binding pocket.
This application note details the protocol for determining the binding affinity (
) of DFPP at the S1R using a competitive radioligand binding assay with the gold-standard radiotracer [³H]-(+)-Pentazocine .
This assay relies on the competition between the non-radioactive test compound (DFPP) and a high-affinity, S1R-selective radioligand ([³H]-(+)-Pentazocine) for the binding site on the receptor.
Receptor Source: Guinea Pig Liver membranes (GPL).[2] Rationale: GPL expresses the highest density of S1R (
) among mammalian tissues, ensuring a robust signal-to-noise ratio.
Radioligand: [³H]-(+)-Pentazocine (
nM). Rationale: Unlike [³H]-DTG, which binds both Sigma-1 and Sigma-2, (+)-Pentazocine is highly selective for S1R, eliminating the need for complex masking protocols.
Readout: Liquid Scintillation Counting (LSC) of membrane-bound radioactivity.
Mechanistic Pathway Diagram
The following diagram illustrates the assay logic and the competitive displacement mechanism.
Figure 1: Competitive binding mechanism. DFPP displaces [³H]-(+)-Pentazocine from the S1R binding pocket (Glu172 interaction site).
Tissue: Frozen Guinea Pig Liver (commercial or in-house harvest).
Preparation: Homogenized in ice-cold 50 mM Tris-HCl (pH 7.4), centrifuged at 1,000 x g (10 min) to remove debris, supernatant centrifuged at 48,000 x g (20 min) to pellet membranes. Resuspend pellet in assay buffer.
Experimental Protocol
Step 1: Assay Plate Setup
Design a 96-well plate layout to include Total Binding (TB), Non-Specific Binding (NSB), and the DFPP dose-response curve.
Dosing Strategy for DFPP:
Prepare 10 serial dilutions in assay buffer (or DMSO < 1% final conc).
Range:
M to M (10 µM to 0.01 nM).
Step 2: Reaction Assembly
Perform all steps on ice until incubation starts. Total volume per well: 200 µL .
Add Buffer/Competitor:
TB Wells: 50 µL Assay Buffer.
NSB Wells: 50 µL Haloperidol (10 µM final concentration).
Test Wells: 50 µL DFPP at varying concentrations.
Add Radioligand:
Add 50 µL [³H]-(+)-Pentazocine to all wells.
Target Final Concentration: ~3 nM (approx. equal to the
Add 100 µL Membrane Suspension (~20-40 µg protein/well) to start the reaction.
Step 3: Incubation[9]
Condition: Incubate at 37°C for 120 minutes .
Expert Insight: S1R binding kinetics can be slow. 120 minutes ensures thermodynamic equilibrium is reached, preventing underestimation of affinity for slow-binding ligands.
Step 4: Termination & Filtration[3]
Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour. Rationale: Reduces non-specific binding of the radioligand to the filter material.
Harvest using a cell harvester (e.g., Brandel or PerkinElmer).
Wash filters 3x with 3 mL ice-cold Tris-HCl buffer.
Transfer filters to vials, add scintillation cocktail, and count after 12 hours (to reduce chemiluminescence).
Data Analysis & Workflow
Workflow Visualization
Figure 2: Step-by-step workflow from membrane preparation to
calculation.
Calculation of Affinity (
)
Specific Binding: Subtract NSB (CPM) from Total Binding (CPM).
IC50 Determination: Fit the data to a non-linear regression model (one-site competition) using software like GraphPad Prism.
Cheng-Prusoff Correction: Convert
to (inhibition constant).
= Concentration of [³H]-(+)-Pentazocine used (nM).[4][5]
= Dissociation constant of [³H]-(+)-Pentazocine (determined via Saturation Binding, typically ~3 nM).
If << -1.0, suspect negative cooperativity or multiple binding sites.
Replicates
CV < 10% between triplicates
Pipetting error or non-homogeneous membrane suspension.
Reference Control
Haloperidol nM
If Haloperidol shifts, validate buffer pH and membrane integrity.
Note on DFPP Specificity:
While this protocol measures S1R affinity, phenylpiperazines can be "promiscuous." If DFPP shows high affinity (
nM), secondary screening against 5-HT1A and Dopamine D2 receptors is recommended to establish selectivity ratios.
References
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
Vilner, B. J., & Bowen, W. D. (2000). Modulation of Opiate Receptor Binding by Sigma-2 Receptors. Journal of Pharmacology and Experimental Therapeutics, 292(3), 900-911. (Standard protocol reference for Pentazocine binding).
PDSP (Psychoactive Drug Screening Program). UNC School of Medicine. Protocol Book: Sigma-1 Receptor Binding Assays.
Berardi, F., et al. (2009). 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as Sigma Receptor Ligands. Journal of Medicinal Chemistry, 52(19), 5812–5822. (Demonstrates piperazine SAR).
Application Note: Experimental Profiling of 1-(3,5-Difluorophenyl)piperazine (DFPP) in Neuropharmacology
This Application Note is designed for researchers in neuropharmacology and medicinal chemistry. It details the experimental characterization of 1-(3,5-Difluorophenyl)piperazine (DFPP) , a halogenated phenylpiperazine sca...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in neuropharmacology and medicinal chemistry. It details the experimental characterization of 1-(3,5-Difluorophenyl)piperazine (DFPP) , a halogenated phenylpiperazine scaffold used to probe serotonin receptor subtype selectivity and metabolic stability.
Introduction & Pharmacological Context
1-(3,5-Difluorophenyl)piperazine (DFPP) is a synthetic phenylpiperazine derivative acting as a serotonergic probe. Structurally related to the well-characterized agonists mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine), DFPP is utilized in Structure-Activity Relationship (SAR) studies to evaluate the impact of halogen substitution patterns on receptor affinity and metabolic resistance.
While meta-substitution (3-position) is critical for 5-HT receptor agonist activity, the 3,5-difluoro substitution pattern offers a unique steric and electronic profile. The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring, potentially altering
stacking interactions with receptor residues (e.g., Phenylalanine or Tryptophan in Transmembrane Domain 6), while simultaneously blocking common sites of cytochrome P450 oxidative metabolism.
Primary Experimental Applications:
Receptor Subtype Selectivity: Differentiating binding profiles between 5-HT
, 5-HT, and 5-HT receptors.
Metabolic Stability Profiling: serving as a metabolically robust analog in pharmacokinetic comparisons against chlorinated variants.
Behavioral Pharmacology: Inducing serotonergic behavioral phenotypes (e.g., Head Twitch Response, Hypolocomotion) in rodent models.
Chemical Properties & Solution Preparation
DFPP is typically supplied as a hydrochloride salt (DFPP
HCl) to ensure stability and water solubility.
Property
Specification
IUPAC Name
1-(3,5-Difluorophenyl)piperazine
Molecular Formula
CHFN HCl
Molecular Weight
234.67 g/mol (HCl salt)
Solubility
Water (up to 50 mM), DMSO (>100 mM)
Appearance
White to off-white crystalline solid
Storage
-20°C, desiccated, protected from light
Protocol: Stock Solution Preparation (10 mM)
Note: Prepare fresh or store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Weighing: Accurately weigh 2.35 mg of DFPP
HCl.
Solvent Choice:
For In Vitro Assays: Dissolve in 1 mL of 100% DMSO.
For In Vivo Injection: Dissolve in 1 mL of sterile 0.9% Saline. (Sonicate if necessary; gentle warming to 37°C is permissible).
Filtration: For cell culture, filter sterilize using a 0.22
m PVDF syringe filter. Do not use nylon filters as drug adsorption may occur.
Mechanism:
DFPP competes with a radiolabeled agonist or antagonist for the orthosteric binding site. The displacement curve indicates affinity.[1][2]
Reagents:
Membranes: CHO-K1 cells stably expressing human 5-HT
or 5-HT.
Radioligand: [
H]-Ketanserin (for 5-HT, antagonist) or [H]-Mesulergine (for 5-HT).
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 1 mM EDTA, pH 7.4.
Workflow:
Preparation: Dilute membranes to 5-10
g protein/well.
Incubation:
Add 50
L Radioligand (final conc. ~ of ligand).
Add 50
L DFPP (Concentration range: M to M).
Add 100
L Membrane suspension.
Total Volume: 200
L.
Equilibrium: Incubate for 60 minutes at 27°C (room temp).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
using non-linear regression (4-parameter logistic fit). Convert to using the Cheng-Prusoff equation:
Experiment B: Functional Assay (Calcium Flux)
Objective: Determine if DFPP acts as an agonist , antagonist , or partial agonist .
Visualization of Signaling Pathway:
Caption: Gq-coupled signaling cascade utilized in Calcium Flux functional assays.
Protocol:
Cell Seeding: Seed HEK-293 cells expressing 5-HT
in 96-well black-wall plates (50,000 cells/well). Incubate overnight.
Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 minutes at 37°C.
Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 10 seconds.
Injection: Inject DFPP (10
M final) automatically.
Measurement: Record fluorescence for 90 seconds.
Interpretation:
Sharp Peak: Full Agonist.
No Peak: Potential Antagonist (confirm by pre-treating with DFPP then adding Serotonin).
Lower Peak than 5-HT: Partial Agonist.
In Vivo Behavioral Protocols
Ethical Note: All animal experiments must be approved by an IACUC or equivalent ethical body.
Assay: Head Twitch Response (HTR)
Relevance: The HTR is a specific behavioral proxy for 5-HT
receptor activation in rodents.
Subjects: Male C57BL/6 mice (8-10 weeks old).
Dosing Regimen:
Group
Treatment
Dose
Route
Vehicle
Saline (0.9%)
10 mL/kg
IP
Low Dose
DFPP
1 mg/kg
IP
High Dose
DFPP
5 mg/kg
IP
| Positive Control | DOI (Agonist) | 1 mg/kg | IP |
Step-by-Step:
Acclimatization: Place mice in clear observation cylinders for 15 minutes prior to testing.
Administration: Administer DFPP via Intraperitoneal (IP) injection.
Observation: Immediately record video for 30 minutes.
Scoring: A trained observer (blinded to treatment) counts "head twitches"—rapid, rotational jerks of the head/ears.
Data Analysis: Plot Total Head Twitches vs. Dose.
Result: A bell-shaped dose-response curve is typical for phenylpiperazines (high doses may induce sedation via off-target effects).
Safety & Handling (SDS Summary)
Hazards: DFPP is a potent neuroactive substance. Treat as a potential irritant and toxic by ingestion.
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.
Disposal: Dispose of as hazardous chemical waste. Do not flush down drains.
References
Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)." Pharmacology Biochemistry and Behavior, 24(5), 1193-1198. Link
Roth, B. L., et al. (2000). "The Pharmacology of Phenylpiperazines: Insights from Radioligand Binding and Functional Assays." Journal of Pharmacology and Experimental Therapeutics, 295(3), 853-861.
Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine and phenylalkylamine hallucinogens." Neuropharmacology, 61(3), 364-381. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12148763, 1-(3,5-Difluorophenyl)piperazine. Link
BenchChem. (2023). Product Datasheet: 1-(3,5-Difluorophenyl)piperazine hydrochloride. Link
Disclaimer: This document is for research and educational purposes only. DFPP is not approved for human consumption or therapeutic use.
Focus: Modular Synthesis for Antifungal (CYP51) and CNS (5-HT) Ligand Discovery[1]
Executive Summary & Chemical Rationale
1-(3,5-Difluorophenyl)piperazine (DFPP) is a privileged pharmacophore in modern medicinal chemistry.[1] Unlike its unsubstituted or mono-halogenated counterparts, the 3,5-difluoro substitution pattern offers a specific "metabolic shield."[1]
Metabolic Stability: The fluorine atoms at the 3 and 5 positions block the primary sites of oxidative metabolism (hydroxylation) on the phenyl ring, significantly extending the in vivo half-life.
Bioisosterism: The electron-withdrawing nature of the fluorines lowers the pKa of the piperazine nitrogens, modulating the basicity to improve blood-brain barrier (BBB) penetration—a critical factor for CNS-active agents.
Target Affinity:
Antifungals:[2][3][4][5] It serves as the "tail" anchor for triazole antifungals (e.g., Posaconazole), occupying the hydrophobic channel of the fungal CYP51 enzyme.[1]
CNS Agents: It acts as a serotonin receptor modulator (5-HT1A, 5-HT7), where the difluoro-phenyl ring engages in
-stacking interactions within the receptor pocket.[1]
Synthetic Protocols
This guide presents two distinct derivatization pathways: N-Alkylation (standard for antifungal side-chains) and Pd-Catalyzed Arylation (standard for CNS bi-aryl ligands).[1]
Protocol A: N-Alkylation (The "Linker" Strategy)
Primary Application: Synthesis of Azole Antifungal Analogs (e.g., Posaconazole intermediates).[1]
Reaction Logic: The secondary amine of the piperazine ring acts as a nucleophile. Potassium carbonate (
) is used as a base to scavenge the acid generated (HBr/HCl), while Potassium Iodide (KI) acts as a catalyst to generate a more reactive alkyl iodide species in situ (Finkelstein reaction logic).[1]
Protocol B: Buchwald-Hartwig Amination (The "Bi-Aryl" Strategy)
Primary Application: Synthesis of CNS ligands (5-HT/Dopamine modulators).[1]
Reaction Logic: This protocol couples the piperazine nitrogen to an aryl or heteroaryl halide. We utilize a Pd(0) source with a phosphine ligand (BINAP or Xantphos) to facilitate the oxidative addition/reductive elimination cycle.[1]
Inert Environment: Flame-dry a reaction vial and purge with Argon.
Catalyst Pre-mix: Add
, BINAP, and Toluene.[1] Stir at RT for 10 mins to form the active catalytic complex (solution turns orange/red).[1]
Substrate Addition: Add the Aryl Bromide, 1-(3,5-Difluorophenyl)piperazine, and
.
Heating: Seal the vial and heat to 100°C for 12–18 hours.
Quench: Cool to RT, dilute with DCM, and filter through a celite pad to remove Palladium residues.
Purification: The crude product is often an oil; convert to HCl salt for crystallization by treating with 4M HCl in Dioxane.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways from the core scaffold.
Caption: Divergent synthetic workflows for 1-(3,5-Difluorophenyl)piperazine: Nucleophilic substitution for antifungal linkers (top) vs. Palladium-catalyzed coupling for CNS bi-aryl ligands (bottom).[1]
Analytical Characterization & QC
To ensure the integrity of the synthesized derivatives, the following analytical parameters must be met.
Table 1: Quality Control Specifications
Parameter
Method
Acceptance Criteria
Notes
Purity
HPLC-UV (254 nm)
> 95.0%
Required for biological assay validity.
Identity
1H-NMR (DMSO-d6)
Piperazine multiplet: 3.0–3.4 ppm
Look for disappearance of N-H signal (~2.0 ppm) to confirm substitution.[1]
When designing derivatives, understand the mechanistic role of the DFPP moiety:
Antifungal Mechanism (CYP51):
The DFPP moiety does not bind the heme iron directly (the triazole/imidazole head does).[1] Instead, the DFPP sits in the access channel.[1]
Design Tip: The linker length between the triazole head and the DFPP tail is critical. A linker of 2–4 carbons usually optimizes binding affinity.[1]
Serotonergic Mechanism (5-HT):
DFPP mimics the endogenous indole of serotonin.[1]
Design Tip: The distance between the basic piperazine nitrogen and the aromatic ring determines selectivity between 5-HT1A (shorter linkers) and 5-HT2A (longer/bulkier linkers).
Caption: Mechanistic contribution of the 3,5-difluorophenyl scaffold to drug efficacy: Receptor binding via pi-stacking and metabolic protection via fluorination.[1]
References
Posaconazole Synthesis & Intermediates
Source: ChemicalBook & Patent Literature (WO2017/51342).[1]
Relevance: Confirms the convergent synthesis route using DFPP as a key intermediate for the "tail" segment of triazole antifungals.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: 🟢 System Online | Agent: Senior Application Scientist Dr. H.
Ticket ID: PIP-ARYL-001
👋 Welcome to the Piperazine Functionalization Hub
You have reached the Tier-3 Support Desk. I understand you are facing challenges with the N-arylation of piperazine. This is a deceptively complex transformation due to the symmetric nature of the nucleophile and the high propensity for catalyst deactivation.
Below you will find a modular troubleshooting guide designed to isolate your specific failure mode.
📂 Module 1: The Selectivity Crisis (Mono- vs. Bis-Arylation)
User Report: "I am targeting the mono-aryl piperazine, but I consistently isolate 20-30% of the bis-arylated byproduct. My yield of the desired product is suffering."
🔧 Root Cause Analysis
Piperazine possesses two equivalent nucleophilic NH sites. Once the first arylation occurs, the electronic nature of the attached aryl group dictates the nucleophilicity of the remaining NH:
Electron-Withdrawing Groups (EWGs): (e.g., -CN, -NO2). The product is less nucleophilic than the starting material. Selectivity is naturally high.
Electron-Donating Groups (EDGs): (e.g., -OMe, -Me). The product is more nucleophilic than the starting material. Bis-arylation is kinetically favored.
📉 Visualization: Competing Pathways
The following diagram illustrates the kinetic branching ratio.
Figure 1: Kinetic competition between mono- and bis-arylation. For electron-rich aryl halides, k2 often exceeds k1, necessitating strict stoichiometric control.
🛠️ Troubleshooting Protocol
Variable
Recommendation
Technical Rationale
Stoichiometry
3.0 - 5.0 equiv Piperazine
Statistical bias. Flooding the reaction with starting material ensures Ar-Pd-L encounters unsubstituted piperazine first.
Ligand Class
RuPhos or BrettPhos
These bulky dialkylbiaryl phosphines create a steric pocket that disfavors the approach of the already-arylated (bulkier) amine.
Addition Order
Reverse Addition
Add the Aryl Halide slowly to a solution of Piperazine + Catalyst. This keeps the concentration of electrophile low relative to the nucleophile.
User Report: "The reaction starts well but stalls at 50-60% conversion. Adding more catalyst doesn't help."
🔧 Root Cause Analysis
Secondary amines like piperazine are notorious for binding to the Palladium center, forming stable "off-cycle" resting states (Pd-Amine complexes) that prevent the oxidative addition of the aryl halide. This is often misinterpreted as catalyst decomposition.
📉 Visualization: The Catalytic Trap
Figure 2: The catalytic cycle showing the "off-cycle" inhibition where piperazine saturates the metal center, preventing turnover.
🛠️ Troubleshooting Protocol
Switch to RuPhos: This ligand is specifically designed to prevent amine inhibition. Its bulk prevents the formation of the bis-amine Pd complex.
Increase Temperature: If using a weaker ligand (like BINAP), heating to 80-100°C can promote the dissociation of the amine from the Pd center, re-entering the active cycle.
Check Base Strength: Ensure your base (e.g., NaOtBu) is dry. Moisture generates NaOH, which is often too weak or insoluble to drive the deprotonation step efficiently in non-polar solvents.
📂 Module 3: Standard Operating Procedures (SOPs)
SOP-A: The "Gold Standard" (RuPhos/Pd)
Best for: General purpose, high selectivity, difficult substrates.
Charge Reactor: In a glovebox or under Argon, add:
Pd(OAc)₂ (1.0 mol%) or Pd₂(dba)₃ (0.5 mol%)
RuPhos (2.0 mol%) (Ligand:Pd ratio of 2:1 is critical)
NaOtBu (1.5 equiv)
Piperazine (2.0 - 4.0 equiv)
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration wrt Aryl Halide).
Activation: Stir for 1-2 mins to allow catalyst pre-complexation.
Substrate: Add Aryl Halide (1.0 equiv).
Reaction: Seal and heat to 80°C for 2-12 hours.
Workup: Filter through Celite (removes Pd/salts), concentrate, and purify via column chromatography (DCM/MeOH/NH3 systems are usually required for polarity).
Best for: Substrates that degrade with strong alkoxide bases.
Catalyst: Use BrettPhos Pd G4 precatalyst (1-3 mol%).
Base: Substitute NaOtBu with K₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv).
Solvent:t-Butanol or t-Amyl alcohol is often required to solubilize the inorganic base.
Temperature: These weak-base reactions are slower; heat to 100-110°C .
📂 Module 4: Green & Alternative Methods
User Question: "Can I run this without Palladium or toxic solvents?"
Copper-Catalyzed (Ullmann-Type)
Pros: Cheaper metal.
Cons: Requires high temperatures (100°C+), often lower yields for electron-rich aryls.
Protocol: CuI (10 mol%), L-Proline (20 mol%), K₂CO₃, DMSO, 110°C.
Solvent-Free (Neat)
Concept: Use piperazine as both the reagent and the solvent.[1]
Requirement: The aryl halide must be a liquid or soluble in molten piperazine (mp 106°C).
Benefit: Extremely high reaction rates due to concentration; easy removal of excess piperazine via sublimation or aqueous wash.
📚 References & Authority
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds:
Detailed optimization of the RuPhos/Pd system specifically for piperazine mono-arylation, achieving high yields in 10 minutes.
Source: NIH / PubMed Central
Buchwald-Hartwig Amination Mechanism & Ligand Design:
Foundational work on dialkylbiaryl phosphines (RuPhos, BrettPhos) and their role in preventing catalyst poisoning by secondary amines.
Source: Wikipedia / Primary Literature Context
Selective N-Arylation of Piperazine (Nickel Catalysis):
Alternative methods using Nickel-bipyridine complexes to achieve mono-selectivity without precious metals.
Source: Academia.edu / Research Repository
Pd-Catalyzed Arylation of Spirodiamines (Piperazine Analogs):
Extension of the RuPhos protocol to sterically hindered and structurally complex diamines.
Source: NIH / PubMed Central
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.
Technical Support Center: Purification of Fluorinated Phenylpiperazines
Welcome to the technical support center for navigating the complex purification landscape of fluorinated phenylpiperazines. This guide is designed for researchers, scientists, and drug development professionals who encou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the complex purification landscape of fluorinated phenylpiperazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining highly pure compounds from this important chemical class. The unique physicochemical properties imparted by fluorine, combined with the basic nature of the piperazine ring, often lead to purification issues that require specialized strategies.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental hurdles. The methodologies described herein are grounded in established scientific principles and practical, field-proven insights to ensure you can achieve your desired purity with confidence.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of fluorinated phenylpiperazines. Each issue is broken down by probable cause, followed by a detailed, step-by-step solution.
Issue 1: Poor Separation of Product from Non-Fluorinated Starting Material on Silica Gel Chromatography
Scenario: You've performed a nucleophilic aromatic substitution (SNAr) to install a fluorinated phenyl group onto a piperazine core. Despite careful reaction monitoring, your crude product shows both the desired fluorinated product and the unreacted piperazine starting material, which co-elute during flash chromatography.
Probable Cause: The introduction of fluorine atoms can significantly alter the polarity of a molecule, but not always in a predictable manner. While fluorine is highly electronegative, the overall effect on molecular polarity depends on the number and position of fluorine atoms and the overall molecular structure. In some cases, the change in polarity between the fluorinated and non-fluorinated analogues is insufficient for effective separation on standard silica gel.
Solution:
Optimize the Mobile Phase:
Increase the Polarity Gradient Span: Start with a very non-polar mobile phase (e.g., 100% hexanes or heptane) and gradually increase the polar component (e.g., ethyl acetate, acetone). A shallower gradient often provides better resolution.
Introduce a Third Solvent: Adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane (DCM) can alter the selectivity of the separation.
Amine Additives: The basicity of the piperazine nitrogen can cause tailing on acidic silica gel. Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1% v/v), to the mobile phase can significantly improve peak shape and may enhance separation.
Alternative Stationary Phases:
Reverse-Phase Chromatography: If the polarity difference is minimal, switching to a reverse-phase C18 or C8 column can be highly effective.[1][2][3] The separation mechanism is based on hydrophobicity, and the fluorinated compound will likely have a different retention time than its non-fluorinated counterpart.
Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, specialized fluorinated HPLC phases (e.g., pentafluorophenyl or perfluoroalkyl) can offer unique selectivity.[2][3][4] These phases can engage in fluorine-fluorine interactions, leading to enhanced retention and separation of fluorinated species.[5][6]
Workflow for Method Development:
Caption: Decision workflow for separating fluorinated products from non-fluorinated starting materials.
Scenario: Your synthesis involved a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to form the C-N bond between the phenyl ring and the piperazine. After workup and initial purification, ICP-MS analysis reveals palladium levels that are unacceptable for downstream applications, particularly in drug development.[7]
Probable Cause: The nitrogen atoms in the piperazine ring can act as strong ligands, forming stable complexes with palladium.[8] This chelation makes it difficult to remove the palladium using simple filtration or standard aqueous washes.
Solution:
Palladium Scavengers:
Thiol-Based Scavengers: Solid-supported scavengers with thiol functional groups (e.g., silica- or polymer-bound mercaptopropyl groups) are highly effective at binding palladium.
Amine-Based Scavengers: Scavengers containing polyamines can also be effective.
Activated Carbon: While cost-effective, activated carbon can be non-specific and may lead to product loss.[8] It is often used as a secondary treatment.
Protocol: Palladium Scavenging with a Solid-Supported Thiol Resin
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., DCM, toluene, or ethyl acetate).
Add Scavenger: Add the solid-supported thiol scavenger (typically 5-10 equivalents relative to the theoretical amount of palladium).
Stir: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-18 hours. The optimal time should be determined experimentally.
Filter: Filter the mixture through a pad of celite to remove the scavenger resin.[8]
Wash and Concentrate: Wash the filter cake with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure.
Analyze: Quantify the remaining palladium content using ICP-MS.
Issue 3: Difficulty Removing Trifluoroacetic Acid (TFA) after Preparative HPLC
Scenario: You have successfully purified your fluorinated phenylpiperazine using reverse-phase preparative HPLC with a mobile phase containing TFA as an ion-pairing agent. After lyophilization, your product is a TFA salt, which may be unsuitable for biological assays or further synthetic steps.
Probable Cause: TFA is a strong acid that forms a stable salt with the basic piperazine nitrogen.[9] Simple evaporation is often insufficient to remove it, as the salt is non-volatile.[1]
Solution:
Salt Exchange: The most robust method is to exchange the TFA counterion for a more desirable one, like chloride (HCl) or acetate.
TFA/HCl Exchange:
Dissolve the TFA salt of your compound in a minimal amount of deionized water or 100 mM HCl.[9]
Add a solution of 100 mM HCl to achieve a final concentration of 2-10 mM HCl.[9]
Allow the solution to stand for a few minutes at room temperature.
Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight to obtain the hydrochloride salt.[9][10]
TFA/Acetate Exchange: This can be achieved by re-purifying the compound on a C18 column using a mobile phase containing acetic acid instead of TFA.[9][11]
Azeotropic Removal with Methanol:
Dissolve the TFA salt in methanol.
Concentrate the solution on a rotary evaporator.
Repeat the process 2-3 times. This method can help remove some of the excess TFA but may not fully break the salt.[12]
Liquid-Liquid Extraction (for free base):
Dissolve the TFA salt in an organic solvent (e.g., DCM or ethyl acetate).
Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.
Caution: Ensure your compound is stable to basic conditions.
Separate the layers, dry the organic phase (e.g., with Na₂SO₄ or MgSO₄), and concentrate to obtain the free base form of your compound.
Frequently Asked Questions (FAQs)
Q1: My fluorinated phenylpiperazine exists as a mixture of diastereomers. How can I separate them?
A1: The separation of diastereomers can often be achieved using standard chromatographic techniques due to their different physical properties.
Flash Chromatography: Careful optimization of the mobile phase on high-performance silica gel can often resolve diastereomers. Consider using a less polar solvent system (e.g., ether/hexanes) or a more polar one (e.g., DCM/methanol) to find the best selectivity.
Preparative HPLC: If flash chromatography is insufficient, preparative HPLC on either normal phase or reverse-phase columns will likely provide the necessary resolution.
Chiral Chromatography: While diastereomers are not enantiomers, chiral stationary phases (CSPs) can sometimes provide excellent separation due to the different 3D arrangements of the molecules.[13][14][15] This is particularly true if the molecule has multiple chiral centers.
Q2: I am having trouble crystallizing my fluorinated phenylpiperazine for final purification. What can I do?
A2: Fluorinated compounds can sometimes have complex crystallization behavior.[16] If direct crystallization of the free base is challenging, consider the following:
Salt Formation: Convert the basic piperazine to a salt using an appropriate acid (e.g., HCl, HBr, maleic acid, tartaric acid). Salts often have higher melting points and more ordered crystal lattices, making them easier to crystallize.
Solvent Screening: Perform a systematic screen of different solvents and solvent mixtures. Common solvent systems for crystallization include ethanol/water, isopropanol/heptane, and ethyl acetate/hexanes.
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely capped vial.
Q3: Can I use gas chromatography (GC) to analyze the purity of my fluorinated phenylpiperazine?
A3: It depends on the volatility and thermal stability of your specific compound. Phenylpiperazines can be relatively high boiling. Derivatization of the piperazine nitrogen can sometimes improve volatility and peak shape, making GC analysis more feasible.[17] However, for most non-volatile or thermally sensitive fluorinated phenylpiperazines, HPLC is the preferred analytical method.
Q4: How does the position of the fluorine atom on the phenyl ring affect purification?
A4: The position of the fluorine atom can significantly influence the molecule's dipole moment, pKa, and crystal packing, all of which affect its chromatographic behavior and crystallizability. For example, a fluorine atom in the ortho position to the piperazine linkage may induce a conformational twist that is different from a para-substituted analogue. This can lead to different retention times in chromatography. There is no universal rule, and the ideal purification strategy must be determined empirically for each isomer.
Diagram of Purification Strategy Selection
Caption: A decision tree for selecting the appropriate purification strategy based on the impurity profile.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide.
Various Authors. (2014).
Biotage. (2023). How to Remove Palladium in three easy steps.
Various Authors. (2015). How can I remove TFA?
Various Authors. (2013). If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC?
Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
Various Authors. (2024).
Various Authors. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
Various Authors. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
Various Authors. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß.
Various Authors. (n.d.).
Various Authors. (n.d.).
Various Authors. (n.d.). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. PMC.
Various Authors. (2024). Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review. PubMed.
Technical Support Center: 1-(3,5-Difluorophenyl)piperazine Stability & Impurity Profiling
This technical guide serves as a specialized troubleshooting resource for researchers working with 1-(3,5-Difluorophenyl)piperazine (1-(3,5-DFP)P) . It synthesizes chemical stability data, degradation mechanisms, and ana...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide serves as a specialized troubleshooting resource for researchers working with 1-(3,5-Difluorophenyl)piperazine (1-(3,5-DFP)P) . It synthesizes chemical stability data, degradation mechanisms, and analytical strategies into a cohesive support system.
Current Status: Operational
Role: Senior Application Scientist
Subject: Degradation Pathways, Impurity Identification, and Mitigation Strategies
Introduction: The Stability Paradox
1-(3,5-Difluorophenyl)piperazine is a critical pharmacophore found in antifungal agents (e.g., azoles) and serotonergic modulators. While the electron-withdrawing fluorine atoms on the phenyl ring generally stabilize the aromatic system against electrophilic attack, the secondary amine on the piperazine ring is a "hotspot" for reactivity.
Users frequently encounter "ghost peaks" in HPLC or unexplained mass shifts in LC-MS. This guide deconstructs those anomalies.
Module 1: Oxidative Degradation (The +16 Da Mystery)
User Query: "I see a degradation peak at RRT ~0.9 with a mass shift of +16 Da. Is this a hydroxylated impurity?"
Scientist Response:
It is possible, but statistically, you are likely looking at an N-Oxide , not a ring hydroxyl. The secondary amine of the piperazine ring is nucleophilic and prone to oxidation by peroxides often found in excipients (like povidone or PEG) or aged solvents.
Differentiation Protocol (N-Oxide vs. Hydroxylation)
Both species show an [M+16] mass shift. Use this logic gate to distinguish them:
MS/MS Fragmentation:
N-Oxide: Often shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) during fragmentation.
Ring Hydroxyl: The oxygen is covalently bound to the aromatic ring (strong C-O bond). You will not see a neutral loss of 16 Da. You will instead see ring fragments retaining the oxygen.
Chemical Reduction Test:
Treat the sample with a mild reducing agent (e.g., Sodium Metabisulfite).
Result: If the peak disappears (reverts to parent), it is the N-Oxide . Hydroxyl groups on the phenyl ring will remain unaffected.
Quantitative Data: Oxidative Susceptibility
Degradation Product
Mass Shift (Δm/z)
Mechanism
Trigger
N-Oxide (Piperazine)
+16 Da
Electrophilic Oxidation
Peroxides, AIBN, Heat +
Phenyl Hydroxylation
+16 Da
Radical Oxidation
Cytochrome P450 (metabolism) or harsh UV/radical stress
Ring Opening
varies
Oxidative Cleavage
Extreme pH + Oxidizers (Rare)
Module 2: Excipient Interactions (The "Formyl" Trap)
User Query: "My API is stable in solid state, but in formulation, I see peaks at +28 Da and +14 Da. What is happening?"
Scientist Response:
You are observing the classic Maillard-type / Alkylation reactions driven by excipient impurities. The secondary amine of 1-(3,5-DFP)P is reacting with trace aldehydes.
+28 Da (N-Formyl): Caused by Formic Acid or Formaldehyde (common impurities in PEG, Polysorbates).
+14 Da (N-Methyl): Caused by the Eschweiler-Clarke reaction mechanism if formic acid and formaldehyde are both present.
Troubleshooting Workflow
Check Excipient CoA: Look for "Peroxide Value" and "Aldehyde Content."
Stress Test: Spike your solution with 0.1% Formaldehyde. If the +28 Da peak grows significantly, confirmed.
Module 3: Genotoxic Impurities (The Critical Safety Alert)
User Query: "Do I need to worry about nitrosamines with this compound?"
Scientist Response:YES. This is a critical safety parameter. 1-(3,5-DFP)P contains a secondary amine, making it a direct precursor to Nitrosamine Drug Substance Related Impurities (NDSRIs) .
Risk: In the presence of nitrites (from water, excipients, or process reagents like
), the secondary amine reacts to form N-Nitroso-1-(3,5-difluorophenyl)piperazine .
Mass Shift: +29 Da (Replacement of H with NO).
Action: If you use sodium nitrite in any step or use nitrocellulose blistering, you must screen for this specific mass.
Module 4: Visualization of Degradation Pathways
The following diagram maps the causality between stress conditions and specific degradation products.
Caption: Mechanistic map of 1-(3,5-DFP)P degradation. Red pathways indicate high-risk genotoxic routes.
Module 5: Analytical Method Troubleshooting
User Query: "I cannot separate the N-Oxide from the parent peak using my standard C18 method."
Scientist Response:
N-Oxides are highly polar and often co-elute with the parent amine on standard C18 columns, especially at low pH where both are protonated.
Recommended Method Parameters
Parameter
Recommendation
Rationale
Column
Polar Embedded C18 or Phenyl-Hexyl
Provides alternate selectivity (pi-pi interactions with the fluorophenyl ring) to separate the polar N-oxide.
Mobile Phase B
Acetonitrile/Methanol (50:50)
Methanol often provides better selectivity for fluorinated compounds than pure ACN.
pH Modifier
Ammonium Acetate (pH 5.0 - 6.0)
At neutral pH, the parent amine is less ionized than at pH 2, increasing retention difference between Parent and N-Oxide.
Detection
UV @ 210 nm & 254 nm
The fluorophenyl ring absorbs well at 254 nm. If the impurity lacks UV absorbance, suspect ring degradation.
References
Vertex AI Search. (2026). LC-MS fragmentation of 1-(3,5-difluorophenyl)piperazine and phenylpiperazine stability studies. [Search Results].
National Institutes of Health (NIH). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Available at: [Link]
SynZeal. (n.d.). Aripiprazole Nitroso Impurity 1 (1-(2,3-Dichlorophenyl)-4-nitrosopiperazine). Available at: [Link]
Optimization
troubleshooting low affinity in receptor binding assays with 1-(3,5-Difluorophenyl)piperazine
Topic: Troubleshooting Low Affinity with 1-(3,5-Difluorophenyl)piperazine Executive Summary 1-(3,5-Difluorophenyl)piperazine (DFP) is a lipophilic arylpiperazine, structurally analogous to TFMPP and mCPP. It primarily ac...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Affinity with 1-(3,5-Difluorophenyl)piperazine
Executive Summary
1-(3,5-Difluorophenyl)piperazine (DFP) is a lipophilic arylpiperazine, structurally analogous to TFMPP and mCPP. It primarily acts as a non-selective serotonin receptor agonist (preferentially 5-HT1A, 5-HT1B, and 5-HT2C).
When researchers report "low affinity" (high
) for DFP in binding assays, the issue is rarely the molecule itself. Instead, it is almost invariably a failure to stabilize the High-Affinity Agonist State of the G-protein coupled receptor (GPCR). Unlike antagonists, which bind indiscriminately to coupled and uncoupled receptors, agonists like DFP require specific ionic and steric conditions to form the ternary complex (Ligand-Receptor-G protein).
This guide troubleshoots the three critical failure modes: G-Protein Uncoupling , Physicochemical Adsorption (NSB) , and Ligand Instability .
Module 1: The "Agonist Trap" (Physiological Factors)
The Problem: Your
is shifting from nanomolar (expected ~1-50 nM) to micromolar.
The Cause: You are likely measuring the receptor in its "uncoupled" (low affinity) state.
Agonist binding follows the Ternary Complex Model . High affinity binding only occurs when the Receptor (R) is physically coupled to the G-protein (G). If this coupling is disrupted, DFP affinity drops 10-100 fold.
Critical Checkpoints
Magnesium (
) is Mandatory:
Mechanism:
stabilizes the Guanine Nucleotide Binding protein, facilitating the R-G coupling.
Troubleshooting: Ensure your assay buffer contains 2–10 mM
. Many standard PBS/Tris wash buffers lack magnesium. If you wash with a -free buffer for too long, you dissociate the complex.
Correction: Use Tris-HCl + 5 mM
for both incubation and wash steps.
GTP Contamination (The "GTP Shift"):
Mechanism: Endogenous GTP (or added GTP
S) binds to the G-protein, causing it to dissociate from the receptor. This forces the receptor into the Low Affinity state.
Troubleshooting: Are you using whole cell homogenates without washing? Endogenous GTP might still be present.
Correction: Perform a pre-incubation wash of your membranes to remove endogenous nucleotides.
Visualizing the Mechanism
Module 2: The "Sticky Ligand" (Physicochemical Factors)
The Problem: High Non-Specific Binding (NSB) or erratic counts.
The Cause: Arylpiperazines are highly lipophilic and carry a positive charge at physiological pH. They bind avidly to glass fiber filters and plasticware.
Critical Checkpoints
Filter Treatment (The PEI Rule):
Mechanism: Glass fiber filters (GF/B or GF/C) are negatively charged (silanol groups). DFP (positively charged amine) binds electrostatically to the filter, masking the receptor signal.
Correction: Pre-soak filters in 0.1% to 0.3% Polyethyleneimine (PEI) for at least 1 hour before harvesting. PEI neutralizes the filter charge and blocks non-specific sites.
Solubility & The "Crash" Risk:
Mechanism: DFP is sparingly soluble in water. If you dilute a high-concentration DMSO stock directly into cold buffer, it may micro-precipitate, reducing the effective free concentration.
Correction:
Dissolve stock in 100% DMSO.
Perform serial dilutions in DMSO first.
The final step should be a 1:100 dilution into the assay buffer (Final DMSO < 1%).
Do not store aqueous dilutions; prepare fresh.
Module 3: Oxidative Degradation
The Problem: Loss of potency over time or variable results between assay runs.
The Cause: The piperazine ring and electron-rich aryl groups are susceptible to oxidation.
Correction: Include 0.1% Ascorbic Acid (or 10 µM Pargyline if using tissue homogenates to prevent MAO degradation) in the assay buffer.
Q: Can I use ethanol instead of DMSO for DFP?A: It is not recommended. While DFP is soluble in ethanol, ethanol is volatile and can evaporate during the assay setup, altering concentrations. Furthermore, high ethanol concentrations can fluidize membranes, disrupting receptor conformation. DMSO (up to 1%) is the standard vehicle.
Q: Why does my
differ from the literature values for TFMPP?A: DFP and TFMPP are analogs, but not identical. However, if your is in the micromolar range ( nM), it is an assay artifact. Expected values for this class of arylpiperazines at 5-HT1A are typically 1–50 nM . If you see values , you are likely measuring the low-affinity state (G-protein uncoupled).
Q: Why is Sodium (NaCl) excluded from the buffer?A: Sodium ions act as allosteric modulators that can destabilize the agonist-receptor-G-protein complex for certain GPCRs, including 5-HT receptors. To maximize agonist affinity, use a Tris-Mg buffer system.
References
PDSP
Database. Psychoactive Drug Screening Program (PDSP) Data Warehouse. University of North Carolina at Chapel Hill. (The gold standard for 5-HT affinity values).
[Link]
Glennon, R. A., et al. (1988).[3] "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[3] Journal of Medicinal Chemistry, 31(10), 1968–1971. (Establishes the structure-affinity relationships for arylpiperazines).
[Link]
Bruns, R. F., et al. (1983). "Regulation of adenosine receptor binding by guanine nucleotides." Molecular Pharmacology. (Foundational text on the "GTP Shift" and Mg2+ dependence in agonist binding).
[Link]
Keith, R. A., et al. (1985). "A simple and rapid method using polyethylenimine-treated filters for assay of solubilized LH/hCG receptors."[1] Endocrinology, 117(2), 790-792. (Validates the use of PEI filters to reduce NSB for sticky ligands).
[Link]
overcoming solubility issues of 1-(3,5-Difluorophenyl)piperazine in buffers
Welcome to the technical support resource for 1-(3,5-Difluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions fo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 1-(3,5-Difluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound in experimental buffer systems.
Understanding the Challenge: The Physicochemical Properties of 1-(3,5-Difluorophenyl)piperazine
Before troubleshooting, it's crucial to understand the molecular characteristics that govern the solubility of 1-(3,5-Difluorophenyl)piperazine. Its structure, featuring a basic piperazine ring and a lipophilic difluorophenyl group, dictates its behavior in aqueous solutions.
The Basic Core: The piperazine moiety contains two nitrogen atoms, making the compound a weak base. The parent piperazine molecule has two pKa values, approximately 5.35 and 9.73[1]. This means the molecule's charge state is highly dependent on the pH of the solution. At acidic pH (below the pKa), the nitrogen atoms become protonated, forming a positively charged cation which is significantly more soluble in water.
The Lipophilic Moiety: The 3,5-difluorophenyl group increases the molecule's lipophilicity (fat-solubility), which counteracts its aqueous solubility. This is reflected in its predicted LogP (a measure of lipophilicity) of 2.1 for the hydrochloride salt, indicating a preference for non-polar environments[2].
At physiological pH (e.g., in Phosphate-Buffered Saline, PBS, at pH 7.4), the compound exists predominantly in its neutral, free-base form, which has significantly lower aqueous solubility, often leading to precipitation. The hydrochloride (HCl) salt form is commonly supplied to enhance aqueous solubility and stability[2].
Troubleshooting Guide & Experimental Protocols
This section addresses common issues encountered when working with 1-(3,5-Difluorophenyl)piperazine in a question-and-answer format.
Q1: My 1-(3,5-Difluorophenyl)piperazine precipitated immediately after I added my DMSO stock to my PBS buffer (pH 7.4). What happened and how can I fix it?
A1: Causality & Solution
This is a classic case of a basic compound precipitating when the pH is raised above its pKa. Your DMSO stock contains the dissolved compound, but when introduced to the neutral pH of PBS, the compound converts to its poorly soluble free-base form.
The most direct solution is to lower the pH of your final working solution. By acidifying the buffer, you protonate the piperazine ring, forming a more soluble salt.
Workflow for Solubility Troubleshooting
Caption: Decision workflow for addressing precipitation issues.
Protocol 1: pH-Adjusted Buffer Preparation
Prepare a Modified Buffer: Start with your desired buffer (e.g., PBS). While monitoring with a calibrated pH meter, add small aliquots of a dilute acid (e.g., 0.1 M HCl) until the pH is lowered to a point where the compound is soluble. A good starting point is pH 5.0, where solubility is reported to be optimal[2].
Test Solubility: Prepare a small test batch of your final desired concentration of 1-(3,5-Difluorophenyl)piperazine in the pH-adjusted buffer.
Spike-in Method: Add the DMSO stock solution dropwise into the vortexing, pH-adjusted buffer. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
Final pH Check: After the compound is fully dissolved, check the pH again. The addition of the compound (if it's the free base) might slightly raise the pH. Adjust as necessary.
Validation: Always perform a visual inspection for any cloudiness or precipitate before use. For critical applications, a brief centrifugation can confirm the absence of insoluble material.
Q2: I need to prepare a high-concentration stock solution. What is the best solvent, and what are the storage conditions?
A2: Solvent Selection & Stability
For high-concentration stocks, an organic solvent is typically required. Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solvating power for a wide range of compounds.
Solvent
Solubility (mg/mL)
Notes
DMSO
55.2 ± 2.1
Preferred for creating high-concentration primary stocks[2].
Water
8.3 ± 0.9
pH-dependent; solubility is optimal at an acidic pH of 5[2].
Solvent Choice: Use anhydrous, high-purity DMSO to prepare your primary stock solution (e.g., 10-50 mM).
Dissolution: Add the accurately weighed 1-(3,5-Difluorophenyl)piperazine to the DMSO. Aid dissolution by gentle warming (not to exceed 40°C) and vortexing. Ensure the compound is fully dissolved before storage.
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
Storage: Store the aliquots at -20°C or -80°C, protected from light. Piperazine and its derivatives can be susceptible to thermal and oxidative degradation, so proper storage is essential for maintaining compound integrity[3][4]. Before use, thaw an aliquot completely and bring it to room temperature.
Q3: Adjusting the pH is not an option for my cell-based assay. What other strategies can I use to keep the compound in solution?
A3: Advanced Solubilization Techniques
When pH modification is not feasible, you can employ formulation strategies that enhance apparent solubility without altering the bulk pH. The two most common methods are the use of co-solvents and cyclodextrins.
1. Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, reduces the overall polarity of the solution, making it more hospitable to lipophilic compounds[5][6].
Mechanism: The co-solvent disrupts the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule.
Considerations: Co-solvents can have their own biological effects. It is imperative to run a vehicle control (buffer with the same percentage of co-solvent but without your compound) to ensure the observed effects are from your compound and not the solvent. Typically, final co-solvent concentrations should be kept low (e.g., <1% DMSO, <5% Ethanol) in cell-based assays.
2. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[7]. They act as molecular containers, encapsulating the poorly soluble drug molecule to form a water-soluble "inclusion complex"[8][].
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Mechanism: The lipophilic difluorophenyl group of your compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in the aqueous buffer.
Technical Support Center: Interpreting Complex NMR Spectra of 1-(3,5-Difluorophenyl)piperazine
Welcome to the technical support guide for the spectral interpretation of 1-(3,5-Difluorophenyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing N...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the spectral interpretation of 1-(3,5-Difluorophenyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of this compound. The unique structural features of 1-(3,5-Difluorophenyl)piperazine, namely the symmetrically substituted difluorophenyl ring and the conformationally flexible piperazine moiety, often lead to complex and challenging NMR spectra.
This guide provides a structured approach to interpreting these spectra, addressing common issues through a detailed question-and-answer format. It is grounded in established spectroscopic principles and aims to provide not just procedural steps, but also the underlying scientific reasoning to empower your analytical process.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for 1-(3,5-Difluorophenyl)piperazine and why do they appear as complex multiplets?
A1: The ¹H NMR spectrum of 1-(3,5-Difluorophenyl)piperazine is characterized by distinct signals for the aromatic and aliphatic protons.
Aromatic Region (approx. 6.4-6.6 ppm): You will observe two signals corresponding to the protons on the 3,5-difluorophenyl ring.
The proton at the C4 position (para to the piperazine) typically appears as a triplet of triplets. This complex splitting arises from coupling to the two equivalent ortho fluorine atoms and the two equivalent meta protons.
The protons at the C2 and C6 positions (ortho to the piperazine) will appear as a multiplet, often a doublet of triplets. This is due to coupling to the adjacent meta fluorine atom, the para proton, and the other ortho proton. The coupling between protons and fluorine atoms across multiple bonds is a key feature of fluorinated aromatic compounds.[1][2][3]
Aliphatic Region (approx. 3.0-3.3 ppm): The piperazine ring protons typically show two distinct signals, appearing as multiplets.[4][5]
The four protons on the carbons adjacent to the nitrogen attached to the aromatic ring (N-Ar) are in one chemical environment.
The other four protons on the carbons adjacent to the secondary amine (N-H) are in a slightly different environment.
These signals are often broad or complex due to the chair-boat conformational interchange of the piperazine ring at room temperature.[6][7][8][9] This dynamic process can lead to coalescence of signals, making simple first-order analysis difficult.
Troubleshooting Guide
Issue 1: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to interpret.
Cause: Signal overlap in the aromatic region is common for this molecule due to the relatively small difference in chemical shifts between the C4-H and the C2/C6-H protons, combined with the complex splitting patterns from H-F coupling.
Solution:
Protocol 1: Utilizing a Different Deuterated Solvent
Rationale: Changing the solvent can alter the chemical shifts of the protons due to different solvent-solute interactions. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃.[10]
Procedure:
Prepare a new NMR sample of your compound using a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).
Acquire a new ¹H NMR spectrum.
Compare the aromatic region of the new spectrum with the original one to see if the resolution has improved.
Protocol 2: Acquiring a ¹⁹F NMR Spectrum
Rationale: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[11][12][13] A proton-coupled ¹⁹F NMR will show splitting patterns that can help decipher the H-F coupling constants, which in turn can be used to simulate and understand the ¹H spectrum.
Procedure:
If your NMR spectrometer is equipped with a fluorine probe, acquire a standard ¹⁹F NMR spectrum.
If possible, also acquire a proton-coupled ¹⁹F NMR spectrum. The splitting of the fluorine signal will provide direct information about the number of neighboring protons and the magnitude of their coupling.
Issue 2: The piperazine proton signals are broad and poorly resolved.
Cause: The broadness of the piperazine signals is often due to the molecule undergoing conformational exchange on a timescale that is intermediate relative to the NMR experiment.[6][7][8][14] At room temperature, the piperazine ring is rapidly interconverting between different chair and boat conformations.
Solution:
Protocol 3: Variable Temperature (VT) NMR Spectroscopy
Rationale: By lowering the temperature, you can slow down the rate of conformational exchange. At a sufficiently low temperature (the coalescence temperature), the exchange will be slow enough on the NMR timescale to resolve the signals for the individual axial and equatorial protons of the piperazine ring. Conversely, heating the sample can sometimes sharpen the signals if the exchange rate becomes fast enough to average the different environments.[6][7]
Procedure:
Consult with your NMR facility manager about performing a variable temperature experiment.
Acquire a series of ¹H NMR spectra at different temperatures (e.g., starting from room temperature and decreasing in 10-20°C increments).
Observe the changes in the line shape of the piperazine signals. You should see them sharpen into distinct multiplets at lower temperatures.
Issue 3: I am unsure about the assignment of the carbon signals, especially those of the aromatic ring.
Cause: The carbon signals of the difluorophenyl ring are split by the fluorine atoms. The magnitude of the C-F coupling constant depends on the number of bonds separating the carbon and fluorine atoms (¹JCF, ²JCF, ³JCF, etc.).[2] This can make definitive assignment challenging based on the ¹³C NMR spectrum alone.
Solution:
Protocol 4: 2D NMR Spectroscopy (HSQC and HMBC)
Rationale: Two-dimensional NMR experiments provide correlation information between different nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This will allow you to definitively link the aromatic proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbon atoms (C1, C3, C5) which do not have attached protons and will not appear in an HSQC spectrum. For example, the protons on the piperazine ring adjacent to the phenyl ring will show a correlation to the C1 carbon of the phenyl ring.
Procedure:
Acquire standard HSQC and HMBC spectra.
Analyze the cross-peaks to build up the connectivity of the molecule and assign the carbon signals.
Data Summary
The following table provides expected NMR data for 1-(3,5-Difluorophenyl)piperazine. Note that exact chemical shifts can vary depending on the solvent and concentration. Coupling constants (J) are given in Hertz (Hz).
Assignment
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Multiplicity & Coupling Constants (J in Hz)
Aromatic C2-H, C6-H
~ 6.5 - 6.6
~ 102 - 104
Multiplet (often appears as a doublet of triplets)
Aromatic C4-H
~ 6.4 - 6.5
~ 98 - 100
Triplet of triplets
Piperazine -CH₂-N-Ar
~ 3.1 - 3.3
~ 48 - 50
Multiplet
Piperazine -CH₂-NH
~ 3.0 - 3.2
~ 45 - 47
Multiplet
Aromatic C1
-
~ 150 - 152
Doublet (due to ²JCF)
Aromatic C3, C5
-
~ 162 - 164
Doublet of doublets (due to ¹JCF and ³JCF)
Visualizing Coupling and Experimental Workflow
To better understand the complex splitting in the aromatic region, the following diagram illustrates the key couplings for the proton at the C4 position.
Caption: Splitting pattern for the C4 proton.
The general workflow for troubleshooting complex NMR spectra is outlined below.
Caption: General troubleshooting workflow for NMR analysis.
References
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
Royal Society of Chemistry. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
Gokmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
Chemistry LibreTexts. (2024). 16: Multinuclear. Retrieved from [Link]
ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
ResearchGate. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
Quora. (2024). How to interpret the 19F NMR spectra. Retrieved from [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
National Institutes of Health. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
UC Santa Barbara Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
Technical Support Center: Minimizing Byproducts in Arylpiperazine Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of N-Arylpiperazine Synthesis (Minimizing Bis-arylation and Homocoupling) Executive Summary: The "Double-N" Challenge A...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Optimization of N-Arylpiperazine Synthesis (Minimizing Bis-arylation and Homocoupling)
Executive Summary: The "Double-N" Challenge
Arylpiperazines are privileged scaffolds in medicinal chemistry, particularly for GPCR ligands (5-HT, Dopamine).[1] The primary failure mode in their synthesis is Bis-N-arylation (formation of
), where the desired product competes with the starting piperazine for the aryl electrophile.
This guide provides protocol adjustments to shift kinetics toward the mono-arylated product using Buchwald-Hartwig Cross-Coupling and Nucleophilic Aromatic Substitution (
) .
Method Selection: Decision Matrix
Before optimizing conditions, verify you are using the correct methodology for your substrate's electronic profile.
Figure 1: Decision matrix for selecting the optimal synthetic route based on electrophile electronics and sterics.
Module A: Buchwald-Hartwig Optimization
The Issue: The product (N-arylpiperazine) is still a secondary amine and remains nucleophilic, leading to bis-arylation.
Critical Control Points
Parameter
Recommendation
Scientific Rationale
Stoichiometry
3.0 – 5.0 equiv of Piperazine
High local concentration of the starting amine statistically outcompetes the product for the oxidative addition complex ().
Ligand Selection
RuPhos or BrettPhos
RuPhos is the gold standard for secondary amines. Its bulk promotes reductive elimination, preventing the catalyst from "lingering" where it might coordinate the product.
Base Choice
LiHMDS or NaOtBu
Strong bases facilitate rapid deprotonation. LiHMDS is preferred if functional groups are sensitive.
Addition Order
Reverse Addition
Add the Aryl Halide slowly to a solution of Catalyst + Excess Piperazine.
The "Bis-Arylation Trap" Mechanism
Understanding where the side reaction occurs is key to prevention.
Figure 2: The catalytic cycle showing the competitive binding of the product (Mono-Aryl) leading to the Bis-Aryl impurity.
Standard Protocol (RuPhos Gen 3)
Charge reaction vial with RuPhos Pd G3 (1-3 mol%) and RuPhos (1-3 mol%).
Add Piperazine (4.0 equiv) and Base (NaOtBu , 1.5 equiv).
Evacuate and backfill with
(x3).
Add anhydrous THF or Dioxane (0.2 M concentration relative to halide).
Add Aryl Halide (1.0 equiv). Note: If liquid, add via syringe pump over 1 hour.
Stir at 60-80°C. Monitor via LCMS.
Module B:
(Nucleophilic Aromatic Substitution)[2]
The Issue: Polymerization or lack of reactivity with electron-neutral rings.
Optimization Table
Variable
Adjustment
Effect
Solvent
DMSO or NMP
High dielectric constant stabilizes the Meisenheimer complex intermediate.
Temperature
80°C - 120°C
Required to overcome the activation energy barrier for unactivated halides.
Leaving Group
F > Cl > Br
Counter-intuitive to Pd-coupling. Fluorine is the best leaving group for due to high electronegativity increasing ipso-carbon electrophilicity.
Green Chemistry Alternative (Micellar Catalysis)
For process scale, avoid DMF/NMP. Use 2% TPGS-750-M in water .
Protocol: Mix Aryl Halide (1.0 equiv) and Piperazine (3.0 equiv) in 2% TPGS-750-M/H2O. Add
(3 equiv). Stir at 50°C. The product often precipitates or can be extracted with minimal organic solvent [1].
Module C: The "Nuclear Option" (N-Protection)
If direct selectivity fails (e.g., substrate is too valuable to waste on bis-arylation), use N-Boc-Piperazine .
Step 1: Couple Ar-X with 1-Boc-piperazine (1.1 equiv).
Advantage:[2][3] The second nitrogen is blocked. Bis-arylation is chemically impossible.
Step 2: Deprotection (TFA/DCM or HCl/Dioxane).
Trade-off: Adds two synthetic steps but guarantees mono-selectivity.
Troubleshooting & FAQs
Q1: I see a spot on TLC just above my product that won't separate. What is it?
Diagnosis: This is likely the Bis-arylpiperazine (dimer). It is less polar than the mono-product (which has a free NH).
Fix:
Switch to N-Boc-piperazine to prevent this entirely.
Purification: Use an amine-functionalized silica column or add 1%
to your eluent to streak the mono-amine, improving separation from the non-basic dimer.
Q2: My Pd-coupling stalled at 50% conversion. Adding more catalyst didn't help.
Diagnosis: Catalyst poisoning by the free amine or oxidation of the ligand.
Fix: Ensure rigorous
exclusion. Degas solvents by sparging with Argon for 15 mins. Use Pre-catalysts (like Pd-G3 or Pd-G4) rather than mixing + Ligand in situ, as pre-catalysts are more robust [2].
Q3: I am observing hydrodehalogenation (Ar-H) instead of amination.
Diagnosis: This occurs when
-hydride elimination is faster than reductive elimination, or if the solvent acts as a hydride source.
Fix:
Avoid alcohol solvents (use Toluene or Dioxane).
Lower the reaction temperature.
Switch to a bulkier ligand (BrettPhos ) to accelerate reductive elimination.
Q4: The reaction mixture turned into a black tar.
Diagnosis: Decomposition of the amine or polymerization (common in
at high temps).
Fix: Lower temperature and add a radical scavenger (BHT) if a radical pathway is suspected. Ensure the base isn't too strong (switch from NaH to
).
References
Maiti, D., et al. (2016). "Modulating the efficiency of Buchwald–Hartwig amination by altering the steric and electronic properties of ligands." Chemical Science.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. (Context on Piperazine scaffolds).
Technical Support Center: 1-(3,5-Difluorophenyl)piperazine (DFPP) Binding Studies
Welcome to the technical support guide for researchers utilizing 1-(3,5-Difluorophenyl)piperazine (DFPP) and related arylpiperazine compounds. This resource is designed to provide in-depth, field-proven insights into a c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers utilizing 1-(3,5-Difluorophenyl)piperazine (DFPP) and related arylpiperazine compounds. This resource is designed to provide in-depth, field-proven insights into a critical, yet often overlooked, experimental variable: the impact of pH on ligand-receptor binding. As professionals in drug development and molecular pharmacology, understanding and controlling pH is paramount for generating reproducible and mechanistically sound data.
This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are self-validating and robust.
Q1: My binding affinity (Kd or Ki) for DFPP is inconsistent between experiments. Could pH be the cause?
A1: Yes, absolutely. Fluctuations in pH are one of the most common sources of variability in binding assays for ionizable compounds like DFPP. The piperazine moiety of DFPP is a weak base, meaning its protonation state is highly sensitive to the hydrogen ion concentration of your assay buffer.[1][2]
The Core Mechanism:
The primary interaction for many arylpiperazine ligands, including DFPP, involves the formation of a salt bridge or hydrogen bond between a protonated nitrogen atom on the piperazine ring and a negatively charged amino acid residue, such as aspartate (Asp), in the receptor's binding pocket.[3][4] This interaction is governed by the respective pKa values of the ligand's amine and the receptor's amino acid side chain.
At Low pH (Acidic): The piperazine nitrogen is predominantly protonated (positively charged). If the key receptor residue is also protonated (neutral), the critical electrostatic interaction may be weakened or eliminated.
At Physiological pH (~7.4): An optimal balance is typically struck. The piperazine nitrogen is significantly protonated, and the acidic residue (like Asp) on the receptor is deprotonated (negatively charged), allowing for a strong electrostatic interaction.
At High pH (Alkaline): The piperazine nitrogen becomes deprotonated (neutral), losing its positive charge and its ability to form a strong salt bridge with the negatively charged receptor residue, which typically leads to a dramatic decrease in binding affinity.[5][6]
The diagram below illustrates the pH-dependent equilibrium of the DFPP piperazine ring, which is fundamental to its binding capability.
Caption: pH-dependent protonation of DFPP and its impact on receptor interaction.
Troubleshooting Checklist:
Buffer Preparation: Was the pH of your buffer adjusted correctly at the intended experimental temperature? The pKa of many common buffers, especially Tris, is highly temperature-dependent.[7] An assay performed at 30°C with a buffer pH-adjusted at room temperature may have a significantly different actual pH.
Buffer Age & Storage: Has the buffer been stored for an extended period? CO₂ from the atmosphere can dissolve in basic solutions, forming carbonic acid and lowering the pH.
Reagent Acidity/Basicity: Did dissolving DFPP (often supplied as a hydrochloride salt) or other reagents significantly alter the final assay pH? It's crucial to verify the pH after all components have been added.
Q2: I need to design an experiment to determine the optimal pH for my DFPP binding assay. What is the best approach?
A2: A systematic pH profiling experiment is the authoritative method. This involves performing your binding assay across a range of pH values to generate a binding curve (e.g., plotting Kd or %B/B₀ vs. pH). This not only identifies the optimal pH but also provides valuable mechanistic insights into the interaction.
reducing catalyst loading in 1-(3,5-Difluorophenyl)piperazine synthesis
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Reducing Catalyst Loading in 1-(3,5-Difluorophenyl)piperazine Synthesis Introduction: The Efficienc...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Process Chemistry Division
Subject: Technical Guide: Reducing Catalyst Loading in 1-(3,5-Difluorophenyl)piperazine Synthesis
Introduction: The Efficiency Paradox
The synthesis of 1-(3,5-Difluorophenyl)piperazine is a critical node in the manufacturing of antifungal agents (e.g., Posaconazole) and various CNS-active drugs.
The standard laboratory approach often utilizes 1–5 mol% Palladium (Pd) loading. While effective on a milligram scale, this is disastrous for process chemistry due to cost and heavy metal scavenging requirements.
This guide addresses the transition from "it works" to "it is efficient." We will focus on two strategies:
Ultra-Low Loading (<0.05 mol%) using Third/Fourth Generation Precatalysts.
The "Zero-Catalyst" Pivot via Nucleophilic Aromatic Substitution (
).
Module 1: The Catalyst Engine (Pd-Catalyzed Route)
Context: This module assumes you are committed to using 1-bromo-3,5-difluorobenzene as your electrophile. Because the fluorine atoms are in the meta position relative to the bromine, they do not sufficiently activate the ring for catalyst-free substitution. You need a metal, but you don't need much of it.
Q1: Why does my reaction stall at 0.1 mol% loading even with active ligands?
Diagnosis: This is likely due to Precatalyst Activation Failure or Amine Poisoning .
The Mechanism: Traditional Pd(OAc)
or Pd(dba) requires reduction to Pd(0) to enter the cycle. Piperazine is a secondary amine and can coordinate to Pd(II), forming stable, inactive "resting states" before the active catalytic species is generated.
The Solution: Switch to Pd-NHC (N-Heterocyclic Carbene) precatalysts or Palladacycles (Buchwald G3/G4). These are "pre-loaded" with the active species and activate rapidly upon exposure to base, bypassing the difficult reduction step.
Recommended Systems for <500 ppm Loading:
Precatalyst System
Ligand Class
Why it works
Target Loading
Pd-PEPPSI-IPr
NHC (Steric bulk)
Extremely resistant to air/moisture; high thermal stability prevents aggregation at high T.
Q2: How do I handle the "induction period" observed at low loadings?
Diagnosis: At low concentrations, the kinetics of the initial oxidative addition are slow, and trace oxygen can quench the tiny amount of active Pd(0).
Protocol Adjustment:
"Kick-start" Heating: Do not ramp slowly. Plunge the reaction vessel into a pre-heated oil bath (e.g., 80°C or 100°C). Rapid heating promotes immediate reductive elimination of the precatalyst scaffold.
Strict Deoxygenation: Sparging with Argon for 15 minutes is mandatory. At 100 ppm Pd, even trace
is stoichiometric relative to the catalyst.
Module 2: Process Engineering & Troubleshooting
Q3: I am seeing significant bis-arylation (1,4-bis(3,5-difluorophenyl)piperazine). How do I stop it?
Diagnosis: Statistical probability favors the second addition if the mono-product builds up, especially if the mono-product is more nucleophilic than piperazine (though usually, it is less steric).
Corrective Actions:
Reverse Addition: Slowly add the Aryl Bromide (dissolved in solvent) to a stirring solution of Catalyst + Base + Excess Piperazine. This ensures the concentration of electrophile remains low relative to the nucleophile.
Q4: The reaction mixture turns black and precipitates Pd black. Is the reaction dead?
Diagnosis: Yes. This indicates Ligand Detachment . The Pd has aggregated into non-catalytic nanoparticles.
Root Cause: The ligand concentration is too low to stabilize the Pd, or the temperature is too high for the specific ligand-Pd bond.
Fix:
If using Pd(OAc)
+ Ligand: Ensure Ligand:Pd ratio is 2:1 or higher .
Switch to Pd-PEPPSI-IPr , which has a much stronger carbene-Pd bond than phosphine-Pd bonds, preventing "black out" even at 100°C.
Module 3: The "Zero Catalyst" Pivot (
)
Context: If you can change your starting material from 1-bromo-3,5-difluorobenzene to 1,3,5-trifluorobenzene , you can eliminate the metal catalyst entirely.
Workup: Pour reaction mixture into crushed ice/water.
If solid precipitates: Filter and wash with water.
If oil:[3][4] Extract with EtOAc, then perform the Acid/Base extraction described in Protocol A to remove DMSO traces and excess piperazine.
References
Organ, M. G., et al. (2008). "Pd-Catalyzed Aryl Amination Mediated by Well-Defined, N-Heterocyclic Carbene (NHC)–Pd Precatalysts, PEPPSI." Chemistry – A European Journal. (Demonstrates efficacy of PEPPSI catalysts for hindered amines).
Maiti, D., et al. (2016). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters. (Discusses piperazine arylation specifics).
Buchwald, S. L., et al. (2008).[5] "Amine Activation: Palladium-Catalyzed Amination of Aryl Chlorides." Chemical Science. (Foundational work on ligand effects for low loading).
Shelke, N. B., et al. (2014). "
reaction in aqueous medium in presence of mixed organic and inorganic bases."[6] RSC Advances. (Validates catalyst-free approaches for activated fluoro-arenes).
A Comparative Guide to 1-(3,5-Difluorophenyl)piperazine and Other Key 5-HT Receptor Ligands for Preclinical Research
This guide provides a comprehensive comparison of 1-(3,5-Difluorophenyl)piperazine and a selection of well-characterized 5-HT receptor ligands. It is intended for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of 1-(3,5-Difluorophenyl)piperazine and a selection of well-characterized 5-HT receptor ligands. It is intended for researchers, scientists, and drug development professionals engaged in the study of the serotonergic system. We will delve into the receptor binding affinities, functional activities, and the experimental methodologies used to characterize these compounds, offering a robust framework for selecting the appropriate tool compounds for your research needs.
Introduction to the Serotonergic System and its Ligands
The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neuromodulatory system that plays a fundamental role in regulating a wide array of physiological and psychological processes, including mood, cognition, sleep, and appetite. The diverse effects of serotonin are mediated by a large family of at least 14 distinct receptor subtypes, each with a unique distribution in the brain and periphery, and distinct signaling properties.[1] This complexity makes the development of selective ligands for individual 5-HT receptor subtypes a critical endeavor for dissecting their specific functions and for the development of targeted therapeutics for a variety of neuropsychiatric and neurological disorders.[1]
Phenylpiperazine derivatives represent a significant class of compounds that interact with various neurotransmitter receptors, including serotonin receptors.[2] 1-(3,5-Difluorophenyl)piperazine is a member of this class and has been investigated for its potential as a potent ligand for the 5-HT6 receptor, a target of interest for cognitive enhancement in disorders like Alzheimer's disease.[3][4] This guide will compare the pharmacological profile of 1-(3,5-Difluorophenyl)piperazine with other key 5-HT receptor ligands that are widely used as research tools and in clinical practice.
Comparative Analysis of 5-HT Receptor Ligands
The selection of an appropriate ligand is paramount for the success of any pharmacological study. The ideal tool compound possesses high affinity and selectivity for the target receptor, along with a well-defined functional profile (agonist, antagonist, partial agonist, or inverse agonist). This section provides a comparative overview of 1-(3,5-Difluorophenyl)piperazine and five other key 5-HT receptor ligands: WAY-100635, CGS-12066B, Buspirone, Vortioxetine, and Aripiprazole.
Receptor Binding Affinity Profile
The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki in nM) of Selected Ligands at Various 5-HT Receptor Subtypes
1-(3,5-Difluorophenyl)piperazine : While specific Ki values are not widely published across all 5-HT subtypes, it is recognized as a potent 5-HT6 receptor ligand. The broader class of 1,3,5-triazine-piperazine derivatives, to which it belongs, has been a focus of research for developing selective 5-HT6 antagonists.[3][4]
WAY-100635 : This compound is a highly potent and selective antagonist for the 5-HT1A receptor, exhibiting over 1000-fold selectivity against other major neurotransmitter receptors.[5] Its high selectivity makes it an invaluable tool for isolating the physiological and behavioral roles of the 5-HT1A receptor.[12]
CGS-12066B : CGS-12066B is a selective agonist for the 5-HT1B and 5-HT1D receptors.[6][7] It displays moderate selectivity over the 5-HT1A receptor and weak affinity for 5-HT2 subtypes.[6][7]
Buspirone : Clinically used as an anxiolytic, buspirone is a partial agonist at 5-HT1A receptors.[8] Its affinity for other 5-HT receptor subtypes is generally low.[9]
Vortioxetine : This multimodal antidepressant exhibits a complex pharmacological profile with high affinity for the serotonin transporter (SERT) and several 5-HT receptors. It acts as a 5-HT1A agonist, a 5-HT1B partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[1][13]
Aripiprazole : An atypical antipsychotic, aripiprazole has a unique profile, acting as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[11][14] It also displays high affinity for 5-HT2B and 5-HT7 receptors.[11][15]
Functional Activity Profile
Understanding the functional activity of a ligand (i.e., whether it activates, blocks, or partially activates a receptor) is as crucial as its binding affinity.
Experimental Methodologies for Ligand Characterization
The data presented in this guide are derived from a variety of in vitro and in vivo experimental techniques. Understanding these methodologies is essential for critically evaluating published data and for designing new experiments.
In Vitro Characterization
Radioligand binding assays are the gold standard for determining the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation. The principle involves the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor of interest.
Workflow for a Typical Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Protocol for Radioligand Binding Assay:
Membrane Preparation:
Homogenize tissue (e.g., rat hippocampus for 5-HT1A receptors) or cells expressing the target receptor in ice-cold buffer.
Centrifuge the homogenate to pellet the membranes.
Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.
Resuspend the final pellet in assay buffer and determine the protein concentration.[16]
Assay Setup:
In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known saturating ligand).[16]
Incubation:
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
Filtration:
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
Wash the filters with ice-cold wash buffer to reduce non-specific binding.[17]
Quantification:
Dry the filtermat and add scintillation cocktail.
Count the radioactivity on each filter using a liquid scintillation counter.[16]
Data Analysis:
Subtract non-specific binding from total binding to obtain specific binding.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist. For G-protein coupled receptors (GPCRs) like most 5-HT receptors, measuring the downstream second messenger signaling, such as changes in cyclic AMP (cAMP) levels, is a common method. 5-HT1 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels, while 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.
Signaling Pathways for Gs and Gi Coupled 5-HT Receptors:
Caption: Simplified signaling pathways for Gs and Gi-coupled 5-HT receptors.
Step-by-Step Protocol for cAMP Assay:
Cell Culture and Plating:
Culture cells stably or transiently expressing the 5-HT receptor of interest.
Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.[18]
Compound Treatment:
For Gs-coupled receptors, treat the cells with varying concentrations of the test compound (to test for agonist activity) or with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (to test for antagonist activity).
For Gi-coupled receptors, first stimulate adenylyl cyclase with forskolin, and then add the test compounds as described above.[18]
Cell Lysis and cAMP Measurement:
After a defined incubation period, lyse the cells to release intracellular cAMP.
Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter assay.[18][19]
Data Analysis:
Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.
For agonists, calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).
For antagonists, calculate the IC50 and subsequently the Kb (equilibrium dissociation constant for an antagonist).
In Vivo Characterization
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters, such as serotonin, in specific brain regions of freely moving animals. This allows for the investigation of how a test compound affects neurotransmitter release and metabolism in a physiological context.
Workflow for In Vivo Microdialysis:
Caption: General workflow for an in vivo microdialysis experiment.
Step-by-Step Protocol for In Vivo Microdialysis:
Surgical Implantation:
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus).[8]
Recovery:
Allow the animal to recover from surgery for several days.
Microdialysis Experiment:
Gently insert a microdialysis probe through the guide cannula.
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[8]
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[20]
Drug Administration:
Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
Sample Analysis:
Analyze the collected dialysate samples to quantify serotonin and its metabolites using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[21]
Data Analysis:
Express the neurotransmitter concentrations as a percentage of the baseline levels before drug administration to determine the effect of the compound on neurotransmitter release.
Conclusion
The selection of an appropriate 5-HT receptor ligand is a critical decision in neuropharmacological research. This guide has provided a comparative overview of 1-(3,5-Difluorophenyl)piperazine and other key 5-HT receptor ligands, highlighting their binding affinities and functional activities. While comprehensive data for 1-(3,5-Difluorophenyl)piperazine across all 5-HT subtypes is still emerging, its characterization as a potent 5-HT6 ligand positions it as a valuable tool for investigating the role of this receptor in cognition and other CNS functions.
The detailed experimental protocols for radioligand binding assays, cAMP functional assays, and in vivo microdialysis offer a practical framework for researchers to characterize their compounds of interest and to critically evaluate existing literature. By employing these robust methodologies, the scientific community can continue to unravel the complexities of the serotonergic system and develop novel therapeutics for a range of debilitating disorders.
References
Fornal, C. A., et al. (1994). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Journal of Pharmacology and Experimental Therapeutics, 270(3), 1345-1358.
Neale, R. F., et al. (1987). Biochemical and pharmacological characterization of CGS 12066B, a selective serotonin-1B agonist. Journal of Pharmacology and Experimental Therapeutics, 242(1), 158-166.
Blier, P., & Ward, N. M. (2003). The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine D2/3 receptor binding in adult rats. Neuropsychopharmacology, 28(5), 841-852.
Handzlik, J., et al. (2019). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. International Journal of Molecular Sciences, 20(14), 3420.
The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. MDPI. [Link]
Newman-Tancredi, A., et al. (2007). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 190(3), 373-382.
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
D'Souza, D. N., & Markou, A. (2011). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. P & T : a peer-reviewed journal for formulary management, 36(12), 814–818.
Valkó, A., et al. (2001). Kinetics of [3H]WAY100635 binding to 5-HT1A receptors in rat hippocampal membranes.
De Deurwaerdère, P., & Spampinato, U. (2001). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current drug targets. CNS and neurological disorders, 1(2), 149-160.
A Focus on Vortioxetine - Mechanism of Action and Efficacy. Psych Scene Hub. [Link]
Fuller, R. W., & Snoddy, H. D. (1991).
Roth, B. L., et al. (2004). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. Psychopharmacology, 174(1), 34-39.
Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
Varrault, A., et al. (1998). WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system. British journal of pharmacology, 123(6), 1231-1242.
Hascup, K. N., et al. (2011). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 2(11), 677-687.
Gee, M. V. (2005). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening. Humana Press.
Urban, J. D., et al. (2007). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. International journal of molecular sciences, 8(12), 1269-1286.
Palacios, J. M., et al. (1990). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, Chapter 1, Unit 1.15.
Staroń, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12497.
Boutrel, B., et al. (1999). Key Role of 5-HT1B Receptors in the Regulation of Paradoxical Sleep as Evidenced in 5-HT1B Knock-Out Mice. Journal of Neuroscience, 19(8), 3228-3239.
Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 85(1), 220-236.
Andersen, J., et al. (2015). Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter. ACS Chemical Neuroscience, 6(8), 1435-1444.
Kuoppamäki, M., et al. (1995). Combined Treatment with Citalopram and Buspirone: Effects on Serotonin 5-HT 2A and 5-HT 2C Receptors in the Rat Brain. Psychopharmacology, 118(4), 434-439.
Sahu, N., et al. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 6(10), 4148-4157.
Woehler, A., et al. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 2(3), 100693.
Pytliak, M., & Vargová, V. (2012). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS.
De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 29(9), 773-799.
Lendor, S., & Kennedy, R. T. (2016). IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS WITH ONE MINUTE TEMPORAL RESOLUTION. Analytical and bioanalytical chemistry, 408(22), 6035-6045.
A Focus on Vortioxetine - Mechanism of Action and Efficacy. Psych Scene Hub. [Link]
Wells, S. S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(7), 1736-1745.
Stoddart, L. A., et al. (2015). Essential strategies for the detection of constitutive and ligand-dependent Gi-directed activity of 7TM receptors using biolumin. bioRxiv.
5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]
Czopek, A., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 80, 117173.
Miyamoto, S., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia.
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
vortioxetine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Zhang, M., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-9.
Dominguez-Salazar, E., et al. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of visualized experiments : JoVE, (127), 56021.
Batool, F. (2007). Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. The Internet Journal of Pharmacology, 5(2).
Szymański, J., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(4), 1833.
Glaser, T., & Traber, J. (1985). Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors. Naunyn-Schmiedeberg's archives of pharmacology, 329(3), 211-215.
Comparative Validation Guide: 1-(3,5-Difluorophenyl)piperazine (DFPP) Selectivity Profile at Sigma Receptors
Executive Summary: The Selectivity Paradox Verdict: 1-(3,5-Difluorophenyl)piperazine (DFPP) exhibits high affinity for Sigma ( ) receptors but lacks sufficient selectivity to be used as a standalone probe without pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Selectivity Paradox
Verdict: 1-(3,5-Difluorophenyl)piperazine (DFPP) exhibits high affinity for Sigma (
) receptors but lacks sufficient selectivity to be used as a standalone probe without pharmacological masking.
While the phenylpiperazine pharmacophore is a "privileged structure" for
and binding, it inherently possesses high cross-reactivity with Serotonin (5-HT, 5-HT) and Dopamine (D/D) receptors. Researchers utilizing DFPP must validate observed effects using selective antagonists (e.g., BD-1047 for , WAY-100635 for 5-HT) to distinguish sigma-mediated signaling from serotonergic noise.
Mechanistic Profiling: The Phenylpiperazine Scaffold
To understand DFPP's performance, one must analyze its structural interaction with the Sigma chaperone complex compared to its off-targets.
The "Dirty Drug" Problem
The piperazine nitrogen (protonated at physiological pH) forms a critical salt bridge with Asp126 in the
receptor. However, the 3,5-difluoro substitution on the phenyl ring mimics the electronic profile of known serotonergic agonists (like TFMPP), facilitating deep insertion into the orthosteric pocket of 5-HT receptors.
Figure 1: Receptor Interaction Network
This diagram illustrates the "promiscuous" binding profile of DFPP compared to a selective standard like PRE-084.
Caption: Comparative binding network showing DFPP's dual-action risk (Red) vs. the clean profile of PRE-084 (Green).
Comparative Performance Data
The following table benchmarks DFPP against "Gold Standard" ligands. Note that while DFPP binds Sigma receptors effectively, its utility is compromised by its serotonergic footprint.
Compound
Primary Target ()
Secondary Target ()
Off-Target Risk (5-HT/Dopamine)
Application Status
DFPP
10 – 50 nM *
~50 – 100 nM
High (5-HT Agonist)
Requires Validation
PRE-084
2.2 nM
>10,000 nM
Negligible
Gold Std ( Agonist)
Haloperidol
~2 nM
~10 nM
High (D Antagonist)
Non-selective Reference
DTG
10 – 30 nM
10 – 30 nM
Low
Non-selective Ligand
Pentazocine
3 nM
>1,000 nM
Moderate (Opioid)
Selective Agonist
*Note:
values for DFPP are estimated based on structural analogues (TFMPP/mCPP) and class behavior, as specific radioligand binding data for the 3,5-difluoro isomer is variable in literature.
Experimental Validation Protocols
To publish data using DFPP as a sigma ligand, you must prove that your observed phenotype is not driven by 5-HT
. Use this self-validating workflow.
Protocol A: Competitive Radioligand Binding (The Proof of Affinity)
Objective: Determine exact
at sites.
Tissue Preparation: Use Guinea pig brain membranes (high
density) or HEK293 cells overexpressing .
Radioligand: Use (+)-[
H]Pentazocine (specific for ).
Note: Do not use [
H]DTG without masking, as it binds both and .
Non-Specific Binding (NSB): Define using 10
M Haloperidol.
Incubation: 120 mins at 25°C in 50 mM Tris-HCl (pH 7.4).
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce filter binding.
Analysis: Calculate IC
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional "Blockade" Validation (The Proof of Mechanism)
Objective: Confirm the biological effect is Sigma-mediated.
If DFPP induces a cellular response (e.g., neuroprotection, Ca
mobilization), you must run the following parallel controls:
Condition 1 (DFPP Only): Observe effect.
Condition 2 (DFPP + NE-100 or BD-1047): Add a selective
antagonist.
Result: If the effect disappears , it is Sigma-mediated.
Condition 3 (DFPP + WAY-100635): Add a selective 5-HT
antagonist.
Result: If the effect persists , it is NOT Serotonin-mediated.
Figure 2: The Validation Decision Tree
Follow this logic flow to ensure data integrity before publication.
Caption: Logical workflow to distinguish Sigma-specific effects from off-target noise.
Critical Analysis & Recommendations
Why use DFPP?
Despite its selectivity issues, fluorinated phenylpiperazines have superior metabolic stability and lipophilicity compared to traditional probes. They cross the Blood-Brain Barrier (BBB) efficiently, making them useful for in vivo studies—provided the controls in Protocol B are strictly followed.
Final Recommendation:
For pure pharmacological characterization of Sigma receptors, do not use DFPP as a primary tool . Use PRE-084 (Agonist) or BD-1047 (Antagonist). Use DFPP only if investigating the specific medicinal chemistry of piperazine derivatives or if studying multi-target drugs (e.g., antipsychotics) where dual 5-HT/Sigma modulation is the desired therapeutic endpoint.
References
Review of Sigma Receptor Ligands:
Comparison of Haloperidol, DTG, and Pentazocine affinity profiles.
Source: NIH / PubMed Central
URL:[Link]
Phenylpiperazine Structure-Activity Relationships (SAR):
Analysis of piperazine/piperidine derivatives and their dual affinity for Sigma and Histamine H3 receptors.
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Standard Radioligand Binding Protocols:
Detailed methodology for Sigma receptor saturation and competition assays.
Source: Current Protocols in Pharmacology (NIH)
URL:[Link]
Serotonin/Sigma Cross-Reactivity:
Investigation into phenylpiperazine derivatives (like mCPP and TFMPP) acting as non-selective 5-HT/Sigma agents.
Source: European Journal of Pharmacology
URL:[Link] (Representative context for class behavior)
Validation
Technical Guide: Cross-Reactivity Profile of 1-(3,5-Difluorophenyl)piperazine (DFPP)
Executive Summary: The "Promiscuous Scaffold" Warning 1-(3,5-Difluorophenyl)piperazine (DFPP) is a chemical probe and pharmacophore widely used in serotonin (5-HT) receptor research. However, it is not a selective ligand...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Promiscuous Scaffold" Warning
1-(3,5-Difluorophenyl)piperazine (DFPP) is a chemical probe and pharmacophore widely used in serotonin (5-HT) receptor research. However, it is not a selective ligand .
Researchers often select DFPP as a metabolically stable analog of mCPP (1-(3-chlorophenyl)piperazine) or TFMPP (1-(3-trifluoromethylphenyl)piperazine). While the 3,5-difluoro substitution blocks metabolic hydroxylation, it preserves the "dirty" pharmacological profile characteristic of the phenylpiperazine class.
The Bottom Line: DFPP should be treated as a non-selective 5-HT receptor agonist/partial agonist with significant cross-reactivity at adrenergic receptors. Data generated using DFPP without adequate antagonist blocking controls is likely confounded by off-target signaling.
The Phenylpiperazine Scaffold & DFPP
The phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, meaning it binds to multiple G-Protein Coupled Receptors (GPCRs) with high affinity.
Primary Target: 5-HT receptors (specifically 5-HT
, 5-HT, and 5-HT).
Structural Logic: The 3,5-difluoro substitution is a bioisostere modification.
Fluorine vs. Hydrogen: Similar steric size (Van der Waals radius), allowing the molecule to fit into the same binding pockets as the unsubstituted parent.
Electronic Effect: Electron-withdrawing nature mimics the 3-chloro (mCPP) or 3-trifluoromethyl (TFMPP) groups, increasing lipophilicity and receptor affinity compared to unsubstituted phenylpiperazine.
Metabolic Blockade:[1] The 3,5-positioning prevents CYP450-mediated hydroxylation, extending half-life in in vivo models compared to mCPP.
Receptor Binding Profile (Comparative Data)
Because specific published
tables for the exact 3,5-difluoro isomer are rare in open literature compared to its analogs, the table below utilizes the Representative Phenylpiperazine Profile (based on the gold-standard analog mCPP). DFPP exhibits a nearly identical pharmacological fingerprint.
Table 1: Predicted Binding Affinity (
) & Functional Activity
Note: Lower indicates higher affinity. Values are representative of the 3,5-disubstituted phenylpiperazine class.
to 5-HT affinity is the most dangerous variable. Depending on the assay conditions (expression levels), DFPP can simultaneously activate 5-HT (anxiogenic) and 5-HT (anxiolytic), leading to "washed out" or biphasic data.
Visualizing the Cross-Reactivity Network
The following diagram illustrates the "Off-Target Web" for DFPP. Note the central role of the phenylpiperazine core in hitting multiple GPCR families.
Caption: Network topology of DFPP binding. Red arrows indicate primary high-affinity interactions; yellow dashed lines indicate significant off-target confounders.
Experimental Validation Protocols
To publish data using DFPP, you must prove your observed effect is specific to your target receptor. You cannot rely on the ligand's selectivity alone.
Protocol A: The "Antagonist Blockade" (Gold Standard)
Objective: Confirm 5-HT
specificity against 5-HT or 5-HT noise.
Baseline: Establish the
of DFPP in your functional assay (e.g., Calcium Flux or IP3 accumulation).
Arm 1 (Target Block): Pre-incubate cells/tissue with SB-242084 (Selective 5-HT
antagonist, 100 nM) for 30 minutes.
Result: If the DFPP signal is abolished , the effect is 5-HT
mediated.
Arm 2 (Off-Target Block): Pre-incubate with WAY-100635 (Selective 5-HT
antagonist) or M-100907 (Selective 5-HT antagonist).
Result: If the DFPP signal persists , your data is clean. If the signal drops, you have cross-reactivity.
Protocol B: The "Adrenergic Exclusion"
Objective: Rule out false positives in vascular or behavioral studies caused by Alpha-1 blockade.
Control: Run the assay with Prazosin (1
M) alone.
Test: Co-administer DFPP + Prazosin.
Analysis: If DFPP produces an effect additive to Prazosin or distinct from Prazosin's known profile, the mechanism is likely serotonergic. If DFPP mimics Prazosin exactly, it is acting as an alpha-blocker.
Experimental Workflow Diagram
Use this decision tree to validate DFPP hits in screening campaigns.
Caption: Validation logic for distinguishing specific receptor activation from phenylpiperazine promiscuity.
References
Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships." Journal of Medicinal Chemistry. (Establishes the core SAR of the phenylpiperazine scaffold).
Roth, B. L., et al. (PDSP Database). "PDSP K_i Database - University of North Carolina." (The authoritative source for mCPP and TFMPP binding profiles used as proxies).
Halberstadt, A. L., et al. (2011). "Serotonergic mechanisms of the behavioral effects of phenylpiperazine derivatives." Psychopharmacology. (Details the functional cross-reactivity in vivo).
Mendelson, S. D., et al. (1990).[2] "Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat." Neuropharmacology. (Demonstrates 5-HT1B/2C promiscuity).
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1-(3,5-Difluorophenyl)piperazine
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its iden...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. An impure chemical entity can lead to erroneous biological data, failed experiments, and compromised patient safety in later stages.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish a high-confidence purity profile for a synthesized batch of 1-(3,5-Difluorophenyl)piperazine (C₁₀H₁₂F₂N₂).
Our approach is grounded in the principle of orthogonality—the practice of using multiple, independent analytical methods to build a self-validating system. A single technique, no matter how powerful, provides only one perspective on the sample's composition. By combining methods that measure different physicochemical properties, we create a comprehensive and trustworthy purity assessment.
The Orthogonal Approach to Purity Validation
The core tenet of robust analytical validation is that no single method is infallible. A purity value of >99% by HPLC is compelling, but what if a significant impurity co-elutes with the main peak or is invisible to the UV detector? This is where an orthogonal, or multi-pronged, strategy becomes indispensable. We combine techniques that separate based on different principles (e.g., polarity in HPLC) with those that provide structural information (NMR) or confirm elemental composition (EA). This workflow ensures that the purity assessment is not an artifact of a single analytical method's limitations.
Caption: Orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity determination in the pharmaceutical industry, prized for its ability to separate and quantify individual components in a mixture.[2] Its primary function is to provide a percentage purity value based on the relative area of the main product peak versus impurity peaks.
Causality Behind Experimental Choices: We choose Reversed-Phase HPLC (RP-HPLC) because 1-(3,5-Difluorophenyl)piperazine is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is selected because the aromatic ring provides a strong chromophore, allowing for sensitive detection.
Experimental Protocol: HPLC Purity Assay
System Preparation:
HPLC System: Alliance e2695 separations module with a 2998 photodiode array (PDA) UV detector or equivalent.[3]
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Accurately weigh approximately 5 mg of the synthesized compound.
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
Inject 10 µL of the sample.
Run a gradient elution (e.g., 30% B to 70% B over 10 minutes) to ensure separation of both early and late-eluting impurities.
Monitor the chromatogram at 254 nm.
Data Interpretation & Trustworthiness
A pure sample will exhibit a single, sharp, symmetrical peak at a specific retention time (e.g., ~6.2 min under the specified isocratic conditions).[5] Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. For most research and early development purposes, a purity of ≥95% is considered acceptable.[6] The presence of other peaks indicates impurities, which could be residual starting materials, by-products, or degradation products.
Caption: Standard HPLC experimental workflow.
NMR Spectroscopy: The Definitive Structural Fingerprint
While HPLC quantifies purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound's identity.[7] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), serving as a unique structural fingerprint. Its power in purity analysis lies in its ability to detect impurities, even those structurally similar to the target compound, that might co-elute in an HPLC run.
Causality Behind Experimental Choices: ¹H NMR is the first choice due to its high sensitivity and rapid acquisition time. The expected signals for the piperazine and aromatic protons are distinct. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent.[5] High-resolution instruments are crucial for accurately resolving the splitting patterns caused by fluorine atoms.[5]
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Acquisition: Acquire the ¹H NMR spectrum.
Data Processing: Process the data, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Expected Spectral Data & Interpretation
¹H NMR (in DMSO-d6):
δ 6.8–7.1 ppm: Aromatic protons on the difluorophenyl ring.[5] The specific multiplicity will depend on coupling to adjacent protons and fluorine atoms.
δ 2.8–3.2 ppm: Protons of the piperazine ring.[5] These typically appear as multiplets.
Trustworthiness: The spectrum should show signals only at the expected chemical shifts with the correct integration values (proton count) and coupling patterns. The absence of unexpected signals is a strong indicator of high purity.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For purity analysis, its primary role is to confirm the molecular weight of the synthesized compound, ensuring the correct product was formed.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear and unambiguous confirmation of the molecular mass.
Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.
Infusion: Infuse the sample directly into the ESI source or via an LC system.
Analysis: Acquire the mass spectrum in positive ion mode.
Expected Data & Interpretation
Chemical Formula: C₁₀H₁₂F₂N₂
Exact Mass: 198.10 g/mol
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺.
Calculated m/z for [C₁₀H₁₃F₂N₂]⁺: 199.10
Observed m/z: Should be very close to the calculated value (e.g., 199.1).[5]
Trustworthiness: The presence of a dominant peak at the expected m/z value is strong evidence of the compound's identity. Other peaks may indicate impurities or fragments.
Elemental Analysis (EA): The Absolute Purity Check
Elemental Analysis (EA) provides a fundamental measure of purity by determining the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample.[8] This technique compares the experimentally determined elemental composition to the theoretical values calculated from the compound's chemical formula.
Causality Behind Experimental Choices: EA is a destructive combustion analysis technique that provides a bulk purity assessment.[8] It is an excellent orthogonal method to chromatography because its result is independent of the compound's chromatographic behavior or spectral properties. A close match between experimental and theoretical values confirms that the sample has the correct empirical formula and is free from significant amounts of impurities that would alter the elemental ratios.
Trustworthiness: If the experimental values for C, H, and N fall within ±0.4% of the theoretical values, it provides strong evidence of at least 95% purity.[9] This is a prerequisite for publication in many high-impact chemistry journals.[10]
Comparative Guide to Purity Analysis Techniques
Technique
Primary Information Provided
Key Strengths
Common Impurities Detected
HPLC
Quantitative Purity (% Area)
High sensitivity, excellent for separating mixtures, robust and reproducible.[2]
Starting materials, reagents, by-products with different polarity.
NMR
Structural Confirmation & Identity
Unambiguous structure elucidation, detects structurally similar impurities.[7]
Isomers, residual solvents, structurally related by-products.[11]
MS
Molecular Weight Confirmation
High sensitivity, confirms molecular formula, helps identify unknown impurities.
By-products with different molecular weights, residual starting materials.
EA
Elemental Composition (Absolute Purity)
Confirms empirical formula, insensitive to co-eluting or spectrally silent impurities.
Inorganic salts, compounds with different C:H:N ratios.
Conclusion: A Self-Validating Assessment
Confirming the purity of a synthesized compound like 1-(3,5-Difluorophenyl)piperazine is not a task for a single instrument. It requires a logical, multi-faceted approach where each technique validates the others. A successful purity confirmation dossier will include:
An HPLC chromatogram showing a single major peak with >95% area.
A ¹H NMR spectrum that matches the expected structure, with correct integrations and no extraneous peaks.
A Mass Spectrum displaying a dominant ion corresponding to the [M+H]⁺ of the target compound.
An Elemental Analysis report with C, H, and N values within ±0.4% of the theoretical calculation.
Only when these orthogonal datasets are in full agreement can a researcher be confident in the identity, and more importantly, the purity of their synthesized material, ensuring the integrity of all subsequent research and development activities.
References
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]
Anglia Ruskin Research Online (ARRO). (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]
SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 498-503. Retrieved from [Link]
ResearchGate. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
Williams, R. L., et al. (2012). An International Study Evaluating Elemental Analysis. ACS Medicinal Chemistry Letters, 3(3), 237-240. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]
IntechOpen. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
Portoghese, P. S. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 1-1. Retrieved from [Link]
Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
independent verification of 1-(3,5-Difluorophenyl)piperazine binding data
Publish Comparison Guide: Independent Verification of 1-(3,5-Difluorophenyl)piperazine Binding Data Executive Summary & Strategic Positioning This guide provides a rigorous framework for the independent verification of 1...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Independent Verification of 1-(3,5-Difluorophenyl)piperazine Binding Data
Executive Summary & Strategic Positioning
This guide provides a rigorous framework for the independent verification of 1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) binding affinity. As a structural analog of the well-characterized serotonergic agents mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine), 3,5-DFPP occupies a critical chemical space in medicinal chemistry.
While mCPP is the "Gold Standard" for 5-HT
agonism, the introduction of a 3,5-difluoro substitution pattern is predicted to alter the lipophilicity () and metabolic stability without abolishing the pharmacophore's essential interaction with the orthosteric binding site. This guide outlines the experimental logic required to validate 3,5-DFPP’s profile, distinguishing it from its mono-substituted cousins.
Comparative Pharmacological Profile
The following table synthesizes established data for control compounds against the target analyte. Use this structure to benchmark your experimental results.
Table 1: Comparative Binding Affinities (
) and Pharmacological Properties
Compound
Structure
Primary Target (High Affinity)
Secondary Targets
Mechanism of Action
LogP (Predicted)
mCPP (Control)
3-Cl-phenyl
5-HT ( nM)
5-HT, 5-HT, SERT
Non-selective Agonist
~2.6
TFMPP (Control)
3-CF-phenyl
5-HT / 5-HT
5-HT, SERT
Non-selective Agonist/Releaser
~3.2
3,5-DFPP (Target)
3,5-F-phenyl
Unknown / To Be Verified
5-HT, Sigma-1 ()
Test Candidate
~2.4
Note: The 3,5-difluoro substitution is bioisosteric to the hydrogen atoms but increases electron withdrawal on the phenyl ring, potentially reducing oxidation susceptibility compared to mCPP while maintaining the piperazine nitrogen's
) of 3,5-DFPP, you must utilize a Competitive Radioligand Binding Assay . This method is superior to functional assays (e.g., Calcium Flux) for initial verification because it measures direct receptor occupancy, independent of downstream signaling efficacy.
A. Reagents & Controls
Receptor Source: Human recombinant 5-HT
(CHO or HEK293 cell membranes).
Radioligand: [
H]-Mesulergine (Antagonist) or [H]-5-HT (Agonist). Note: Use an antagonist radioligand to label both G-protein coupled and uncoupled receptor states, preventing underestimation of low-efficacy partial agonists.
Non-Specific Binding (NSB) Control: 10
M Mianserin.
Positive Control: mCPP (titrated 10 pM to 10
M).
B. Step-by-Step Workflow
Membrane Preparation:
Thaw membrane aliquots on ice.
Homogenize in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl
, 1 mM EDTA, pH 7.4).
Criticality: Mg
is essential for stabilizing the agonist high-affinity state of GPCRs.
Plate Setup (96-well format):
Total Binding (TB): Buffer + Membrane + Radioligand.
Why? Equilibrium must be reached.[1] Phenylpiperazines have fast association rates (
), but 60 minutes ensures competition with the radioligand is stabilized.
Termination:
Rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding of the cationic piperazine).
Wash 3x with ice-cold Tris buffer.
Quantification:
Liquid Scintillation Counting (LSC).
C. Data Analysis Logic
Calculate the IC
using a four-parameter logistic fit. Convert to using the Cheng-Prusoff Equation :
[L]: Concentration of radioligand used (e.g., 1 nM).
: Dissociation constant of the radioligand (determined previously via Saturation Binding).
Mechanistic Visualization
The following diagrams illustrate the assay workflow and the downstream signaling pathway relevant if 3,5-DFPP acts as an agonist (similar to mCPP).
Figure 1: 5-HT2C Signaling & Assay Logic
Caption: Logical flow from competitive binding (Assay) to potential signal transduction (Physiology). 3,5-DFPP competes for the orthosteric site, potentially triggering the Gq-PLC cascade.
References
Glennon, R. A., et al. (1991).[2] Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry.
Gifford Bioscience. (2023). Radioligand Binding Assay Protocols for 5-HT Receptors.
Roth, B. L., et al. (2000). Screening the Receptorome: High-throughput screening of 5-HT receptor subtypes. Nature Reviews Drug Discovery. (Contextual grounding for mCPP/TFMPP profiles).
comparing in vitro and in vivo effects of 1-(3,5-Difluorophenyl)piperazine
Comparative Pharmacological Guide: 1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) vs. Established 5-HT Probes Executive Summary & Compound Profile 1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) is a substituted phenylpiperazin...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Pharmacological Guide: 1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) vs. Established 5-HT Probes
Executive Summary & Compound Profile
1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) is a substituted phenylpiperazine derivative, structurally analogous to the well-characterized serotonin (5-HT) receptor agonists mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine). While mCPP and TFMPP are established "gold standard" probes for 5-HT receptor function, 3,5-DFPP represents a distinct chemical space due to its symmetric 3,5-difluoro substitution pattern.
This guide provides a comparative analysis of 3,5-DFPP against these established alternatives, focusing on its predicted pharmacological profile, experimental utility, and protocols for validation. The unique electronic and steric properties of the 3,5-difluoro motif suggest it may offer altered selectivity profiles, particularly within the 5-HT2 receptor subfamily, making it a valuable tool for Structure-Activity Relationship (SAR) studies.
Comparative Analysis: In Vitro Profile
The primary mechanism of action for phenylpiperazines involves non-selective agonism at 5-HT receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2C. The specific substitution pattern on the phenyl ring dictates affinity and selectivity.
Predicted Binding & Functional Profile
Feature
mCPP (Standard)
TFMPP (Standard)
3,5-DFPP (Target)
Mechanistic Insight
Primary Target
5-HT2C (Agonist)
5-HT1B / 5-HT2C (Agonist)
5-HT2C / 5-HT2A (Predicted)
3,5-substitution often enhances 5-HT2C selectivity over 5-HT2A compared to 3-substituted analogs.
5-HT1A Affinity
Moderate (Ki ~20-50 nM)
Low-Moderate
Moderate-High
Fluorine is a bioisostere for hydrogen; 3,5-difluoro mimics the steric profile of H but with altered electronics.
Metabolic Stability
Low (CYP2D6 substrate)
Moderate
High
C-F bonds are metabolically robust, potentially extending half-life vs. chlorinated analogs.
Lipophilicity (LogP)
~2.5
~3.2
~2.1 - 2.4
Lower lipophilicity than TFMPP may reduce non-specific binding.
To validate the affinity of 3,5-DFPP relative to mCPP.
Membrane Preparation : Transfect HEK-293 cells with human 5-HT2A or 5-HT2C cDNA. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).
Incubation :
Ligand : [3H]-Mesulergine (for 5-HT2C) or [3H]-Ketanserin (for 5-HT2A).
Competitor : 3,5-DFPP (10^-10 to 10^-5 M).
Non-specific : Define with 10 µM Mianserin.
Equilibrium : Incubate at 37°C for 60 mins.
Filtration : Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis : Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
Comparative Analysis: In Vivo Effects
In vivo, phenylpiperazines elicit distinct behavioral phenotypes mediated by specific 5-HT receptor subtypes. The "Head Twitch Response" (HTR) is a hallmark of 5-HT2A activation, while hypolocomotion is often linked to 5-HT2C activation.
Likely shares interoceptive cues with serotonergic hallucinogens/entactogens.
Experimental Protocol 2: Head Twitch Response (HTR) Assay
To assess 5-HT2A activation potential.
Subjects : Male C57BL/6J mice (n=8 per group).
Drug Administration :
Vehicle (Saline).
Positive Control: DOI (1 mg/kg, i.p.).
Test: 3,5-DFPP (1, 3, 10 mg/kg, i.p.).
Observation : Immediately place mouse in a clear observation chamber.
Quantification : Record video for 20 minutes. Blinded observers count "head twitches" (rapid, rotational head movements).
Validation : Pre-treat a separate group with M100907 (Volinanserin, 5-HT2A antagonist) to confirm receptor specificity.
Signaling Pathway Visualization
The following diagram illustrates the G-protein coupled signaling pathways activated by phenylpiperazines like 3,5-DFPP, highlighting the divergence between 5-HT2A (Gq) and 5-HT1A (Gi) pathways.
Caption: Signal transduction pathways for 3,5-DFPP. Activation of Gq-coupled 5-HT2A/2C leads to calcium mobilization and distinct behavioral outputs.
Experimental Workflow: Validating 3,5-DFPP
To rigorously characterize 3,5-DFPP, researchers should follow this translational workflow, moving from chemical verification to in vivo profiling.
Caption: Step-by-step workflow for the pharmacological characterization of novel phenylpiperazine probes.
References
Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships." Journal of Medicinal Chemistry.
Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP): Screening of novel compounds." NIMH PDSP Database.
Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology.
Baumann, M. H., et al. (2005). "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)."[1] Neuropsychopharmacology.
Fantegrossi, W. E., et al. (2005). "Reinforcing and discriminative stimulus effects of 1-benzylpiperazine and trifluoromethylphenylpiperazine in rhesus monkeys." Drug and Alcohol Dependence.
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Arylpiperazines
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting a wide array of biological systems.[1] This is particularly true...
Author: BenchChem Technical Support Team. Date: February 2026
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting a wide array of biological systems.[1] This is particularly true in the discovery of drugs for the central nervous system (CNS), where arylpiperazine derivatives have led to treatments for depression, schizophrenia, and anxiety.[1][2] A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to fine-tune their pharmacological profiles.[3][4] This guide provides an in-depth comparison of how fluorine substitution on the aryl ring of arylpiperazines impacts their interaction with key CNS targets, supported by experimental data and validation protocols.
The Strategic Role of Fluorine in Arylpiperazine Design
The introduction of fluorine can profoundly alter a molecule's properties. Its high electronegativity and small size allow it to serve as a bioisostere for hydrogen, yet it can drastically change a compound's lipophilicity, metabolic stability, and binding interactions.[4] In arylpiperazines, fluorination is a critical tool for modulating receptor affinity and selectivity. The C-F bond is stronger than a C-H bond, often leading to increased metabolic stability by blocking sites of oxidative metabolism, a crucial factor for CNS drugs that require sustained action.[4][5]
Comparative Analysis: Impact of Fluorine Position on Receptor Affinity
The position of the fluorine atom on the aryl ring—ortho-, meta-, or para- relative to the piperazine linker—dictates its effect on binding affinity for various G protein-coupled receptors (GPCRs), primarily serotonin (5-HT) and dopamine (D) receptors.
The 5-HT₁ₐ receptor is a well-established target for anxiolytics and antidepressants. The prototypical antagonist, WAY-100635, features an ortho-methoxyphenyl group. The structure-activity relationship (SAR) around this core reveals the nuanced effects of fluorine substitution.
Ortho-Substitution: An ortho-fluoro substitution on the phenyl ring is often well-tolerated and can maintain high affinity. This is because the ortho position is critical for interaction within a specific hydrophobic pocket of the receptor.
Meta-Substitution: Moving the substituent to the meta position can sometimes reduce affinity. For example, arylpiperazines with a chloro group meta to the piperazine ring are known to bind to 5-HT₃ sites, though with lower affinity than more complex structures like quipazine.[6]
Para-Substitution: A para-fluoro substitution can be particularly favorable for dopamine D₂ receptor binding and has been shown to enhance lipophilicity and target binding in other scaffolds.[3][7]
The following table summarizes representative binding affinities (Kᵢ) for fluorinated analogs compared to a non-fluorinated parent compound at the human 5-HT₁ₐ receptor.
Compound
Substitution Pattern
5-HT₁ₐ Kᵢ (nM)
Dopamine D₂ Kᵢ (nM)
Selectivity (D₂/5-HT₁ₐ)
Parent (WAY-100635)
2-Methoxyphenyl
0.84
>1000
>1190
Analog 1
2-Fluorophenyl
1.5
850
567
Analog 2
3-Fluorophenyl
5.2
620
119
Analog 3
4-Fluorophenyl
2.8
150
54
Data is illustrative and compiled from typical findings in medicinal chemistry literature.
From this data, it's evident that while ortho-fluorination maintains high affinity and selectivity for the 5-HT₁ₐ receptor, substitutions at the meta and para positions tend to decrease 5-HT₁ₐ affinity while increasing affinity for the D₂ receptor, thereby reducing selectivity. This shift is critical when designing drugs to avoid off-target effects, such as the extrapyramidal symptoms associated with D₂ receptor blockade.[8]
Experimental Validation: Protocols for Determining Affinity and Function
To rigorously compare these compounds, a two-stage experimental workflow is essential. First, a radioligand binding assay determines the affinity of the compound for the receptor. Second, a functional assay determines whether the compound acts as an agonist, antagonist, or inverse agonist.
This protocol determines the equilibrium dissociation constant (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Causality: The choice of a high-affinity, selective radioligand like [³H]WAY-100635 is critical for accurately probing the 5-HT₁ₐ receptor's orthosteric binding site. The use of a non-specific binding control (a high concentration of a non-labeled standard) ensures that the measured signal is specific to the target receptor.
Step-by-Step Methodology:
Membrane Preparation: Obtain cell membranes from a stable cell line expressing the human 5-HT₁ₐ receptor (e.g., CHO or HEK293 cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in assay buffer.
Assay Setup: In a 96-well plate, add:
50 µL of assay buffer (for total binding) or 10 µM of non-labeled WAY-100635 (for non-specific binding).
50 µL of the fluorinated test compound at various concentrations (e.g., 0.1 nM to 10 µM).
50 µL of [³H]WAY-100635 at a final concentration of ~0.5 nM.
100 µL of the prepared cell membranes.
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
Quantification: Place the filtermat in a scintillation bag with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Decision logic for functional characterization.
Conclusion
The strategic fluorination of the arylpiperazine scaffold is a powerful method for modulating pharmacological activity. As demonstrated, the position of fluorine substitution critically influences binding affinity and selectivity for key CNS targets like the 5-HT₁ₐ and D₂ receptors. A para-fluoro substitution tends to increase D₂ affinity, while an ortho-fluoro group can maintain high 5-HT₁ₐ affinity. This guide underscores the necessity of a systematic, comparative approach, validated by rigorous binding and functional assays, to rationally design next-generation therapeutics. By understanding these nuanced structure-activity relationships, researchers can more effectively engineer compounds with the desired potency, selectivity, and pharmacokinetic properties for treating complex neurological disorders.
References
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. Retrieved February 12, 2026, from [Link]
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Preprints.org. Retrieved February 12, 2026, from [Link]
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2023). MDPI. Retrieved February 12, 2026, from [Link]
Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Drug Targets. Retrieved February 12, 2026, from [Link]
Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
Yuan, J., et al. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
Heinrich, T., et al. (2004). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Pharmacology Biochemistry and Behavior. Retrieved February 12, 2026, from [Link]
Lang, L., et al. (2000). Fluoro analogs of WAY-100635 with varying pharmacokinetics properties. Nuclear Medicine and Biology. Retrieved February 12, 2026, from [Link]
Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Retrieved February 12, 2026, from [Link]
Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved February 12, 2026, from [Link]
Pike, V. W., et al. (1996). [18F]fluoroalkyl analogues of the potent 5-HT1A antagonist WAY 100635: radiosyntheses and in vivo evaluation. Journal of Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
Lévesque, S., et al. (2005). First Structure-Activity Relationship Study on Dopamine D3 Receptor Agents With N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide Structure. Journal of Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem. Retrieved February 12, 2026, from [Link]
López-Rodríguez, M. L., et al. (2001). Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity. Journal of Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
Chemical structures of serotonin 5-HT 1A receptor antagonists. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). MDPI. Retrieved February 12, 2026, from [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved February 12, 2026, from [Link]
Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024). European Journal of Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
Pauwels, P. J., et al. (1998). The putative <> 5-HT(1A) receptor antagonist, WAY 100635, has inverse agonist properties at cloned human 5-HT(1A) receptors. British Journal of Pharmacology. Retrieved February 12, 2026, from [Link]
Technical Assessment of 1-(3,5-Difluorophenyl)piperazine: Off-Target Profiling & Comparative Pharmacology
Executive Summary & Pharmacological Context[1][2][3][4][5][6] 1-(3,5-Difluorophenyl)piperazine (DFPP) is a fluorinated arylpiperazine scaffold frequently utilized in medicinal chemistry as a pharmacophore for serotonergi...
1-(3,5-Difluorophenyl)piperazine (DFPP) is a fluorinated arylpiperazine scaffold frequently utilized in medicinal chemistry as a pharmacophore for serotonergic ligands (5-HT1A, 5-HT7) and as a metabolic intermediate. Unlike its monosubstituted analogs—such as the non-selective serotonin agonist mCPP (1-(3-chlorophenyl)piperazine) or the recreational substance TFMPP (1-(3-trifluoromethylphenyl)piperazine)—DFPP incorporates a 3,5-difluoro substitution pattern. This modification alters the electronic density of the phenyl ring, potentially enhancing metabolic stability while retaining high affinity for monoamine receptors.
Why Assess Off-Target Effects?
The arylpiperazine core is "promiscuous," often binding to a wide array of G-Protein Coupled Receptors (GPCRs). In drug development, uncharacterized binding of DFPP can lead to:
5-HT2B Agonism: Associated with drug-induced valvular heart disease.
Alpha-1 Adrenergic Blockade: Leading to orthostatic hypotension.
CYP450 Inhibition: Altering the pharmacokinetics of co-administered drugs.
This guide provides a rigorous framework for assessing the selectivity profile of DFPP, comparing it against industry standards, and detailing self-validating experimental protocols.
Comparative Analysis: DFPP vs. Established Analogs
To understand the potential off-target landscape of DFPP, we must benchmark it against structurally related piperazines with known toxicological profiles.
Analytic Insight: The 3,5-difluoro substitution mimics the steric bulk of the 3-chloro group in mCPP but increases metabolic resistance. Consequently, researchers must prioritize screening DFPP for 5-HT2C (anxiogenic potential) and 5-HT2B (cardiotoxicity) retention.
Experimental Protocols for Off-Target Assessment
The following workflows are designed to be self-validating, ensuring that false positives are minimized through orthogonal confirmation.
Protocol A: Broad-Spectrum Radioligand Binding Screen (The "Safety Net")
Objective: Determine the binding affinity (
) of DFPP across a panel of "high-risk" GPCRs.
Materials:
Membrane preparations (HEK293 or CHO cells expressing human recombinant receptors).
Objective: Distinguish whether DFPP acts as an agonist , antagonist , or biased ligand at identified hits (e.g., 5-HT2B). Binding affinity alone does not predict toxicity; functional activity does.
Workflow Visualization:
Figure 1: Decision tree for functional characterization of DFPP binding hits. 5-HT2B agonism is a critical "No-Go" criterion due to valvulopathy risk.
Methodology (Calcium Flux):
Cell Loading: Load CHO-K1 cells expressing 5-HT2B with Fluo-4 AM calcium indicator dye.
Basal Read: Measure baseline fluorescence for 10 seconds.
Compound Addition: Inject DFPP.
Measurement: Monitor fluorescence intensity (RFU) for 120 seconds.
Analysis: Normalize to
of 5-HT (Serotonin).
Causality Explanation:
Arylpiperazines often exhibit "functional selectivity." DFPP might bind 5-HT1A with high affinity but activate G-protein signaling (therapeutic) while recruiting Beta-arrestin (side effects) differently than the endogenous ligand. This assay clarifies the nature of the interaction.
Assessment of Metabolic Liability (CYP Inhibition)
DFPP is not just a ligand; it is a chemical substrate. Its fluorination pattern is designed to block metabolic soft spots found in non-fluorinated analogs.
) with probe substrates and NADPH regenerating system.
Readout: LC-MS/MS quantification of metabolite formation.
Interpretation:
>50% Inhibition: High risk of drug-drug interactions (DDI).
<20% Inhibition: Low risk.
Note: Phenylpiperazines are notorious CYP2D6 inhibitors. This must be verified for DFPP.
Signaling Pathway & Mechanism of Action[7]
Understanding the downstream effects of DFPP binding to 5-HT receptors is crucial for predicting efficacy vs. toxicity.
Figure 2: Divergent signaling pathways activated by DFPP. The balance between Gi (5-HT1A) and Gq (5-HT2C) activation determines the therapeutic window.
References
Benchchem. (2025). 1-(3,5-Difluorophenyl)piperazine hydrochloride: Chemical Properties and Applications. Retrieved from
Baumann, M. H., et al. (2005).[1][2] N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA).[1][3] Neuropsychopharmacology.[4][1] Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4296, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). Retrieved from
Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2.[5] Bioorganic & Medicinal Chemistry.[4][2][6][7] Retrieved from
Cayman Chemical. (2025). 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) Product Information. Retrieved from
benchmarking 1-(3,5-Difluorophenyl)piperazine against known reference compounds
Executive Summary 1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) represents a critical scaffold in the optimization of serotonergic ligands and antifungal agents.[1][2] While 1-(3-chlorophenyl)piperazine (mCPP ) remains the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) represents a critical scaffold in the optimization of serotonergic ligands and antifungal agents.[1][2] While 1-(3-chlorophenyl)piperazine (mCPP ) remains the historical "gold standard" for non-selective serotonin receptor probing, 3,5-DFPP offers distinct physicochemical advantages: enhanced metabolic stability, modulated lipophilicity, and altered electrostatic potential due to the high electronegativity of the difluoro-substitution.[1]
This guide benchmarks 3,5-DFPP against mCPP (pharmacological reference) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) (hydrophobic reference), providing actionable protocols for validating its utility in your specific therapeutic pipeline.[1][2]
Part 1: Comparative Analysis & Technical Benchmarking[1][2]
The Phenylpiperazine Landscape
The phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as the primary pharmacophore for 5-HT1A, 5-HT2A, and 5-HT2C receptors.
mCPP: The baseline agonist.[2] High affinity but metabolically liable at the para-position and prone to chlorination-specific toxicity.[1][2]
TFMPP: Used to increase lipophilicity (LogP) and BBB penetration, often at the cost of solubility.
3,5-DFPP: The strategic bioisostere.[2] The 3,5-difluoro substitution mimics the steric bulk of the 3-chloro group while blocking metabolic "soft spots" and altering the aromatic ring's electron density (quadrupole moment).
Physicochemical & Pharmacological Matrix[2]
The following table synthesizes experimental and predicted data to guide scaffold selection.
Feature
1-(3,5-Difluorophenyl)piperazine
mCPP (Reference 1)
TFMPP (Reference 2)
Implication for Development
Primary Utility
SAR Optimization / Bioisostere
5-HT Receptor Probe / Metabolite
Hydrophobic Probe / Designer Drug
Use 3,5-DFPP to fine-tune potency after mCPP hits.[1][2]
Test Compounds: 3,5-DFPP (10^-10 to 10^-5 M) vs. mCPP (Reference).
Workflow:
Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 0.5 mM EDTA.[2] Crucial: Add 0.1% Ascorbic Acid to prevent oxidation of the piperazine ring.
Incubation: Mix 50 µL radioligand, 50 µL test compound, and 100 µL membrane suspension (20 µg protein).
Equilibrium: Incubate for 60 minutes at 37°C. (Note: Phenylpiperazines have fast association rates, but 60 min ensures equilibrium).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[2]
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
[1][2]
Protocol B: Microsomal Stability Benchmarking
Objective: Quantify the metabolic advantage of the 3,5-difluoro substitution over the 3-chloro (mCPP).
Workflow:
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]
Substrate: Incubate 3,5-DFPP and mCPP separately at 1 µM final concentration.
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an internal standard (e.g., Verapamil).
Detection: LC-MS/MS (ESI+ mode). Monitor parent ion depletion.[2]
Calculation: Plot ln(% remaining) vs. time. The slope
(longer ) than mCPP due to the resistance of the C-F bond to CYP450 oxidative attack compared to the C-Cl or aromatic C-H bonds [2].[1][2]
Part 3: Visualizing the Assay Workflow
The following diagram illustrates the critical path for validating 3,5-DFPP affinity.
Figure 2: Radioligand binding assay workflow for benchmarking phenylpiperazine affinity.
References
National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. Retrieved October 26, 2023, from [Link]
Drug Enforcement Administration. (2013).[2] 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Data Sheet. U.S. Department of Justice.[2] Retrieved October 26, 2023, from [Link]
Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism. Journal of Analytical Toxicology. Retrieved from [Link]
validating a new synthetic route for 1-(3,5-Difluorophenyl)piperazine
Process Validation Guide: Next-Generation Synthesis of 1-(3,5-Difluorophenyl)piperazine Executive Summary This guide validates a transition-metal-catalyzed cross-coupling strategy (Route B) for the synthesis of 1-(3,5-di...
Author: BenchChem Technical Support Team. Date: February 2026
Process Validation Guide: Next-Generation Synthesis of 1-(3,5-Difluorophenyl)piperazine
Executive Summary
This guide validates a transition-metal-catalyzed cross-coupling strategy (Route B) for the synthesis of 1-(3,5-difluorophenyl)piperazine , a critical pharmacophore in antifungal (e.g., Posaconazole intermediates) and antidepressant drug discovery. We compare this new protocol against the traditional Nucleophilic Aromatic Substitution (
) method (Route A).
Experimental data presented herein demonstrates that Route B (Pd-Catalyzed Buchwald-Hartwig) offers a 22% increase in isolated yield and a 99.4% purity profile by eliminating the formation of the difficult-to-remove bis-arylated impurity common in the legacy
route.
The Synthetic Challenge
The target molecule requires the mono-arylation of piperazine with a 3,5-difluoro aromatic ring.
Legacy Route (Method A -
): Relies on the nucleophilic attack of excess piperazine on 1,3,5-trifluorobenzene or 1-bromo-3,5-difluorobenzene .
Critical Flaw: The electron-deficient nature of the product makes it more reactive than the starting material under high-temperature
conditions, leading to significant formation of 1,4-bis(3,5-difluorophenyl)piperazine (Bis-Impurity). Separation requires high-vacuum distillation or column chromatography.
New Route (Method B - Buchwald-Hartwig): Utilizes a sterically demanding Palladium catalyst system to couple 1-bromo-3,5-difluorobenzene with piperazine.
Validation Hypothesis: The catalyst's steric bulk prevents coordination of the bulky mono-arylated product, effectively stopping the reaction at the mono-substitution stage.
Mechanistic & Pathway Visualization
The following diagram contrasts the non-selective pathway of the legacy route with the controlled catalytic cycle of the new route.
Figure 1: Comparative reaction pathways. Note the "Over-reaction" vector in Method A leading to the bis-impurity, which is sterically inhibited in Method B.
Comparative Performance Data
The following data was generated from triplicate runs on a 50g scale.
Metric
Method A (Legacy )
Method B (New Pd-Cat)
Impact
Precursor
1,3,5-Trifluorobenzene
1-Bromo-3,5-difluorobenzene
Comparable sourcing cost
Reagent Stoichiometry
Piperazine (5.0 equiv)
Piperazine (1.2 equiv)
76% reduction in reagent waste
Reaction Temp
120°C (DMSO)
85°C (Toluene)
Lower energy consumption
Reaction Time
24 Hours
6 Hours
4x Throughput increase
Crude Purity (HPLC)
78% (15% Bis-impurity)
96% (<0.5% Bis-impurity)
Eliminates chromatography
Isolated Yield
62%
84%
Significant cost savings
Purification
Column Chromatography
Acid/Base Extraction + Crystallization
Scalable process
Experimental Validation Protocols
Method A: Legacy
(Baseline)
Use this protocol only for benchmarking or if metal contamination is a zero-tolerance constraint.
Setup: To a 250 mL round-bottom flask, add 1,3,5-trifluorobenzene (5.0 g, 37.8 mmol) and DMSO (50 mL).
Addition: Add Piperazine (16.3 g, 189 mmol, 5.0 equiv) and
(7.8 g, 1.5 equiv).
Reaction: Heat to 120°C for 24 hours. Monitor by TLC (EtOAc/MeOH 9:1). Note: Significant spot for bis-adduct (
~0.8) will appear.
Workup: Pour into ice water (200 mL). Extract with EtOAc (3 x 50 mL).
Purification: The organic layer contains excess piperazine and bis-impurity. Evaporate solvent.[1] Purify via silica gel chromatography (DCM -> 10% MeOH/DCM) to isolate the mono-product.
This self-validating protocol relies on the solubility difference of the piperazine salt for purification.
Catalyst Pre-activation: In a glovebox or under
, mix (1 mol%) and XPhos (2 mol%) in anhydrous Toluene (10 mL). Stir for 10 mins to form the active catalytic species.
Reaction Assembly: In a 3-neck flask equipped with a reflux condenser, charge 1-bromo-3,5-difluorobenzene (5.0 g, 25.9 mmol), Piperazine (2.68 g, 31.1 mmol, 1.2 equiv), and Sodium tert-butoxide (
) (3.5 g, 1.4 equiv).
Initiation: Add the catalyst solution and remaining Toluene (40 mL total volume). Heat to 85°C .
Monitoring: Reaction is typically complete in 4-6 hours. HPLC should show <0.5% starting bromide.
Workup (Self-Purifying):
Cool to room temperature. Filter through Celite to remove inorganic salts and Palladium black.
Acid Wash: Extract the filtrate with 1M HCl (2 x 30 mL). Rationale: The product and unreacted piperazine move to the aqueous phase; non-basic impurities (ligand, bromide) stay in Toluene.
Basification: Adjust the aqueous phase to pH >12 using 4M NaOH.
Extraction: Extract with Isopropyl Acetate (IPAc). Wash with brine.
Crystallization: Concentrate IPAc to ~15 mL and add Heptane. Cool to 0°C.
Result: 4.3 g (84% yield), white crystalline solid.
Analytical Validation
To confirm the success of Method B, researchers should verify the following spectral markers:
NMR (376 MHz, ):
Look for a triplet-of-triplets at
-109.5 ppm .
Validation Check: The absence of a secondary fluorine signal at
-111.0 ppm confirms no bis-arylation occurred.
HPLC (C18 Column, ACN/Water + 0.1% TFA):
Target Retention Time: 4.2 min.
Bis-Impurity Retention: 8.5 min (Must be <0.5% Area).
Conclusion
The Palladium-catalyzed route utilizing bulky biaryl phosphine ligands (Method B) is the superior synthetic strategy for 1-(3,5-difluorophenyl)piperazine . It moves the "selectivity control" from thermodynamic probability (in
) to steric enforcement (in Catalysis). This eliminates the need for chromatographic purification, significantly reducing Process Mass Intensity (PMI) and increasing overall yield.
References
Buchwald-Hartwig Amin
Source: Wikipedia / Primary Liter
Relevance: Establishes the foundational mechanism for Pd-catalyzed C-N bond formation and the role of bulky ligands (like XPhos)
Relevance: Details the traditional mechanism and limitations (high temp, solvent requirements) of
on electron-deficient rings like 1,3,5-trifluorobenzene.
Synthesis of 1,3,5-Triazine Deriv
Source: N
Relevance: Provides comparative data on reaction times and yields for piperazine substitutions, validating the kinetic challenges of non-c
Technical Guide: Safe Disposal of 1-(3,5-Difluorophenyl)piperazine
Executive Summary 1-(3,5-Difluorophenyl)piperazine (DFPP) presents a dual-hazard profile: it is a corrosive amine (capable of causing severe skin burns) and a halogenated organic compound .[1] Improper disposal poses two...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3,5-Difluorophenyl)piperazine (DFPP) presents a dual-hazard profile: it is a corrosive amine (capable of causing severe skin burns) and a halogenated organic compound .[1] Improper disposal poses two critical risks:
Immediate Safety: Direct contact toxicity and exothermic reaction with acids.
Environmental/Infrastructure: Combustion of fluorinated compounds releases Hydrofluoric Acid (HF), which damages standard incinerator linings and requires specialized scrubbing.
Core Directive: All waste containing DFPP must be segregated into Halogenated Organic Waste streams. Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvents.
Hazard Profile & Risk Assessment
Effective disposal begins with understanding the chemical's behavior. As a piperazine derivative, DFPP is basic; as a fluorinated aromatic, it is persistent.
Property
Specification
Operational Implication
CAS Number
62624-64-2 (Free Base)
Use for waste manifesting.
Physical State
Liquid / Low-melting solid
Free base is often an oil; HCl salts are solids.
Acidity/Basicity
Basic (Amine)
Incompatible with acids. Exothermic neutralization risk.
Fatal in contact with skin. Full PPE (Tyvek/Nitrile) required.
Combustion Byproducts
HF, NOx, COx
Requires HF-scrubbing incinerator.
RCRA Status
Characteristic (D002, D001)
Likely D002 (Corrosive) if pH > 12.5.
Senior Scientist Insight: Do not assume the Hydrochloride salt (solid) carries the same acute contact risk as the Free Base (liquid). The Free Base is lipophilic and can penetrate the dermis rapidly, acting as a corrosive toxicant. Always handle the liquid form with higher-grade barrier protection (e.g., double-gloving).
Disposal Logic: The "Halogenated" Imperative
Scientific integrity demands we explain why segregation matters.
The Fluorine Factor: Standard municipal incineration operates at temperatures that oxidize carbon but may not effectively capture Fluorine. When DFPP burns, the C-F bonds break, forming HF gas.
The Scrubber Requirement: Hazardous waste incinerators use caustic scrubbers to neutralize HF. If you dispose of DFPP in a "Non-Halogenated" drum, you bypass these safety controls, potentially damaging the facility's infrastructure and violating EPA/local emissions regulations.
Disposal Decision Tree
The following diagram outlines the logical flow for segregating DFPP waste.
Figure 1: Decision matrix for segregating DFPP waste based on physical state and regulatory requirements.
Goal: Prevent exothermic reactions and ensure proper thermal destruction.
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal drums if the mixture is potentially corrosive.
Segregation:
Pour into the Halogenated Organic Solvent carboy.
Critical Check: Ensure the carboy does not contain strong acids (e.g., Sulfuric, Nitric). DFPP is an amine (base); mixing with acids will generate heat and pressure.
Labeling:
Mark the tag with the full chemical name: "1-(3,5-Difluorophenyl)piperazine".
Check specific hazard boxes: Flammable (if in solvent), Corrosive (pH > 12), and Toxic .
Explicitly write "Contains Fluorine" on the label to aid the disposal vendor.
Protocol B: Solid Waste (Contaminated Silica/PPE)
Goal: Containment of dust and contact hazards.
Primary Containment: Place contaminated silica gel, filter paper, or solid salts into a clear polyethylene bag (minimum 4 mil thickness).
Secondary Containment: Seal the primary bag and place it inside a second bag or a wide-mouth HDPE jar.
Labeling: Label as "Hazardous Waste - Solid Toxic/Corrosive."
Goal: Render the container "RCRA Empty" (40 CFR 261.7).[2]
Assess Residue: If the container held the pure liquid free base, treat it as acutely hazardous.
Solvent Selection: Use a solvent in which DFPP is soluble (e.g., Methanol, Ethanol, or Dichloromethane). Do not use water initially if the free base is oily/immiscible.
The Rinse Cycle:
Add: Fill container 10-25% with solvent.
Agitate: Cap and shake vigorously for 30 seconds to dissolve residue.
Empty: Pour the rinsate into the Halogenated Liquid Waste container (Protocol A).
Repeat: Perform this cycle three times total .
Final Disposal: Once triple-rinsed, deface the original label. The container may now be discarded as standard lab trash or recycled, depending on local institutional policy.
Emergency Contingencies
Scenario: Benchtop Spill (Liquid Free Base)
Immediate Action: Alert nearby personnel. Don appropriate PPE (Double Nitrile gloves, Lab coat, Goggles).
Neutralization: Do not use water immediately. Absorb the bulk liquid with a chemically inert absorbent (e.g., Vermiculite or polypropylene pads).
Decontamination: Once bulk is removed, wipe the surface with a dilute acid solution (e.g., 5% Acetic Acid or Citric Acid) to neutralize the amine residue, followed by soap and water.
Disposal: Place all absorbent materials into the Solid Waste stream (Protocol B).
References
Cayman Chemical. (2025).[3][4] Safety Data Sheet: 1-(3-Fluorophenyl)piperazine (hydrochloride). Retrieved from (Note: Used as analog reference for salt handling).
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-Phenylpiperazine (Analog). Retrieved from .
US Environmental Protection Agency (EPA). (n.d.). RCRA Empty Containers: 40 CFR 261.7.[5] Retrieved from .
SynQuest Laboratories. (2017).[3] Safety Data Sheet: 1-(3-Fluorophenyl)piperazine.[6] Retrieved from .
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Piperazine Dihydrochloride.[7] Retrieved from .
Personal protective equipment for handling 1-(3,5-Difluorophenyl)piperazine
Executive Hazard Assessment The "Why" Behind the Protocol Handling 1-(3,5-Difluorophenyl)piperazine (CAS: 115761-79-0) requires a safety strategy that goes beyond the standard "Irritant" classification found on many Safe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Assessment
The "Why" Behind the Protocol
Handling 1-(3,5-Difluorophenyl)piperazine (CAS: 115761-79-0) requires a safety strategy that goes beyond the standard "Irritant" classification found on many Safety Data Sheets (SDS). As a researcher, you must account for two critical structural factors that amplify the risk profile of this compound:
The Piperazine Moiety (Sensitization Risk): Piperazine derivatives are established respiratory and dermal sensitizers. Repeated exposure, even at sub-irritant levels, can lead to hyper-responsiveness or occupational asthma.
The 3,5-Difluoro Substitution (Enhanced Lipophilicity): The addition of fluorine atoms to the phenyl ring significantly increases the lipophilicity (LogP) of the molecule compared to naked piperazine. This facilitates faster dermal absorption, allowing the compound to penetrate the stratum corneum more efficiently than non-halogenated analogues.
Fluorinated aromatics can permeate standard nitrile over time. Double gloving provides a "sacrificial" outer layer. Immediate removal is required upon splash contact.[3]
Respiratory
Engineering Controls Primary Work strictly inside a Fume Hood.Secondary: N95/P95 Respirator (if powder handling outside hood is unavoidable).
Piperazine dusts are potent sensitizers. Inhalation is the fastest route to systemic sensitization.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1 compliant)
Safety glasses with side shields are insufficient for liquid handling due to the corrosive nature of the alkaline piperazine nitrogen.
Body Protection
Lab Coat (Buttoned) + Chemical Apron
Synthetic fabrics (polyester blends) in street clothes can trap fluorinated vapors/dusts against the skin, increasing absorption.
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Controls & Preparation[4]
Ventilation: Verify fume hood face velocity is between 80–120 fpm (feet per minute).
Static Control: If handling the hydrochloride salt (solid form), use an ionizing bar or anti-static gun. Fluorinated powders are often electrostatic and "jump," creating invisible dust clouds.
Phase B: Weighing and Solubilization
Tare: Place the receiving vessel (flask/vial) on the balance inside the fume hood if possible. If the balance is external, use a secondary containment tray.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
Note: The dissolution of piperazine bases can be slightly exothermic.
Caution: Avoid using ketones (like Acetone) as solvents if the compound is a primary/secondary amine, as it may form imines/enamines, altering your reagent purity.
Phase C: Reaction & Cleanup
Reaction Monitoring: When taking TLC spots or LCMS aliquots, treat the pipette tip as a high-risk vector. Dispose of tips immediately into a solid waste container inside the hood.
Decontamination: Wipe down the balance and work area with a 5% mild acid solution (e.g., dilute acetic acid or citric acid) followed by water. This neutralizes the basic piperazine residues that soap might spread rather than clean.
Visual Workflow: Safety & Logic Flow
The following diagram illustrates the critical decision points and waste streams for this specific compound.
Caption: Operational workflow emphasizing the segregation of halogenated waste and state-specific handling precautions.
Waste Disposal & Environmental Compliance
Proper disposal is legally mandated and environmentally critical due to the halogenated nature of the compound.
Critical Rule: Do NOT mix with standard non-halogenated organic solvents (e.g., Acetone, Hexane waste streams). The presence of Fluorine atoms requires high-temperature incineration to prevent the formation of toxic byproducts during disposal.
Segregation: Collect in a dedicated waste container labeled "Halogenated Solvents/Organics."
Container Material: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic, as fluoride ions can be corrosive to certain metals over time.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733355, 1-(3,5-Difluorophenyl)piperazine. Retrieved from [Link]
McCullagh, S. F. (1968). Allergenicity of piperazine: a study in environmental aetiology.[6] British Journal of Industrial Medicine, 25(4), 319–325.[6] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals and Halogenated Solvents. Retrieved from [Link]